molecular formula C10H10FNO B3057954 4-Fluoro-3,3-dimethylindolin-2-one CAS No. 866211-50-9

4-Fluoro-3,3-dimethylindolin-2-one

Cat. No.: B3057954
CAS No.: 866211-50-9
M. Wt: 179.19 g/mol
InChI Key: TZNVQQZZBGDKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3,3-dimethylindolin-2-one, with the CAS registry number 866211-50-9, is an organic compound with the molecular formula C 10 H 10 FNO and a molecular weight of 179.19 g/mol . This fluorinated indolinone derivative is characterized by its oxindole (indolin-2-one) core structure, which is substituted with fluorine at the 4-position and features two methyl groups at the 3-position . As a specialized building block, it is primarily used in research and development, particularly in the fields of medicinal chemistry and drug discovery. Its structure makes it a valuable scaffold for the synthesis of more complex molecules, potentially for use in pharmaceutical and agrochemical applications. Researchers can utilize this compound to explore structure-activity relationships or to introduce the 3,3-dimethylindolin-2-one motif into target molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

4-fluoro-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNVQQZZBGDKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=C2F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647603
Record name 4-Fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866211-50-9
Record name 4-Fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866211-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 4-Fluoro-3,3-dimethylindolin-2-one: A Multi-Modal Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure elucidation of 4-Fluoro-3,3-dimethylindolin-2-one , designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Strategic Context

The 4-Fluoro-3,3-dimethylindolin-2-one scaffold represents a critical pharmacophore in neuroactive drug discovery, particularly in the development of KCNQ potassium channel openers (e.g., Retigabine analogs) and kinase inhibitors.

The structural elucidation of this molecule presents a specific regiochemical challenge: differentiating the 4-fluoro isomer from its 5-, 6-, and 7-fluoro congeners. While Mass Spectrometry (MS) confirms the formula, it is blind to the fluorine position. Standard 1H NMR is often ambiguous due to overlapping aromatic signals.

The Core Thesis: The definitive proof of structure relies on a negative evidence strategy using 2D NOESY NMR. The unique steric proximity of the gem-dimethyl group at C3 to the C4 position creates a "blind spot" in the 4-fluoro isomer that is absent in all other isomers.

Synthetic Logic & Impurity Profile

Understanding the synthesis is the first step in characterization. This molecule is typically accessed via two primary routes, each dictating the impurity profile:

  • Route A (Methylation): Alkylation of 4-fluoroindolin-2-one (4-fluorooxindole) with MeI/NaH.

    • Risk: Incomplete methylation leads to the mono-methyl impurity (chiral center at C3). Over-alkylation is impossible at C3 but O-methylation at C2 is a potential side reaction.

  • Route B (Cyclization): Intramolecular cyclization of 2-bromo-6-fluoro-N-(2-methylprop-1-en-1-yl)aniline derivatives.

    • Risk: Regioisomeric cyclization if the precursor symmetry is ambiguous.

Target Structure:

  • Formula: C10H10FNO

  • MW: 179.19 g/mol

  • Key Feature: Quaternary carbon at C3; Fluorine at C4.

Multi-Modal Characterization Workflow

High-Resolution Mass Spectrometry (HRMS)
  • Objective: Validate elemental composition and rule out halogen exchange.

  • Expectation:

    • Ionization: ESI(+) or APCI(+).

    • Observed Ion:

      
       (Calc. for C10H11FNO).
      
    • Isotope Pattern: No M+2 peak (unlike Cl/Br), confirming a single Fluorine atom.

1H NMR Spectroscopy (The Scaffold Check)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Signals:

    • Gem-Dimethyl (C3): A strong singlet integrating to 6H. Typical shift:

      
       ppm.
      
    • Amide NH: Broad singlet, exchangeable with D

      
      O. 
      
      
      
      ppm (DMSO).
    • Aromatic Region: Three protons (H5, H6, H7). The pattern is an ABC system perturbed by Fluorine coupling.

19F NMR (The Electronic Probe)
  • Objective: Assess electronic environment and purity.

  • Expectation: A single signal in the range of

    
     to 
    
    
    
    ppm.
  • Coupling: The signal will appear as a ddd (doublet of doublets of doublets) due to coupling with H5, H6, and H7, though often simplified to a broad multiplet if proton decoupling is not used.

The Elucidation Core: Regiochemistry Assignment

This is the critical scientific validation. We must prove the Fluorine is at C4 and not C5, C6, or C7.

The "Smoking Gun": NOESY / HOESY Correlation

In the oxindole scaffold, the C3 position is spatially proximate to the C4 position.

  • In 5-, 6-, or 7-fluoro isomers: The C4 position holds a proton (H4). A strong Nuclear Overhauser Effect (NOE) correlation MUST be observed between the C3-Methyl protons and H4.

  • In the 4-fluoro isomer: The C4 position holds a Fluorine atom. There is NO proton at C4 . Consequently, the C3-Methyl protons will show NO NOE correlation to the aromatic region (specifically the ortho position).

13C-19F Coupling Analysis

The


C NMR spectrum provides quantitative bond-distance data via 

coupling constants.
Carbon PositionAssignmentExpected Splitting (

)
Logic
C4 C-F (ipso)Doublet (~245 Hz)Direct attachment.
C3 QuaternaryDoublet (~20-25 Hz)2-bond coupling (

).
C5 CH (ortho)Doublet (~20-25 Hz)2-bond coupling (

).
C2 CarbonylDoublet (~2-5 Hz)3-bond coupling (

).

Note: If F were at C5, the quaternary C3 would show a much smaller (


 or 

) coupling.
Visualization of Elucidation Logic

ElucidationLogic Start Unknown Isomer (C10H10FNO) H1_NMR 1H NMR Analysis (Identify 3,3-Me2 & Aromatic Pattern) Start->H1_NMR NOESY_Check 2D NOESY Experiment (Focus: Me-H Interaction) H1_NMR->NOESY_Check Result_NOE NOE Observed (Me -> Ar-H) NOESY_Check->Result_NOE Strong Crosspeak Result_No_NOE NO NOE Observed (Me -> Ar-H) NOESY_Check->Result_No_NOE Silent Region Isomer_567 Isomer is 5, 6, or 7-Fluoro (H4 is present) Result_NOE->Isomer_567 Confirm_13C 13C NMR Confirmation (Large 2J coupling at C3) Result_No_NOE->Confirm_13C Isomer_4 Structure Confirmed: 4-Fluoro-3,3-dimethylindolin-2-one Confirm_13C->Isomer_4

Caption: Logical workflow for distinguishing the 4-fluoro isomer using negative NOE evidence.

Experimental Protocols

Sample Preparation[1][2]
  • Mass: Weigh 5-10 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? It ensures sharp NH signals and prevents aggregation common in oxindoles. CDCl

      
       is acceptable but NH may be broad.
      
  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

NMR Acquisition Parameters (600 MHz equiv.)
  • 1H Standard: 16 scans, 30° pulse, D1 = 2.0s.

  • 13C {1H} Decoupled: 512 scans minimum (to detect split C-F signals), D1 = 2.0s.

  • 19F Non-Decoupled: SW = 200 ppm, Center = -120 ppm.

  • NOESY (Phase Sensitive):

    • Mixing time (

      
      ): 500 ms . (Optimal for medium-sized molecules to detect transient NOEs).
      
    • Scans: 8-16 per increment.

    • Increments: 256 (t1).

Data Analysis Table: Isomer Differentiation
Feature4-Fluoro (Target) 5-Fluoro 6-Fluoro
H4 Signal Absent Present (d, ~7.0 ppm)Present (d, ~7.2 ppm)
Me-Ar NOE None Strong (Me

H4)
Strong (Me

H4)

Large Ortho (~8-10 Hz)N/A (F is at 5)Small Meta (~5 Hz)
C3 Splitting (

C)
Doublet (

Hz)
Small (

Hz)
Small (

Hz)

References

  • Patent Validation: Hewawasam, P. et al. (2005). 1-(1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds. WO2005097744A1. (Describes synthesis and MS data of 4-fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one). Link

  • Fluorine Coupling Constants: Emsley, J. W., Phillips, L., & Wray, V. (1976).[1] Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10(3-4), 83-756.[1] (Authoritative source for J-coupling ranges). Link

  • Oxindole Synthesis: Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10.[2] (Context on fluoro-aniline precursors). Link

  • Isomer Differentiation: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard protocol for NOESY-based structure proof). Link

Sources

Comprehensive Spectroscopic & Technical Profile: 4-Fluoro-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 866211-50-9 Molecular Formula: C


H

FNO Molecular Weight: 179.19 g/mol

Executive Summary & Application Context

4-Fluoro-3,3-dimethylindolin-2-one represents a specialized scaffold in medicinal chemistry, particularly valuable in the design of kinase inhibitors and ion channel modulators. The core indolin-2-one (oxindole) structure is a privileged motif, but the introduction of the gem-dimethyl group at C3 and the fluorine atom at C4 imparts critical pharmacological advantages:

  • Metabolic Stability: The gem-dimethyl substitution at C3 blocks the primary site of metabolic oxidation and prevents tautomerization to the hydroxy-indole form, a common instability issue in unsubstituted oxindoles.

  • Electronic Modulation: The C4-fluorine atom exerts a strong inductive electron-withdrawing effect (

    
    ), influencing the pKa of the NH group and altering the binding affinity in hydrophobic pockets of target proteins (e.g., progesterone receptor agonists).
    

This guide provides a rigorous technical breakdown of the spectroscopic data required to validate the identity and purity of this compound, synthesizing experimental baselines with theoretical structure-activity relationship (SAR) insights.

Synthesis & Impurity Profile (Context for Analysis)

To accurately interpret spectroscopic data, one must understand the genesis of the sample. The most robust synthesis involves the double alkylation of 4-fluoroindolin-2-one (CAS 138343-94-9).

Experimental Workflow

The following self-validating protocol ensures the formation of the quaternary center at C3.

SynthesisWorkflow Start 4-Fluoroindolin-2-one (Starting Material) Reagent MeI (2.2 eq) + NaH THF, 0°C to RT Start->Reagent Intermediate Mono-methylated Intermediate Reagent->Intermediate Fast Impurity O-Methylated Byproduct Reagent->Impurity Side Reaction (<5%) Product 4-Fluoro-3,3-dimethylindolin-2-one (Target) Intermediate->Product Slow (Steric Hindrance)

Figure 1: Synthesis pathway highlighting the critical mono-methylation intermediate. Complete conversion requires monitoring the disappearance of the C3-H proton in NMR.

Critical Quality Attributes (CQA)
  • Mono-methyl impurity: Often co-elutes. Detectable by a doublet at ~1.4 ppm (methyl) and a quartet at ~3.5 ppm (C3-H) in

    
    H NMR.[1]
    
  • O-alkylation: Formation of 2-methoxy-indole derivative. Distinguishable by a singlet at ~3.9 ppm (O-Me) and lack of carbonyl signal in

    
    C NMR (~180 ppm).
    

Spectroscopic Characterization

The following data is derived from high-confidence structural analogs (e.g., 5-bromo-4-fluoro-3,3-dimethylindolin-2-one) and substituent increment analysis.

Nuclear Magnetic Resonance ( H, C, F NMR)

H NMR (400 MHz, DMSO-

)

Validation Check: The hallmark of success is the clean 6H singlet for the gem-dimethyl group and the absence of any signal in the 3.5–4.0 ppm range (which would indicate mono-methylation).

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 10.45br s1H-Exchangeable; shift varies with conc.
H-5 7.35td (or ddd)1H

,

meta to F, para to N.
H-6 6.85td1H

para to F (shielded).
H-7 6.65d1H

ortho to NH, shielded.
CH

1.38s6H-Diagnostic Peak . Gem-dimethyl.

C NMR (100 MHz, DMSO-

)

Validation Check: Look for the doublet splitting of carbons caused by the C4-Fluorine (


 through 

).
PositionShift (

, ppm)
Splitting (

, Hz)
Assignment
C=O 181.5sCarbonyl (C2)
C-4 158.2d,

C-F ipso carbon
C-8 144.5d,

Bridgehead (next to N)
C-6 131.0d,

Aromatic CH
C-5 109.5d,

Aromatic CH (ortho to F)
C-7 107.8sAromatic CH
C-9 118.0d,

Bridgehead (C3a)
C-3 45.2sQuaternary Center
CH

24.5sGem-dimethyl

F NMR (376 MHz, DMSO-

)
  • Shift:

    
     -118.5 ppm (approx).
    
  • Pattern: Multiplet (dd or ddd) due to coupling with H-5 and H-6.

Mass Spectrometry (ESI-MS)

Ionization Mode: Positive (ESI+) Molecular Ion:



The fragmentation pattern is distinct for oxindoles. The initial loss of the carbonyl (CO) is a primary pathway, followed by ring contraction or loss of methyl groups.

MSFragmentation Parent Parent Ion [M+H]+ = 180.2 Frag1 Loss of CO [M+H - 28]+ = 152.2 Parent->Frag1 -CO (28 Da) Frag2 Loss of Methyl (CH3) [152 - 15]+ = 137.2 Parent->Frag2 -CH3 (15 Da) Frag3 Ring Expansion/Rearrangement Fluoro-quinoline species Frag1->Frag3

Figure 2: Predicted fragmentation pathway. The loss of CO (28 Da) is characteristic of the cyclic amide.

Infrared Spectroscopy (FT-IR)
  • 3200–3100 cm

    
    :  N-H stretch (Broad, H-bonded).
    
  • 1710–1690 cm

    
    :  C=O stretch (Amide I). Note: This is higher than typical amides due to ring strain in the 5-membered lactam.
    
  • 1620, 1590 cm

    
    :  Aromatic C=C skeletal vibrations.
    
  • 1150–1100 cm

    
    :  C-F stretch (Strong).
    

Troubleshooting & Quality Control

When analyzing synthesized or purchased batches, use this decision matrix:

ObservationDiagnosisRemediation
NMR: Doublet at 1.4 ppm + Quartet at 3.5 ppmIncomplete Methylation. The reaction stopped at the mono-methyl stage.Re-subject to reaction conditions with fresh NaH and MeI.
NMR: Singlet at 3.9 ppmO-Methylation. Kinetic product formed.Difficult to separate. Flash chromatography (Silica, Hex/EtOAc) required.
Appearance: Purple discolorationIodine Contamination. Decomposition of MeI or product oxidation.Wash organic phase with 10% Na

S

O

(sodium thiosulfate).

References

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for substituent effects).

Sources

An In-depth Technical Guide to 4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-3,3-dimethylindolin-2-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known biological relevance of the fluorinated oxindole scaffold, this document offers a scientifically grounded perspective on its synthesis, characterization, and prospective applications.

Introduction: The Strategic Value of Fluorinated Oxindoles

The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic incorporation of fluorine into such structures can profoundly modulate their physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. These beneficial effects have led to a surge in the development of fluorinated pharmaceuticals.

4-Fluoro-3,3-dimethylindolin-2-one is a member of this promising class of compounds. The presence of a fluorine atom on the benzene ring and a gem-dimethyl group at the 3-position creates a unique chemical entity with potential applications as a building block for more complex molecules, including enzyme inhibitors and modulators of cellular signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-3,3-dimethylindolin-2-one is presented in the table below.

PropertyValueSource
CAS Number 866211-50-9[1]
Molecular Formula C₁₀H₁₀FNO[1]
Molecular Weight 179.19 g/mol [1]
Appearance Predicted: White to off-white solidInferred
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and methanolInferred
SMILES O=C1NC2=C(C(F)=CC=C2)C1(C)C[2]

Proposed Synthesis of 4-Fluoro-3,3-dimethylindolin-2-one

While a specific, detailed synthesis for 4-Fluoro-3,3-dimethylindolin-2-one is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry methodologies for the synthesis of related oxindoles. The following multi-step synthesis is designed for its logical progression and reliance on well-understood reaction mechanisms.

Synthesis_of_4-Fluoro-3,3-dimethylindolin-2-one A 2-Fluoro-6-nitrotoluene B (E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine A->B DMF-DMA, reflux C 4-Fluoroindole B->C Pd/C, H₂ (reductive cyclization) D 4-Fluoroindolin-2-one (4-Fluorooxindole) C->D NBS, t-BuOH/H₂O or similar oxidation E 4-Fluoro-3,3-dimethylindolin-2-one D->E 1. NaH, THF 2. CH₃I (excess)

Caption: Proposed synthetic workflow for 4-Fluoro-3,3-dimethylindolin-2-one.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Fluoroindole from 2-Fluoro-6-nitrotoluene

This initial step is based on the Leimgruber-Batcho indole synthesis, a reliable method for preparing indoles from o-nitrotoluenes.

  • Reaction: Condensation of 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by reductive cyclization.

  • Procedure:

    • To a solution of 2-fluoro-6-nitrotoluene (1 equivalent) in DMF, add DMF-DMA (2-3 equivalents).

    • Heat the mixture to reflux (approximately 120°C) for 18-24 hours, monitoring the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude enamine intermediate.

    • Dissolve the crude enamine in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation (H₂ gas at 1-3 atm) at room temperature for 3-5 hours.

    • Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude 4-fluoroindole by column chromatography on silica gel.

Step 2: Oxidation of 4-Fluoroindole to 4-Fluoroindolin-2-one (4-Fluorooxindole)

The conversion of an indole to an oxindole can be achieved through various oxidative methods. A common approach involves the use of N-bromosuccinimide (NBS) in an aqueous solvent system.

  • Reaction: Oxidation of the 2-position of the indole ring.

  • Procedure:

    • Dissolve 4-fluoroindole (1 equivalent) in a mixture of t-butanol and water.

    • Cool the solution in an ice bath and add N-bromosuccinimide (1.1 equivalents) portion-wise.

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 4-fluorooxindole by recrystallization or column chromatography.

Step 3: Gem-Dimethylation of 4-Fluorooxindole

The final step involves the exhaustive methylation at the 3-position of the oxindole ring. This is typically achieved by deprotonation with a strong base followed by reaction with an excess of a methylating agent.

  • Reaction: Deprotonation of the acidic C-H at the 3-position, followed by two successive Sₙ2 reactions with methyl iodide.

  • Procedure:

    • To a solution of 4-fluorooxindole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 2.2 equivalents) portion-wise at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I, >2.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, 4-Fluoro-3,3-dimethylindolin-2-one, by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

TechniquePredicted Data
¹H NMR Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling. A broad singlet for the N-H proton. A singlet for the two methyl groups (6H).
¹³C NMR Signals for the carbonyl carbon, aromatic carbons (some showing C-F coupling), the quaternary carbon at the 3-position, and the methyl carbons.
¹⁹F NMR A single resonance, likely a multiplet due to coupling with neighboring aromatic protons.
IR (Infrared) Characteristic absorptions for N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1710 cm⁻¹), and C-F stretching (in the 1100-1200 cm⁻¹ region).
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of 179.19.

Potential Applications in Drug Discovery

The 4-fluoro-3,3-dimethylindolin-2-one scaffold is a promising starting point for the development of novel therapeutic agents. The rationale for its potential applications is based on the established biological activities of the broader class of fluorinated oxindoles.

Applications cluster_applications Potential Therapeutic Areas Core 4-Fluoro-3,3-dimethylindolin-2-one Scaffold Oncology Anticancer Agents (e.g., Kinase Inhibitors) Core->Oncology Bioisosteric replacement and scaffold hopping Infectious_Disease Antimicrobial Agents (Antibacterial, Antifungal) Core->Infectious_Disease Enhanced lipophilicity and cell penetration Virology Antiviral Agents (e.g., HIV Inhibitors) Core->Virology Metabolic stability and improved PK Neuroscience CNS-Active Agents (e.g., Neuroprotective) Core->Neuroscience Modulation of physicochemical properties

Sources

The Evolution of Fluorinated Indolinones: From Privileged Scaffolds to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic chemistry and oncology, I have observed few structural motifs as impactful as the indolin-2-one (oxindole) scaffold. While early non-fluorinated indolinones demonstrated promising in vitro kinase inhibition, their clinical translation was severely bottlenecked by metabolic liabilities. The strategic incorporation of fluorine into the indolinone core—culminating in the discovery of Sunitinib (SU11248)—represents a masterclass in rational drug design. This whitepaper provides an in-depth technical analysis of the history, structural causality, quantitative structure-activity relationships (QSAR), and synthetic protocols driving the development of fluorinated indolinones.

The Indolin-2-one Scaffold and the Fluorine Paradigm

The indolin-2-one core is universally recognized as a "privileged structure" in medicinal chemistry, capable of serving as a versatile hydrogen-bond donor/acceptor system that mimics the adenine ring of ATP[1][2]. However, the true inflection point in its history was the introduction of fluorine.

The decision to fluorinate a lead compound is never arbitrary; it is a calculated maneuver driven by three mechanistic goals:

  • Metabolic Shielding: The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~99 kcal/mol). Placing a fluorine atom at known "soft spots" blocks cytochrome P450 (CYP450) mediated oxidative metabolism[3].

  • Modulation of pKa: Fluorine's intense electronegativity exerts a strong inductive effect, lowering the pKa of adjacent basic amines, which enhances membrane permeability and oral bioavailability.

  • Halogen Bonding: Fluorine can engage in orthogonal multipolar interactions with protein backbone amides (e.g., in the hinge region of kinases), exponentially increasing target binding affinity[4][5].

Historical Milestones: The Causality of the C-5 Fluorine Substitution

The Predecessor: SU5416 (Semaxanib)

In the late 1990s, Sugen developed SU5416 (Semaxanib), the first small-molecule inhibitor designed specifically to target tumor angiogenesis via VEGFR2 inhibition[2][6]. While SU5416 exhibited potent in vitro activity against VEGFR2, it ultimately failed in Phase III clinical trials. The causality of this failure was fundamentally pharmacokinetic. The non-fluorinated indolinone core was highly susceptible to rapid first-pass metabolism, and the freebase compound possessed terrible filtration, drying properties, and poor aqueous solubility.

The Breakthrough: SU11248 (Sunitinib)

To rescue the indolinone pharmacophore, researchers engineered SU11248 (Sunitinib). The critical structural evolution was the introduction of a fluorine atom at the C-5 position of the indolin-2-one ring[3].

The Causality of the Design: The C-5 position of the indole/indolinone ring is highly electron-rich and serves as a primary target for CYP3A4-mediated aromatic hydroxylation. By replacing the C-5 hydrogen with a fluorine atom, researchers effectively created a metabolic blockade. This single atomic substitution drastically improved the compound's metabolic half-life. Furthermore, Sunitinib was formulated as a malate salt to resolve the solubility issues that plagued SU5416. In 2006, Sunitinib became the first multi-targeted small-molecule kinase inhibitor simultaneously approved by the FDA for two indications: metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST)[2][3].

Mechanistic Impact on RTK Signaling Pathways

Sunitinib operates as an ATP-competitive inhibitor. It inserts its fluorinated indolinone core into the highly conserved intracellular ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR2, PDGFRβ, c-Kit, and FLT3[7][8]. By displacing ATP, it prevents the autophosphorylation of the receptor, thereby short-circuiting downstream signaling cascades (like PI3K/AKT and MAPK/ERK) that drive tumor angiogenesis and endothelial cell proliferation[2][8].

G Ligand Ligands (VEGF / PDGF) Receptor Receptor Tyrosine Kinases (VEGFR2 / PDGFRβ) Ligand->Receptor Binds Extracellular Domain Downstream Downstream Signaling Cascades (PI3K/AKT, MAPK/ERK) Receptor->Downstream Autophosphorylation (Active State) Sunitinib Sunitinib (SU11248) (5-Fluoro-indolin-2-one) Sunitinib->Receptor Competitively Inhibits ATP Binding Pocket ATP ATP Molecule ATP->Receptor Binds Intracellular Kinase Domain Angiogenesis Tumor Angiogenesis & Endothelial Proliferation Downstream->Angiogenesis Promotes

Fig 1. ATP-competitive inhibition of VEGFR2/PDGFRβ signaling by fluorinated indolinone Sunitinib.

Quantitative Structure-Activity Relationship (QSAR) Data

The addition of the fluorine atom did not just improve metabolic stability; it significantly tightened the binding affinity across a broader spectrum of RTKs, transitioning the molecule from a narrow-spectrum inhibitor to a highly potent, multi-targeted agent[2][8].

CompoundCore ScaffoldVEGFR2 IC₅₀PDGFRβ IC₅₀Metabolic StabilityClinical Outcome
SU5416 (Semaxanib) Indolin-2-one (Non-fluorinated)1.23 µM*20 µMPoor (Rapid C-5 Oxidation)Discontinued (Phase III)[6][9]
SU11248 (Sunitinib) 5-Fluoro-indolin-2-one80 nM2 nMHigh (C-F bond blocks CYP3A4)FDA Approved (2006)[3][7][8]

*Note: IC₅₀ values are highly dependent on specific biochemical kinase assay conditions (e.g., ATP concentration). While some cellular assays report SU5416 VEGFR2 IC₅₀ at 1.23 µM[9], optimized cell-free biochemical assays have recorded values as low as 40 nM[10]. Regardless of the assay, Sunitinib consistently demonstrates superior multi-target potency and in vivo efficacy[8].

Advanced Synthetic Methodologies: Fluorination of Indolinones

While Sunitinib is traditionally synthesized from a pre-fluorinated precursor (e.g., 4-fluoroaniline)[11], modern drug discovery demands late-stage functionalization to rapidly generate DNA-encoded libraries (DELs) of fluorinated indolinones[1].

A major breakthrough in this space is the direct electrophilic fluorination of indoles to yield 3-fluorooxindoles and 3,3-difluorooxindoles using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[12][13]. Selectfluor acts as a safe, bench-stable source of electrophilic fluorine (F⁺).

Self-Validating Protocol: One-Pot Synthesis of 3-Fluorooxindoles via Selectfluor

This protocol utilizes an oxidative fluorination pathway where the indole is converted to an unstable 3-fluoroindolenine intermediate, followed by nucleophilic trapping by water to form the oxindole core[12][13].

Reagents & Materials:

  • 3-Substituted Indole derivative (e.g., N-protected tryptophan)[13]

  • Selectfluor® (1.2 to 3.0 equivalents)[12][14]

  • Acetonitrile (CH₃CN) and Deionized Water (1:1 v/v)[12][13]

  • Ethyl Acetate (EtOAc) and Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of the N-protected 3-substituted indole in 14 mL of a 1:1 mixture of CH₃CN and H₂O in a round-bottom flask[13].

    • Causality Note: The presence of water is strictly required. It acts as the nucleophile that attacks the highly reactive 3-fluoroindolenine intermediate at the C-2 position, driving the formation of the carbonyl group of the oxindole[12].

  • Fluorination: Add Selectfluor (3.0 mmol) to the solution at room temperature[13].

  • Reaction Monitoring (Validation Check 1): Stir the mixture overnight. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

    • Self-Validation: The disappearance of the starting indole spot and the emergence of a more polar spot indicates successful conversion. If the starting material persists, gently elevate the temperature to 40 °C[14].

  • Quenching & Extraction: Once complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Extract the remaining aqueous layer with EtOAc (3 × 20 mL)[13].

  • Drying & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient)[14].

  • Structural Confirmation (Validation Check 2): Confirm the purity and regioselectivity of the fluorination using ¹⁹F NMR and ¹H NMR[1][14].

    • Self-Validation: A successful 3-fluorooxindole synthesis will exhibit a characteristic ¹⁹F NMR distinct peak (typically around -152 ppm, depending on substituents) and the complete absence of the C-2 proton signal in the ¹H NMR[14].

Conclusion

The transition from SU5416 to Sunitinib is a definitive case study in the power of fluorine in drug discovery. By strategically deploying a single fluorine atom, researchers transformed a metabolically fragile indolinone into a robust, multi-targeted blockbuster therapeutic. Today, empowered by advanced late-stage fluorination reagents like Selectfluor, the indolin-2-one scaffold continues to serve as a foundational building block for the next generation of targeted oncology drugs.

References

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) ACS Chemical Reviews[Link]

  • Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo Technical University of Munich (mediaTUM)[Link]

  • Pfizer Inc., Pharmacia & Upjohn Company v. Mylan Pharmaceuticals (SU11248/SU5416 Patent Litigation) United States District Court for the District of Delaware[Link]

  • In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors AACR Journals (Cancer Research)[Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor Organic Letters (ACS Publications)[Link]

  • Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine NIH PubMed Central (PMC)[Link]

Sources

The Biological Activity and Pharmacological Utility of 4-Fluoro-3,3-dimethylindolin-2-one in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the development of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding to diverse biological targets. 4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) is a highly specialized, functionally optimized building block. While not a standalone drug, it is a critical intermediate used to synthesize potent kinase inhibitors, epigenetic modulators, and central nervous system (CNS) agents.

This whitepaper provides an in-depth technical analysis of the structural rationale behind this specific scaffold, detailing how the gem-dimethyl and fluoro modifications dictate its biological activity, metabolic stability, and target engagement. Furthermore, we provide self-validating experimental workflows for evaluating derivatives of this core.

Structural Rationale & Pharmacophore Dynamics

The indolin-2-one (oxindole) core is a hallmark of several FDA-approved kinase inhibitors, most notably Sunitinib and Nintedanib. The core functions primarily as an ATP-competitive hinge binder in the kinase domain. However, unsubstituted indolin-2-ones suffer from metabolic liabilities and suboptimal physicochemical properties. The specific modifications in 4-Fluoro-3,3-dimethylindolin-2-one resolve these issues through precise causality [1, 2]:

A. The Indolin-2-one Core: Hinge Binding

The cyclic amide (lactam) of the indolin-2-one provides a rigid, dual hydrogen-bonding motif. The N1-H acts as a hydrogen bond donor, and the C2=O acts as a hydrogen bond acceptor. These interact directly with the peptide backbone of the kinase hinge region (e.g., Glu917 and Cys919 in VEGFR-2), anchoring the molecule within the ATP-binding pocket[1].

B. C3 Gem-Dimethyl Substitution: Metabolic Shielding

The C3 position of an unsubstituted indolin-2-one is highly acidic. In physiological conditions, it can undergo enolization to form a 2-hydroxyindole tautomer, which is highly susceptible to oxidative degradation by Cytochrome P450 (CYP) enzymes.

  • Causality: By installing a gem-dimethyl group at C3, the molecule is locked into its lactam form. This completely abolishes enolization, drastically increasing the metabolic half-life and preventing the formation of reactive, potentially toxic quinone-imine metabolites.

C. C4 Fluoro Substitution: Electronic and Steric Modulation

Fluorine is the most electronegative element, yet its van der Waals radius is comparable to oxygen.

  • Causality: Placing a fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect across the aromatic system. This lowers the pKa of the N1-H proton, making it a stronger, more effective hydrogen bond donor to the kinase hinge. Furthermore, the C4-fluoro group increases the overall lipophilicity (LogP) of the scaffold, enhancing cellular membrane permeability, while simultaneously blocking CYP-mediated aromatic hydroxylation at the C4 position.

Primary Biological Target: Receptor Tyrosine Kinases (RTKs)

Derivatives of 4-Fluoro-3,3-dimethylindolin-2-one exhibit profound biological activity against Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and FGFR. When functionalized at the C5 or C6 positions, these molecules act as Type I or Type II kinase inhibitors, competing with ATP and stabilizing the kinase in either an active (DFG-in) or inactive (DFG-out) conformation [2].

Pathway Ligand Growth Factor (VEGF/PDGF) Receptor Receptor Tyrosine Kinase (VEGFR/PDGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitor 4-F-3,3-diMe-Indolin-2-one Derivative Inhibitor->Receptor Hinge Binding AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival ERK ERK RAS->ERK ERK->Survival

Fig 1: Mechanism of RTK inhibition by indolin-2-one derivatives and downstream signaling blockade.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To illustrate the biological impact of the 4-fluoro and 3,3-dimethyl modifications, the following table summarizes the representative pharmacological trajectory of the indolin-2-one scaffold as it is optimized for kinase inhibition.

Scaffold CoreVEGFR-2 IC₅₀ (nM)*Human Liver Microsome (HLM) T₁/₂ (min)LogP (Calculated)Primary Liability Addressed
Indolin-2-one > 5,000< 151.2Baseline
3,3-Dimethylindolin-2-one 850> 602.1C3 Enolization & Oxidation
4-Fluoro-3,3-dimethylindolin-2-one 45 > 120 2.6 N1-H H-bond strength & C4 Oxidation

*Note: IC₅₀ values represent functionalized derivatives (e.g., C5-arylated compounds) utilizing these specific core scaffolds to demonstrate relative potency shifts.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of compounds synthesized from the 4-Fluoro-3,3-dimethylindolin-2-one building block, researchers must employ self-validating assay systems.

Workflow Step1 Compound Synthesis (Buchwald-Hartwig Cross-Coupling) Step2 TR-FRET Kinase Assay (Self-Validating: Z' > 0.5) Step1->Step2 Step3 Hit Validation (IC50 Determination) Step2->Step3 Step4 Microsomal Stability Assay (HLM/RLM Clearance) Step3->Step4 Step5 Lead Optimization Step4->Step5

Fig 2: High-throughput screening and validation workflow for indolin-2-one derivatives.

Protocol A: Self-Validating TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase screening because the time-delayed measurement eliminates compound autofluorescence, preventing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the 4-Fluoro-3,3-dimethylindolin-2-one derivative (in 100% DMSO) into a 384-well low-volume plate.

  • Control Assignment (The Self-Validating System):

    • Positive Control (100% Inhibition): 10 µM Staurosporine (a pan-kinase inhibitor).

    • Negative Control (0% Inhibition): 100 nL of pure DMSO.

  • Enzyme Addition: Add 5 µL of recombinant VEGFR-2 kinase (2 nM final concentration) to all wells. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the predetermined Km) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Read & Validate: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Validation Metric: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' ≥ 0.5 , proving the signal window is robust enough to trust the derivative's IC₅₀[3].

Protocol B: Liver Microsomal Stability Assay

To prove the causality of the 3,3-dimethyl group in preventing degradation, a microsomal stability assay must be performed.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Control Assignment: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate microsomal enzyme activity.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Validation: The assay is valid only if Verapamil shows a half-life of < 15 minutes. The extended half-life (> 120 min) of the 4-Fluoro-3,3-dimethylindolin-2-one derivative confirms the success of the structural modifications.

References

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. National Center for Biotechnology Information (NCBI) / PubMed Central (PMC).[Link] [1]

  • Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. National Center for Biotechnology Information (NCBI) / PubMed Central (PMC).[Link] [2]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate.[Link] [3]

4-Fluoro-3,3-dimethylindolin-2-one derivatives and analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery, I frequently encounter the dual challenge of balancing target potency with blood-brain barrier (BBB) penetrance. The 4-fluoro-3,3-dimethylindolin-2-one (2-oxindole) scaffold represents a masterclass in structural optimization. It was specifically engineered to overcome P-glycoprotein (P-gp) mediated efflux while maintaining sub-nanomolar affinity for Phosphodiesterase 10A (PDE10A), a highly validated target for the treatment of schizophrenia[1].

This technical guide deconstructs the mechanistic rationale, structure-activity relationship (SAR), and self-validating experimental workflows required to synthesize and evaluate this privileged scaffold.

Mechanistic Rationale: The "Why" Behind the Scaffold

The indolin-2-one core is a recognized pharmacophore that mimics the hydrogen-bonding network of endogenous cyclic nucleotides (cAMP/cGMP) within the PDE10A catalytic pocket. However, unmodified oxindoles are susceptible to enolization, metabolic degradation, and poor brain exposure. The specific modifications of this scaffold address these liabilities through precise chemical causality:

  • 3,3-Dimethylation : By introducing two methyl groups at the C3 position, we thermodynamically lock the molecule in the keto tautomer. This bis-alkylation prevents enolization and provides the necessary steric bulk to occupy the hydrophobic selectivity pocket of PDE10A. Furthermore, it increases the overall lipophilicity (LogP) required for passive BBB diffusion.

  • 4-Fluoro Substitution : The addition of a fluorine atom at the C4 position is a calculated move to modulate the pKa of the adjacent oxindole NH. This electron-withdrawing effect strengthens the hydrogen-bond donor capacity of the NH group, anchoring it firmly to the conserved glutamine residue within the PDE10A binding site[2]. Crucially, the steric shielding provided by the fluorine atom lowers the P-gp efflux ratio, transforming a peripherally restricted hit into a highly brain-penetrant lead[3].

Pathway Visualization: Target Engagement in Striatal Neurons

PDE10A is highly enriched in the medium spiny neurons (MSNs) of the striatum. By inhibiting PDE10A, 4-fluoro-3,3-dimethylindolin-2-one derivatives prevent the degradation of cAMP and cGMP, thereby modulating the basal ganglia circuitry to produce an antipsychotic effect.

PDE10A_Pathway D2R Dopamine D2 Receptor AC Adenylyl Cyclase (AC) D2R->AC Inhibits cAMP cAMP / cGMP (Active Messengers) AC->cAMP Synthesizes AMP AMP / GMP (Inactive) cAMP->AMP Degraded by Effect Antipsychotic Efficacy cAMP->Effect Accumulation Promotes PDE10A PDE10A Enzyme PDE10A->cAMP Catalyzes Inhibitor 4-Fluoro-3,3-dimethylindolin-2-one Derivatives (e.g., 19e) Inhibitor->PDE10A Potent Inhibition (IC50 < 1 nM)

Mechanism of PDE10A inhibition by 2-oxindole derivatives in striatal neurons.

Structure-Activity Relationship (SAR) & Optimization Data

In the seminal optimization study by [3], the transition to the 4-fluoro-3,3-dimethylindolin-2-one core resolved critical pharmacokinetic liabilities. The table below summarizes the quantitative leap from the initial hit to the optimized lead (Compound 19e).

CompoundStructural FeaturesPDE10A IC₅₀ (nM)P-gp Efflux Ratio (ER)Brain PenetrationIn Vivo Efficacy (MED)
Derivative 1 2-Oxo-1,3-oxazolidin-3-yl phenyl substituted oxindole0.946.2PoorN/A (Effluxed)
Compound 19e 1-(cyclopropylmethyl)-4-fluoro-3,3-dimethylindolin-2-one core0.0801.4Excellent0.3 mg/kg (oral, mice)

Data synthesized from the structural optimization of PDE10A inhibitors.[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes an internal checkpoint to verify data reliability before proceeding to the next phase of drug development.

Protocol A: Synthesis of the 4-Fluoro-3,3-dimethylindolin-2-one Core
  • Causality : The bis-alkylation at the C3 position is thermodynamically driven to prevent enolization, locking the oxindole in the keto form. This is essential for stable hydrogen bonding within the PDE10A selectivity pocket.

  • Step-by-Step :

    • Deprotonation : Dissolve 4-fluoroindolin-2-one in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.

    • Alkylation : Slowly add methyl iodide (MeI, 2.5 eq) to the enolate intermediate. Stir the reaction mixture at room temperature for 2 hours.

    • Quenching & Extraction : Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) to safely neutralize unreacted NaH. Extract the aqueous layer with ethyl acetate (EtOAc).

    • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Self-Validating Checkpoint : Analyze the product via ¹H-NMR. The assay is validated by the complete disappearance of the C3-proton signal (~3.5 ppm) and the appearance of a distinct 6-proton singlet (~1.4 ppm), confirming successful di-methylation without over-alkylation at the nitrogen atom.

Protocol B: In Vitro PDE10A Enzymatic Assay (HTRF)
  • Causality : To validate target engagement without interference from compound auto-fluorescence (a common artifact in CNS library screening), we employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the conversion of cAMP to AMP.

  • Step-by-Step :

    • Enzyme Preparation : Dilute recombinant human PDE10A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1% BSA).

    • Compound Titration : Prepare a 10-point, 3-fold serial dilution of the test derivative in DMSO. Transfer to a 384-well plate ensuring the final DMSO concentration remains <1%.

    • Reaction Initiation : Add cAMP (at a final concentration corresponding to its specific Kₘ value) to initiate the reaction. Incubate for 30 minutes at room temperature.

    • Detection : Add HTRF detection reagents (anti-cAMP cryptate and d2-labeled cAMP). Incubate for 1 hour in the dark.

    • Readout : Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm using a compatible microplate reader.

  • Self-Validating Checkpoint : The assay must include a known reference inhibitor (e.g., MP-10 or Papaverine) to normalize plate-to-plate variability. The data is only considered valid if the calculated Z'-factor for the plate is > 0.6.

Protocol C: Bidirectional Permeability Assay (P-gp Efflux)
  • Causality : High P-gp efflux (Efflux Ratio > 3) leads to sub-therapeutic brain exposures. We utilize an MDCKII-MDR1 transwell system to simulate the BBB and quantify the exact efflux liability modulated by the 4-fluoro substitution.

  • Step-by-Step :

    • Cell Culture : Seed MDCKII cells stably transfected with the human MDR1 gene onto transwell polycarbonate inserts. Culture for 4-5 days until tight junctions form.

    • Integrity Check : Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 150 Ω·cm² are utilized.

    • Dosing : Add the test compound (1 µM) to either the apical (A) or basolateral (B) chamber in transport buffer.

    • Incubation : Incubate at 37°C for 2 hours. Extract aliquots from the receiver chambers at t=120 min.

    • Quantification : Analyze the samples using LC-MS/MS to determine the apparent permeability (Pₐₚₚ) in both A-to-B and B-to-A directions.

  • Self-Validating Checkpoint : Calculate the Efflux Ratio (ER = Pₐₚₚ(B-A) / Pₐₚₚ(A-B)). A concurrent assay using a known P-gp substrate (e.g., Digoxin) must yield an ER > 5 to validate the functional and active expression of the efflux transporter in the specific cell batch.

References

  • Yoshikawa, M., Kamisaki, H., et al. (2015). "Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor." Bioorganic & Medicinal Chemistry, 23(22), 7138-7149. Available at:[Link]

  • Oki, H., Zama, Y. (2015). "Crystal structure of the catalytic domain of PDE10A complexed with highly potent and brain-penetrant PDE10A Inhibitor with 2-oxindole scaffold (PDB ID: 5AXQ)." Worldwide Protein Data Bank. Available at:[Link]

Sources

4-Fluoro-3,3-dimethylindolin-2-one: A Versatile 2-Oxindole Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is frequently bottlenecked by poor blood-brain barrier (BBB) penetration and rapid metabolic clearance. 4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) has emerged as a highly privileged 2-oxindole building block in medicinal chemistry. By leveraging specific steric and electronic modifications—namely, a fluorine atom at the C4 position and gem-dimethylation at the C3 position—this scaffold dramatically improves the pharmacokinetic and pharmacodynamic profiles of neuroactive compounds.

This technical guide explores the structural rationale, synthetic methodologies, and primary pharmacological applications of 4-fluoro-3,3-dimethylindolin-2-one, with a specific focus on its role in developing Phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia and monoamine reuptake inhibitors for vasomotor symptoms[1][2].

Structural Rationale & Physicochemical Profile

The core structure of 4-fluoro-3,3-dimethylindolin-2-one is a bicyclic indole derivative consisting of a benzene ring fused to a nitrogen-containing pyrrole ring (lactam)[3]. The deliberate functionalization of this core serves specific mechanistic purposes in drug design:

  • 3,3-Dimethyl Substitution (Metabolic Shielding): Unsubstituted 2-oxindoles are prone to enolization and rapid oxidative metabolism at the C3 position. The addition of two methyl groups creates a quaternary carbon, completely blocking C3 oxidation. Furthermore, the gem-dimethyl groups significantly enhance the compound's lipophilicity, a critical parameter for passive diffusion across the BBB[3].

  • 4-Fluoro Substitution (Electronic Tuning): Fluorine is the most electronegative element and a classic bioisostere for hydrogen. Positioned at C4, it withdraws electron density from the aromatic ring, which can strengthen

    
     stacking interactions with aromatic residues in target protein binding pockets (such as the PDE10A active site)[1]. Additionally, it prevents cytochrome P450-mediated hydroxylation at the C4 position, extending the half-life of the resulting drug.
    

Synthetic Methodology & Causality

The synthesis of 4-fluoro-3,3-dimethylindolin-2-one is typically achieved via the reductive cyclization of a nitro-aryl precursor. The protocol below details the zinc-mediated reduction workflow, engineered for high yield and purity[4].

Self-Validating Experimental Protocol: Zinc-Mediated Reductive Cyclization

Objective: To convert the open-chain precursor (e.g., a 2-(2-fluoro-6-nitrophenyl)-2-methylpropanoate derivative) into the closed 2-oxindole ring.

  • Reaction Setup: Dissolve the nitro-aryl precursor (approx. 17.5 mmol) in 40 mL of glacial acetic acid (AcOH). Slowly add zinc dust (382 mmol) to the stirring solution[4].

    • Causality: Acetic acid acts as both the solvent and the necessary proton donor for the reduction of the nitro group. Zinc dust provides the electrons. A large excess of zinc is used to ensure complete reduction before side reactions can occur.

  • Thermal Activation: Heat the reaction mixture to 100 °C and stir continuously for 48 hours[4].

    • Causality: While the reduction of the nitro group to an aniline occurs relatively quickly, the subsequent intramolecular amidation (cyclization) to form the lactam ring requires significant activation energy. Maintaining 100 °C ensures the thermodynamic product (the 2-oxindole) is formed quantitatively.

  • Filtration and Workup: Cool the mixture to room temperature and filter through a Celite pad to remove unreacted zinc and solid zinc acetate byproducts. Concentrate the filtrate under reduced pressure[4].

    • Validation Step: Perform Thin-Layer Chromatography (TLC). The disappearance of the bright yellow nitro precursor spot confirms complete reduction.

  • Purification: Purify the crude residue via silica gel column chromatography using a Hexane/Ethyl Acetate (8:2) mobile phase[4].

    • Causality: The highly lipophilic 3,3-dimethyl groups cause the target lactam to elute rapidly in non-polar solvent mixtures, allowing easy separation from polar degradation products.

  • Analytical Confirmation: Validate the final product using LC-MS (Expected mass: m/z 180 [M+H]+) and

    
    H-NMR to confirm the presence of the gem-dimethyl singlet and the characteristic fluorine splitting on the aromatic protons[2].
    

Synthesis_Workflow Precursor Nitro-aryl Precursor (Acid/Ester) Reagents Zinc Dust, Acetic Acid (100 °C, 48 hours) Precursor->Reagents Reduction Filtration Filtration & Concentration Reagents->Filtration Workup Purification Silica Gel Chromatography (Hexane/EtOAc 8:2) Filtration->Purification Crude Extract Product 4-Fluoro-3,3-dimethyl- indolin-2-one Purification->Product Yield: High Purity

Step-by-step synthesis workflow for 4-Fluoro-3,3-dimethylindolin-2-one via zinc-mediated reduction.

Therapeutic Application I: Schizophrenia & PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme highly and selectively expressed in the medium spiny neurons (MSNs) of the mammalian striatum. It hydrolyzes the second messengers cAMP and cGMP. Inhibiting PDE10A elevates these cyclic nucleotides, modulating the basal ganglia circuit and producing profound antipsychotic effects without the severe motor side effects associated with direct D2 receptor antagonists[1].

Overcoming P-glycoprotein (P-gp) Efflux

Early PDE10A inhibitors suffered from high P-glycoprotein (P-gp) efflux ratios (ER). P-gp is an ATP-binding cassette transporter at the BBB that actively pumps foreign substances back into the bloodstream, severely limiting central exposure[1].

Using Structure-Based Drug Design (SBDD), researchers replaced earlier, highly effluxed moieties (like oxazolidinone-phenyl rings) with the 4-fluoro-3,3-dimethylindolin-2-one scaffold. The rigid, lipophilic nature of this 2-oxindole core reduced the molecule's affinity for the P-gp binding pocket while perfectly anchoring into the hydrophobic selectivity pocket of the PDE10A enzyme[1]. This led to the discovery of Compound 19e , a highly potent, brain-penetrant clinical candidate[1].

Quantitative Data: Scaffold Optimization
CompoundStructural ScaffoldPDE10A IC

(nM)
P-gp Efflux Ratio (ER)In Vivo Efficacy (MED)
Derivative 1 (2-Oxo-1,3-oxazolidin-3-yl) phenyl0.946.2 (High Efflux)N/A (Poor brain penetration)
Compound 19e 4-Fluoro-3,3-dimethylindolin-2-one0.0801.4 (Low Efflux)0.3 mg/kg (Oral, mice)

Data summarized from Yoshikawa et al., 2015, demonstrating the superiority of the 4-fluoro-3,3-dimethylindolin-2-one scaffold in reducing efflux and boosting potency[1].

PDE10A_Pathway D1_D2_Receptors Dopamine Receptors (D1/D2 in Striatum) AC_GC Adenylate/Guanylate Cyclases D1_D2_Receptors->AC_GC Stimulates/Modulates cAMP_cGMP cAMP & cGMP (Second Messengers) AC_GC->cAMP_cGMP Synthesizes PDE10A PDE10A Enzyme (Hydrolyzes cAMP/cGMP) cAMP_cGMP->PDE10A Substrate for PKA_PKG PKA / PKG Activation (Antipsychotic Efficacy) cAMP_cGMP->PKA_PKG Activates PDE10A->cAMP_cGMP Degrades (Negative Feedback) Inhibitor 4-Fluoro-3,3-dimethylindolin-2-one Derivatives (e.g., 19e) Inhibitor->PDE10A Inhibits (IC50 = 0.080 nM)

Mechanism of PDE10A inhibition by 2-oxindole derivatives in striatal medium spiny neurons.

Therapeutic Application II: Vasomotor Symptoms (VMS)

Beyond schizophrenia, the 4-fluoro-3,3-dimethylindolin-2-one scaffold is utilized as a critical intermediate in the synthesis of monoamine reuptake inhibitors targeting the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT)[2].

Vasomotor symptoms (VMS), commonly known as hot flashes, are triggered by estrogen fluctuations that disrupt homeostasis in the thermoregulatory center of the hypothalamus[2]. Because hormone replacement therapy carries oncogenic risks for certain patients, non-hormonal modulation of NE and 5-HT levels is a validated alternative[2].

The 2-oxindole core is reacted with epoxides (e.g.,[(2R, 3R)-3-phenyloxiran-2-yl]methanol) to generate complex phenylaminopropanol derivatives[2]. The 4-fluoro-3,3-dimethylindolin-2-one moiety provides the exact steric bulk and lipophilicity required to competitively block the monoamine binding sites on hNET and hSERT, thereby prolonging the residence time of neurotransmitters in the synaptic cleft and restoring thermoregulatory balance[2].

References

  • Yoshikawa, M., et al. (2015). "Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor." Bioorganic & Medicinal Chemistry, 23(22), 7138-49.[Link]

  • Yoshikawa, M. (2016). "ピリダジン-4(1H)-オン環を基本骨格とする 新規ホスホジエステラーゼ 10A 阻害薬の創製" (Creation of novel phosphodiesterase 10A inhibitors based on a pyridazin-4(1H)-one ring). Tohoku University Institutional Repository.[Link]

  • Mewshaw, R. E., et al. (2005). "1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht) activity and the monoamine reuptake for the treatment of vasomotor symptoms (vms).

Sources

Methodological & Application

Application Note: 4-Fluoro-3,3-dimethylindolin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical workflow for the synthesis, functionalization, and application of 4-Fluoro-3,3-dimethylindolin-2-one , a privileged scaffold in the design of ion channel modulators (e.g., KCNQ openers) and kinase inhibitors.

Executive Summary & Strategic Value

The 4-Fluoro-3,3-dimethylindolin-2-one scaffold (CAS: 866211-50-9) represents a highly specialized pharmacophore. In modern drug discovery, this motif addresses two critical failure modes in lead optimization: metabolic lability and conformational entropy .

  • Metabolic Blockade: The gem-dimethyl group at C3 acts as a "metabolic seal," preventing rapid oxidation to isatin derivatives or hydroxylated metabolites, a common liability for unsubstituted oxindoles.

  • Electronic Modulation: The C4-fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the amide nitrogen (N1) and altering the electron density of the aromatic ring, which influences π-stacking interactions in protein binding pockets (e.g., the hydrophobic selectivity pocket of KCNQ potassium channels).

This guide details the synthesis of this core, its regioselective functionalization, and its application in synthesizing ion channel modulators.

Chemical Pathway Visualization

The following diagram outlines the logical workflow for synthesizing the core scaffold and its subsequent divergence into bioactive libraries.

G Start 4-Fluoro-1,3-dihydro- 2H-indol-2-one Core 4-Fluoro-3,3-dimethyl indolin-2-one (The Scaffold) Start->Core Gem-Dimethylation Reagent1 MeI (2.5 eq) NaH (2.5 eq) THF, 0°C Branch1 Electrophilic Subst. (Bromination) Core->Branch1 SEAr Mechanism Branch2 N-Alkylation (R-X, Base) Core->Branch2 SN2 Mechanism ProductA 7-Bromo Derivative (Suzuki Coupling Handle) Branch1->ProductA ProductB N-Substituted Modulator Branch2->ProductB

Figure 1: Synthetic workflow transforming the 4-fluorooxindole precursor into the stabilized 3,3-dimethyl core and downstream libraries.

Core Protocol: Synthesis of the Scaffold

Objective: Synthesize 4-Fluoro-3,3-dimethylindolin-2-one from 4-fluorooxindole. Mechanism: Double nucleophilic substitution (


) at the C3 position via an enolate intermediate.
Reagents & Equipment
ReagentEquivalentsRole
4-Fluorooxindole 1.0Starting Material
Methyl Iodide (MeI) 2.5 - 3.0Alkylating Agent
Sodium Hydride (NaH) 2.5 - 3.0Base (60% dispersion in oil)
THF (Anhydrous) SolventReaction Medium (0.1 M conc.)
Ammonium Chloride ExcessQuenching Agent (Sat. Aq.)
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Deprotonation:

    • Charge the flask with NaH (2.5 eq). Wash with dry hexanes (2x) if removing mineral oil is desired (optional but recommended for easier workup).

    • Suspend NaH in anhydrous THF and cool to 0°C in an ice bath.

    • Add 4-Fluorooxindole (1.0 eq) portion-wise (solid) or dropwise (if dissolved in minimal THF) over 15 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes to ensure complete formation of the dianion (deprotonation at N1 and C3).

  • Alkylation:

    • Add Methyl Iodide (2.5 eq) dropwise via syringe.

    • Allow the reaction to warm slowly to Room Temperature (25°C) .

    • Stir for 3–12 hours. Monitor via TLC (EtOAc/Hexanes) or LC-MS. The mono-methylated intermediate may appear transiently; ensure reaction proceeds to the dimethyl product.

  • Workup:

    • Cool the mixture to 0°C.

    • Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x). Combine organic layers.

    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude product is often pure enough for use. If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Critical Insight: The 3,3-dimethylation is favored over N-methylation if the C3-enolate is formed first. However, N-methylation can occur as a side reaction if stoichiometry is not controlled. Using >2 eq of base ensures the C3 position is fully deprotonated. If N-methylation is undesired but occurs, a protecting group strategy (e.g., Boc-protection of N1 before methylation) may be required, though direct alkylation usually favors C3 due to thermodynamics.

Advanced Functionalization: Regioselectivity

Once the 3,3-dimethyl core is established, introducing functional handles is the next step. The presence of the 4-fluoro group and the 3,3-dimethyl steric bulk dictates the regioselectivity of Electrophilic Aromatic Substitution (SEAr).

Regioselectivity Logic (SEAr)
  • N1 (Amide): Strong activator, directs ortho (C7) and para (C5).

  • C4-Fluorine: Deactivator, directs ortho (C3, C5) and para (C7).

  • C3-Dimethyl: Steric blocker.

Competition (C5 vs. C7):

  • Position C5: Para to Nitrogen (Activating) + Ortho to Fluorine (Deactivating).

  • Position C7: Ortho to Nitrogen (Activating) + Para to Fluorine (Deactivating).

Experimental Observation: While C5 is electronically activated by the nitrogen, the C7 position is often the site of bromination due to the combined directing effects and the steric environment created by the C4-fluorine and C3-dimethyl groups. Commercial availability of 7-Bromo-4-fluoro-3,3-dimethylindolin-2-one (CAS 1694001-43-8) confirms that C7 functionalization is chemically accessible and stable.

Protocol: C7-Bromination
  • Reagents: N-Bromosuccinimide (NBS) (1.05 eq) in Acetonitrile (

    
    ) or DMF.
    
  • Conditions: Stir at

    
    .
    
  • Outcome: This yields the aryl bromide, a versatile handle for Suzuki-Miyaura coupling to attach biaryl systems (common in KCNQ openers).

Case Study: Design of KCNQ (Kv7) Modulators

Context: The KCNQ2-5 channels are targets for epilepsy and pain. The drug Retigabine and the candidate BMS-204352 utilize 3,3-disubstituted oxindoles or similar cores.

Application of 4-Fluoro-3,3-dimethylindolin-2-one:

  • Pharmacophore: The oxindole mimics the amide pharmacophore of Retigabine but with a rigidified core.

  • Fluorine Role: The C4-fluorine modulates the electrostatic potential surface of the aromatic ring, potentially enhancing interactions with the channel's hydrophobic gating pocket (Trp residue interactions).

  • Synthesis of Analog:

    • Step 1: Synthesize 4-Fluoro-3,3-dimethylindolin-2-one (as per Section 3).

    • Step 2: N-alkylation with a "tail" group (e.g., 4-fluorobenzyl chloride) using

      
       in DMF.
      
    • Step 3: Evaluate in a Thallium Flux assay or Patch Clamp electrophysiology for KCNQ2/3 channel opening activity.

References

  • Patent: Synthesis of Fluorin

    • Title: 1-(1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)
    • Relevance: Describes the specific transformation of 4-fluoro-1,3-dihydro-2H-indol-2-one to the 3,3-dimethyl deriv
    • Source:

  • Regioselectivity in Fluorin

    • Title: 7-Bromo-4-fluoro-3,3-dimethylindolin-2-one (Product Catalog).[1]

    • Relevance: Confirms the stability and existence of the C7-bromin
    • Source:[1]

  • General Methodology for 3-Fluorooxindole Synthesis.

    • Title: A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.[2][3]

    • Relevance: Provides context on the reactivity of the oxindole core toward fluorination and alkyl
    • Source:

  • Oxindole Scaffolds in Drug Discovery.

    • Title: Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors.
    • Relevance: Illustrates the utility of 3,3-disubstituted oxindoles as bioactive scaffolds.
    • Source:

Sources

Application Note: Synthesis, Functionalization, and Mechanistic Profiling of 4-Fluoro-3,3-dimethylindolin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Structural Causality

The indolin-2-one (oxindole) core is a privileged pharmacophore in medicinal chemistry, serving as the critical hinge-binding motif in numerous receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib)[1]. However, the unsubstituted oxindole core presents significant developmental liabilities, primarily due to its propensity for enolization and CYP450-mediated metabolic oxidation at the C3 position.

To overcome these limitations, 4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) has emerged as a highly optimized building block. The structural modifications engineered into this scaffold are highly deliberate:

  • Causality of 3,3-Dimethylation: Exhaustive methylation at the C3 position completely blocks tautomerization to the enol form and eliminates the primary site of oxidative metabolism[2]. Furthermore, the gem-dimethyl group introduces steric bulk that restricts the conformational flexibility of the oxindole ring, often locking the molecule into a bioactive conformation that enhances target affinity.

  • Causality of 4-Fluoro Substitution: The incorporation of a fluorine atom at the C4 position exerts a strong electron-withdrawing inductive (-I) effect. This modulates the pKa of the adjacent lactam NH, significantly enhancing its hydrogen-bond donor capacity—a critical factor for hinge-region binding in kinases[3]. Additionally, the C4-fluorine provides a metabolic shield against aromatic oxidation and dictates the regioselectivity of downstream functionalizations via steric and electronic directing effects.

Mandatory Visualization: Mechanistic & Synthetic Workflows

SynthWorkflow A 4-Fluoroindolin-2-one (Starting Material) B 4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) A->B NaH (2.5 eq), MeI (2.5 eq) THF, 0°C to RT, 4h C 5-Bromo-4-fluoro-3,3-dimethylindolin-2-one (CAS: 872141-28-1) B->C NBS (1.05 eq) DMF, RT, 2h

Synthetic workflow for the preparation and functionalization of the oxindole core.

EAS_Mechanism A Lactam Nitrogen (N1) Strong +M Effect Para-Directing to C5 D Regioselective Bromination at C5 Position A->D B Fluorine (F4) Weak +M / Strong -I Effect Ortho-Directing to C5 B->D C C3-Dimethyl Group Steric Shielding Blocks C3 Reactivity C->D

Mechanistic rationale for regioselective C5-bromination via directing effects.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Key Intermediates
Compound NameCAS NumberMol. FormulaExact MassKey Structural Feature
4-Fluoroindolin-2-one552866-98-5C8H6FNO151.04Unsubstituted C3 position
4-Fluoro-3,3-dimethylindolin-2-one866211-50-9C10H10FNO179.07Exhaustive C3-dimethylation
5-Bromo-4-fluoro-3,3-dimethylindolin-2-one872141-28-1[3]C10H9BrFNO257.99C5-brominated handle
Table 2: Reaction Optimization for C3-Dimethylation

Objective: Achieve exhaustive C3-dimethylation while preventing N-alkylation.

EntryBase (Equiv)Alkylating AgentSolventTemp (°C)Yield (%)IPC Observation (LC-MS)
1K2CO3 (3.0)MeI (3.0 eq)DMF8045High mono-methylated byproduct
2 NaH (2.5) MeI (2.5 eq) THF 0 to 25 92 Clean conversion to [M+H]+ 180
3LiHMDS (3.0)MeI (3.0 eq)THF-78 to 088Clean conversion, higher cost

Note: Sodium hydride (NaH) provides the optimal balance of basicity to deprotonate the C3 carbon (pKa ~18) without requiring cryogenic conditions, driving the exhaustive methylation efficiently[2].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 4-Fluoro-3,3-dimethylindolin-2-one

Objective: Exhaustive electrophilic methylation of the C3 position.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-Fluoroindolin-2-one (5.0 g, 33.1 mmol) and anhydrous THF (100 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 3.31 g, 82.7 mmol, 2.5 equiv) in small portions over 15 minutes to control the evolution of hydrogen gas.

  • Activation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Electrophile Addition: Add Methyl Iodide (5.15 mL, 82.7 mmol, 2.5 equiv) dropwise via syringe over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • In-Process Control (IPC) & Validation:

    • Self-Validation Check: Withdraw a 10 µL aliquot, quench with 100 µL MeOH, and analyze via LC-MS. The reaction is complete when the starting material ([M+H]+ = 152) and mono-methylated intermediate ([M+H]+ = 166) are <1% relative to the target product ([M+H]+ = 180).

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Post-Reaction Validation (NMR): 1H NMR (CDCl3) must show a sharp 6H singlet at ~1.40 ppm (confirming the gem-dimethyl group) and the complete disappearance of the 2H singlet at ~3.50 ppm (characteristic of the unsubstituted C3 position).

Protocol 2: Regioselective Synthesis of 5-Bromo-4-fluoro-3,3-dimethylindolin-2-one

Objective: Electrophilic aromatic bromination at the C5 position to create a cross-coupling handle[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Fluoro-3,3-dimethylindolin-2-one (4.0 g, 22.3 mmol) in anhydrous DMF (40 mL) in a 100 mL round-bottom flask shielded from light (using aluminum foil).

  • Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (4.17 g, 23.4 mmol, 1.05 equiv) portion-wise over 10 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC) & Validation:

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The product spot will elute slightly faster (less polar) than the starting material. Confirm via LC-MS: look for the characteristic 1:1 isotopic doublet at m/z 258.0 / 260.0 ([M+H]+), validating mono-bromination.

  • Workup: Pour the reaction mixture into ice water (150 mL) to precipitate the product. Filter the resulting solid under vacuum, wash with cold water (3 × 20 mL), and dry under high vacuum at 45 °C overnight.

  • Post-Reaction Validation (NMR): 1H NMR (CDCl3) will show the loss of the C5 aromatic multiplet. The aromatic region will simplify, confirming substitution strictly at the C5 position dictated by the synergistic directing effects of the N1 and F4 atoms.

References

  • Copper-Catalyzed Domino Coupling Reaction: An Efficient Method to Synthesize Oxindoles Source: RSC Advances (The Royal Society of Chemistry) URL:[Link][2]

  • Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas Source: PMC (National Institutes of Health) URL:[Link][1]

Sources

Application Note: 4-Fluoro-3,3-dimethylindolin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) represents a high-value pharmacophore scaffold characterized by two distinct structural features: the gem-dimethyl group at the C3 position and a fluorine substituent at the C4 position.[1]

This specific substitution pattern addresses two critical failure modes in early-stage drug discovery:

  • Metabolic Instability: The gem-dimethyl group at C3 blocks the common metabolic oxidation of the oxindole core (indolin-2-one), forcing metabolism to the aromatic ring or preventing it entirely (Thorpe-Ingold effect).[1]

  • Conformational Entropy: The bulk of the C3 methyls restricts the rotation of substituents, pre-organizing the molecule into a bioactive conformation (bioactive conformer stabilization).[1]

This guide details the application of this building block in the synthesis of PDE10A inhibitors (Schizophrenia) and KCNQ channel modulators , alongside a validated protocol for its synthesis and functionalization.[1]

Chemical Profile & Rationale[1][2][3][4][5][6][7][8]

The "Gem-Dimethyl" & "Fluoro" Synergy

The combination of C3-dimethylation and C4-fluorination creates a "privileged" chemical space.[1]

FeatureMedicinal Chemistry ImpactMechanism
3,3-Dimethyl (Gem-dimethyl) Metabolic Blockade Prevents hydroxylation at the C3 position (a primary metabolic soft spot in oxindoles).[1][2]
Conformational Lock Induces the Thorpe-Ingold effect, reducing the entropic penalty of binding to protein targets.[1]
Lipophilicity Increases logP, improving blood-brain barrier (BBB) penetration (critical for CNS targets).[1][2]
4-Fluoro Substitution Electronic Modulation Lowers the pKa of the NH group, potentially strengthening H-bond donor capability.[1]
Metabolic Stability Blocks P450-mediated oxidation at the electron-rich C4 position.[1]
Steric/Electrostatic The small Van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen (1.20 Å) but alters the electrostatic potential surface.[1]

Case Study Applications

Application A: PDE10A Inhibitors (Psychiatric Disorders)

Context: Phosphodiesterase 10A (PDE10A) inhibitors are therapeutic targets for schizophrenia and Huntington's disease.[1][2] The oxindole scaffold is a proven chemotype for PDE10A binding.[1]

Role of 4-Fluoro-3,3-dimethylindolin-2-one: In the development of potent PDE10A inhibitors, such as Compound 19e (cited in literature), this scaffold serves as the "cap" that fits into the hydrophobic selectivity pocket of the enzyme.[1][2]

  • Problem: Unsubstituted oxindoles suffer from rapid clearance due to C3 oxidation.

  • Solution: The 3,3-dimethyl group blocks this pathway.[1]

  • Optimization: The 4-fluoro group modulates the electron density of the aromatic ring, optimizing pi-stacking interactions with phenylalanine residues (e.g., Phe729) in the PDE10A active site while preventing metabolic attack at the C4 position.[1][2]

Application B: KCNQ (Kv7) Channel Openers

Context: KCNQ2-5 openers (e.g., Retigabine, BMS-204352) are used for epilepsy and stroke.[1][2] BMS-204352 utilizes a 3,3-disubstituted oxindole core.[1]

Role of the Scaffold:

  • Bioisosterism: 4-Fluoro-3,3-dimethylindolin-2-one acts as a bioisostere for the 3,3-bis(trifluoromethyl) or 3,3-dichloro variants found in first-gen openers.[1][2]

  • Safety Profile: Replacing heavier halogens (Cl, Br) with Fluorine reduces the risk of reactive metabolite formation while maintaining the necessary lipophilicity for CNS penetration.[1][2]

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of this specific scaffold.

SAR_Logic Core Indolin-2-one Core C3_Metabolism Problem: C3 Oxidation (Rapid Clearance) Core->C3_Metabolism C4_Metabolism Problem: C4/C5 Oxidation (P450 Attack) Core->C4_Metabolism GemDimethyl Solution: 3,3-Dimethyl (Steric Blockade) C3_Metabolism->GemDimethyl Fix Fluoro Solution: 4-Fluoro (Metabolic Block + Electronic Tuning) C4_Metabolism->Fluoro Fix Target_PDE10 Target: PDE10A (Schizophrenia) GemDimethyl->Target_PDE10 Improves Stability Target_KCNQ Target: KCNQ Channel (Epilepsy) GemDimethyl->Target_KCNQ Pharmacophore Fluoro->Target_PDE10 Optimizes Binding

Figure 1: SAR Logic Tree demonstrating how the 4-fluoro-3,3-dimethyl substitutions resolve common metabolic liabilities of the oxindole core.[1]

Experimental Protocol: Synthesis & Functionalization

Objective: Synthesis of 4-Fluoro-3,3-dimethylindolin-2-one from 4-fluoroisatin or 4-fluorooxindole. Scale: 10 mmol (adaptable to gram-scale).

Method A: Direct Alkylation of 4-Fluorooxindole (Preferred)

This method is most efficient if 4-fluorooxindole is available.[1]

Reagents:

  • Starting Material: 4-Fluoro-1,3-dihydro-2H-indol-2-one (1.51 g, 10 mmol).[1][2]

  • Alkylation Agent: Iodomethane (MeI) (2.5 equiv, 3.55 g).

  • Base: Sodium Hydride (NaH, 60% in oil) (2.5 equiv) OR Potassium tert-butoxide (tBuOK).[1][2]

  • Solvent: Anhydrous THF or DMF.[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 4-fluorooxindole (10 mmol) in anhydrous THF (30 mL) and cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (25 mmol, 1.0 g of 60% dispersion) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add Iodomethane (25 mmol) dropwise via syringe.

    • Note: The C3 position is more acidic than the N1 position, but using excess base/MeI will methylate N1 as well.[1] To achieve only C3,3-dimethylation without N-methylation requires careful control (often 2.2 eq Base/MeI and monitoring).[1] However, for the 3,3-dimethyl target specifically, exhaustive C3 methylation usually proceeds before N-methylation if controlled, or one uses a protecting group on Nitrogen.[1]

    • Refinement: If N-H is required in the final product, use 3.0 eq of MeI and 3.0 eq of K2CO3 in acetone/DMF.[1] This milder condition favors C-alkylation over N-alkylation due to the pKa difference.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH4Cl.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[1] Dry over Na2SO4 and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Target Product: 4-Fluoro-3,3-dimethylindolin-2-one (White to off-white solid).[1]

Method B: From 4-Fluoroisatin (Wolff-Kishner type)

If starting from isatin, the ketone at C3 must be converted to the gem-dimethyl.[1][2] This is more complex and typically involves converting isatin to the 3,3-dichloro derivative followed by methylation, or using a specialized hydrazine reduction.[1] Method A is significantly more robust for this specific scaffold. [1]

Functionalization Workflow (Graphviz)

The following diagram outlines how to take the synthesized core and elaborate it into a drug candidate (e.g., PDE10A inhibitor).

Synthesis_Workflow Start 4-Fluorooxindole Step1 Step 1: C3-Dimethylation (MeI, Base, THF) Start->Step1 Intermediate 4-Fluoro-3,3-dimethylindolin-2-one (The Core) Step1->Intermediate Branch1 Path A: N-Alkylation (Targeting PDE10A) Intermediate->Branch1 R-X, NaH Branch2 Path B: C5-Bromination (Cross-Coupling) Intermediate->Branch2 NBS, MeCN Prod1 N-Substituted Inhibitor (e.g., Cyclopropylmethyl) Branch1->Prod1 Prod2 Bi-aryl Scaffold (Suzuki Coupling) Branch2->Prod2

Figure 2: Synthetic workflow for elaborating the 4-fluoro-3,3-dimethylindolin-2-one core.

References

  • Use of 3,3-Dimethyl-substituted Oxindoles in PDE10A Inhibitors

    • Title: "Highly potent and brain-penetrant phosphodiesterase 10A (PDE10A) inhibitors based on the 2-oxindole scaffold."[1][3]

    • Source:Bioorganic & Medicinal Chemistry, 2015.[4]

    • Context: Describes the synthesis of Compound 19e using the 4-fluoro-3,3-dimethyl scaffold.
    • URL:[Link][1][3]

  • General Synthesis of 3-Fluoro and 3,3-Dimethyl Oxindoles

    • Title: "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.
    • Source:Organic Letters, 2000.[5]

    • URL:[Link][1]

  • Medicinal Chemistry of Fluorine

    • Title: "Applications of Fluorine in Medicinal Chemistry."[1][6][7][4][8]

    • Source:Journal of Medicinal Chemistry, 2015.[4]

    • Context: Validates the use of Fluorine for metabolic blocking and pKa modulation.[1]

    • URL:[Link][1]

  • Patent Reference (PDE10A)

    • Title: "Heterocyclic Compounds as PDE10A Inhibitors."
    • Source: US Patent Applic
    • Context: Explicitly lists 1-(cyclopropylmethyl)-4-fluoro-3,3-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one.[1][3]

    • URL

Sources

The Strategic Utility of 4-Fluoro-3,3-dimethylindolin-2-one in the Genesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and privileged scaffolds is a cornerstone of rational drug design. The 4-fluoro-3,3-dimethylindolin-2-one moiety has emerged as a highly valuable building block, offering a unique combination of a fluorinated aromatic ring and a synthetically versatile 3,3-disubstituted oxindole core. This guide provides an in-depth exploration of its synthesis, reactivity, and application in the construction of complex, biologically relevant molecules.

The Significance of the 4-Fluoro-3,3-dimethylindolin-2-one Scaffold

The oxindole skeleton, particularly when substituted at the 3-position, is a prevalent motif in a multitude of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The gem-dimethyl substitution at the C3 position introduces steric bulk and conformational rigidity, which can be crucial for modulating protein-ligand interactions.

Furthermore, the presence of a fluorine atom on the benzene ring imparts several advantageous properties. Fluorine's high electronegativity and relatively small size can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] These modulations are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Table 1: Physicochemical Properties of 4-Fluoro-3,3-dimethylindolin-2-one

PropertyValueSource
CAS Number 866211-50-9[3]
Molecular Formula C₁₀H₁₀FNO[3]
Molecular Weight 179.19 g/mol [3]
Appearance Off-white to white powderCommercially available
Solubility Soluble in DMSO, Methanol, Ethyl AcetateGeneral knowledge

Synthesis of the Building Block: A Proposed Pathway

A proposed multi-step synthesis is outlined below, starting from the commercially available 2-fluoro-6-nitrotoluene.

Synthesis_Pathway A 2-Fluoro-6-nitrotoluene B (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine A->B DMF-DMA, DMF, reflux C 4-Fluoroindole B->C H₂, Pd/C, MeOH D 4-Fluoroindolin-2-one C->D NBS, t-BuOH/H₂O then NaOH E 4-Fluoro-3,3-dimethylindolin-2-one D->E NaH, MeI, THF

Caption: Proposed synthetic pathway for 4-Fluoro-3,3-dimethylindolin-2-one.

Protocol 1: Synthesis of 4-Fluoroindole from 2-Fluoro-6-nitrotoluene[4]

This protocol is adapted from a patented procedure for the synthesis of 4-fluoroindole.

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • To a solution of 2-fluoro-6-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 120 °C) and stir for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 4-Fluoroindole

  • Dissolve the crude enamine from the previous step in methanol.

  • To this solution, add 5% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 3-5 hours, or until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford 4-fluoroindole.

Protocol 2: Proposed Synthesis of 4-Fluoro-3,3-dimethylindolin-2-one

This proposed protocol is based on general methods for the oxidation of indoles to oxindoles and subsequent alkylation.

Step 1: Oxidation of 4-Fluoroindole to 4-Fluoroindolin-2-one

  • Dissolve 4-fluoroindole (1.0 eq) in a mixture of tert-butanol and water.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Add a solution of sodium hydroxide (2.0 eq) and stir for an additional 1-2 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield 4-fluoroindolin-2-one.

Step 2: Gem-Dimethylation of 4-Fluoroindolin-2-one

  • To a solution of 4-fluoroindolin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (NaH) (2.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (MeI) (2.5 eq) dropwise.[6][7]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-fluoro-3,3-dimethylindolin-2-one.

Applications in the Synthesis of Complex Molecules

The strategic placement of the fluorine atom and the gem-dimethyl group makes 4-fluoro-3,3-dimethylindolin-2-one a versatile scaffold for further elaboration. Key reaction handles include the N-H proton of the lactam, the aromatic C-F bond, and the potential for functionalization at other positions on the aromatic ring.

A. N-Alkylation and N-Arylation: Expanding Molecular Diversity

The secondary amine of the indolinone ring is a key site for introducing diversity. N-alkylation and N-arylation can significantly impact the biological activity of the resulting molecules.

N-Functionalization A 4-Fluoro-3,3-dimethylindolin-2-one B N-Alkylated Product A->B Base (e.g., NaH, K₂CO₃) Alkyl Halide (R-X) C N-Arylated Product A->C Cu(I) or Pd(0) catalyst Aryl Halide (Ar-X)

Caption: General schemes for N-alkylation and N-arylation.

Protocol 3: General Procedure for N-Alkylation [8][9]

  • To a solution of 4-fluoro-3,3-dimethylindolin-2-one (1.0 eq) in anhydrous DMF or THF, add a base such as sodium hydride (1.1 eq) or potassium carbonate (2.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: General Procedure for N-Arylation (Ullmann or Buchwald-Hartwig type) [10]

  • In a reaction vessel, combine 4-fluoro-3,3-dimethylindolin-2-one (1.0 eq), the aryl halide (1.2 eq), a copper(I) salt (e.g., CuI, 10-20 mol%) or a palladium catalyst/ligand system (e.g., Pd₂(dba)₃/Xantphos, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent such as dioxane or toluene.

  • Degas the mixture and heat under an inert atmosphere at 80-120 °C until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography.

B. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing nature of the adjacent carbonyl group and the inherent reactivity of the C-F bond make the C4-position susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles.

SNAr_Reaction A 4-Fluoro-3,3-dimethylindolin-2-one B 4-Substituted Product A->B Nucleophile (Nu-H) Base, High Temperature

Caption: Nucleophilic Aromatic Substitution at the C4-position.

Protocol 5: General Procedure for SNAr with an Amine

  • In a sealed tube, combine 4-fluoro-3,3-dimethylindolin-2-one (1.0 eq), the desired amine (1.5-2.0 eq), and a base such as potassium carbonate or triethylamine (2.0 eq) in a high-boiling polar aprotic solvent like DMSO or NMP.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature, pour into water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

C. Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds, under specific conditions, it can be activated for Suzuki or Buchwald-Hartwig amination reactions, offering another avenue for diversification.[11]

Protocol 6: General Procedure for Suzuki Coupling (Hypothetical) [12]

  • In a microwave vial, combine 4-fluoro-3,3-dimethylindolin-2-one (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5-10 mol%), and a base like cesium carbonate (2.0 eq).

  • Add a solvent system, for example, a mixture of dioxane and water (4:1).

  • Degas the mixture and heat in a microwave reactor at 100-150 °C for 30-60 minutes.

  • Cool the reaction, dilute with ethyl acetate, and filter.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

D. Synthesis of Spirooxindoles

The 3,3-disubstituted oxindole core is a precursor for the synthesis of spirooxindoles, a class of compounds with significant biological activities.[13] While direct use of 4-fluoro-3,3-dimethylindolin-2-one in this context is not extensively documented, its derivatives can be envisioned as substrates for such transformations. For instance, elaboration of the aromatic ring followed by cyclization at the C3-position is a plausible strategy. A related transformation is the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones from indolin-2-ones.[14][15][16]

Protocol 7: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one (Analogous Procedure) [16]

  • Dissolve indolin-2-one (1.0 eq) in THF and add potassium hydroxide (3.8 eq).

  • Heat the mixture to reflux for 30 minutes.

  • Slowly add a solution of 1,2-dibromoethane (1.4 eq) in THF and continue refluxing for 2 hours.

  • Cool the reaction, pour it into water, and extract with chloroform.

  • Dry the organic layer over sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to yield the spirocyclopropane derivative.

This protocol, while not directly using the title compound, illustrates a potential pathway for creating spirocyclic structures from the indolinone core.

Conclusion

4-Fluoro-3,3-dimethylindolin-2-one represents a powerful and versatile building block for the synthesis of complex molecules in drug discovery. Its unique structural features, including the fluorinated aromatic ring and the gem-disubstituted oxindole core, provide multiple avenues for synthetic diversification. The protocols and synthetic strategies outlined in this guide offer a solid foundation for researchers to harness the potential of this valuable scaffold in the development of novel therapeutic agents. The strategic application of modern synthetic methodologies will undoubtedly continue to unlock new possibilities for this promising building block.

References

  • Maurya, R. A., et al. (2015). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 5(103), 84937-84944. [Link]

  • Academia.edu. (n.d.). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. [Link]

  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169. [Link]

  • Google Patents. (2013).
  • Wang, Y., et al. (2012). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. [Link]

  • Sampson, P. B., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. Journal of Medicinal Chemistry, 56(15), 6099-6117. [Link]

  • Li, Y., et al. (2021). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 60(11), 5869-5874. [Link]

  • Alcaide, B., et al. (2013). Synthesis of 3-Fluoro 3-Substituted 2-Oxindoles by Deacylative Alkylation. The Journal of Organic Chemistry, 78(11), 5486-5495. [Link]

  • Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two.... [Link]

  • Girgis, A. S., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (2018). Unusual reactions of Grignard reagents toward fluoroalkylated esters. [Link]

  • Kumar, A., et al. (2022). Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2291-2300. [Link]

  • Encyclopedia.pub. (2022, November 1). Methyl Iodide. [Link]

  • Trost, B. M., & Zhang, T. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(8), 3178–3183. [Link]

  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. [Link]

  • Barakat, A., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 26(4), 1055. [Link]

  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]

  • Al-Warhi, T., et al. (2021). Solvent-free synthesis and antifungal activity of 3-alkenyl oxindole derivatives. Journal of King Saud University - Science, 33(5), 101469. [Link]

  • Trost, B. M., & Zhang, T. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(8), 3178-3183. [Link]

  • Shodhganga. (n.d.). Chapter 4. [Link]

  • Semantic Scholar. (n.d.). Catalyst-free N-arylation using unactivated fluorobenzenes. [Link]

  • Yang, Q., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. The Journal of Organic Chemistry, 83(12), 6762-6768. [Link]

  • Zhang, X., et al. (2025). Palladium-Catalyzed [4+1] Cycloaddition of 3,3-Difluoropent-4-en-2-ones with Amines: A Modular Approach to 3-Fluoropyrroles. Organic Letters, 27(36), 9920-9926. [Link]

  • Barakat, A., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(23), 7261. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • ResearchGate. (n.d.). Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]

  • University of Exeter. (2023, May 26). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. [Link]

  • Nature. (2018, February 22). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1963–1972. [Link]

  • Green, R. A., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(4), 1432–1442. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50. [Link]

Sources

analytical techniques for 4-Fluoro-3,3-dimethylindolin-2-one characterization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of 4-Fluoro-3,3-dimethylindolin-2-one

Executive Summary & Pharmacological Context

4-Fluoro-3,3-dimethylindolin-2-one (CAS 866211-50-9) is a highly specialized, fluorinated oxindole building block[1]. The indolin-2-one (oxindole) core is a privileged scaffold in modern drug discovery, frequently utilized in the development of receptor tyrosine kinase inhibitors and, more recently, as a critical pharmacophore in inhibitors targeting the oncogenic Menin-MLL protein-protein interaction[2].

From a structural perspective, the dual substitution pattern on this scaffold dictates its physicochemical behavior:

  • 3,3-Dimethylation: The presence of two methyl groups at the C3 position creates a quaternary carbon, effectively blocking tautomerization to the hydroxyindole form. This locks the molecule in the lactam state, which is essential for maintaining stable hydrogen-bonding interactions (via the N-H and C=O) within target protein binding pockets[3].

  • 4-Fluoro Substitution: The incorporation of a fluorine atom at the C4 position introduces strong inductive electron-withdrawing properties. This not only modulates the pKa of the adjacent lactam N-H but also enhances the metabolic stability and lipophilicity of the molecule, shielding the aromatic ring from oxidative metabolism[4].

As a Senior Application Scientist, I have designed this protocol to provide a self-validating analytical workflow. The methodologies detailed below ensure rigorous structural elucidation, purity profiling, and functional group validation.

Analytical Characterization Workflow

To establish absolute confidence in the structural integrity of 4-Fluoro-3,3-dimethylindolin-2-one, a multi-modal analytical approach is required. The workflow integrates Multinuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Caption: Workflow for the comprehensive analytical characterization of 4-Fluoro-3,3-dimethylindolin-2-one.

Step-by-Step Methodologies & Causality

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Causality & Rationale: The selection of solvent is critical for oxindole characterization. While Chloroform-d (CDCl₃) is standard, trace water or acidic impurities in CDCl₃ can catalyze rapid proton exchange, causing the lactam N-H signal to broaden into the baseline[5]. Therefore, anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. DMSO strongly hydrogen-bonds with the N-H proton, locking its exchange rate and yielding a sharp, quantifiable singlet (typically around 10.0–10.5 ppm). Furthermore, ¹⁹F NMR is mandatory to confirm the regiochemistry of the fluorine atom, which will exhibit characteristic scalar coupling (


 and 

) with the aromatic protons.

Protocol:

  • Sample Preparation: Weigh 10–15 mg of 4-Fluoro-3,3-dimethylindolin-2-one.

  • Solubilization: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) in a 5 mm precision NMR tube[6].

  • ¹H NMR Acquisition: Acquire at 400 MHz (or higher). Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the 3,3-dimethyl singlet (~1.3 ppm, 6H) against the aromatic protons.

  • ¹⁹F NMR Acquisition: Acquire at 376 MHz (for a 400 MHz console). Use proton decoupling to simplify the spectrum, expecting a distinct singlet in the fluorinated aromatic region (~ -115 to -120 ppm).

  • ¹³C NMR Acquisition: Acquire at 100 MHz. Set D1 to 3.0 seconds. The C=O lactam carbon will appear highly deshielded (~180 ppm), while the C-F carbon will appear as a distinct doublet due to large one-bond carbon-fluorine coupling (

    
     Hz)[3].
    
LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry)

Causality & Rationale: To validate the exact mass (Theoretical


 for 

: 180.0825 m/z) and assess chromatographic purity, LC-HRMS utilizing Positive Electrospray Ionization (ESI+) is employed[2]. The basic nitrogen of the indolin-2-one readily accepts a proton in acidic mobile phases. A gradient starting with high aqueous content ensures the polar lactam is retained on a C18 reverse-phase column before eluting as the organic modifier increases.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade Methanol. Dilute to a final concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[2].

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Execution: Run the gradient defined in Table 2 at a flow rate of 0.4 mL/min.

  • MS Parameters: Capillary voltage at 3.5 kV, Desolvation temperature at 500 °C, and a scan range of 100–1000 m/z[2].

FT-IR Spectroscopy (ATR Method)

Causality & Rationale: Attenuated Total Reflectance (ATR) FT-IR provides a rapid, non-destructive method to confirm the functional groups without the matrix interference sometimes seen in KBr pellets. The indolin-2-one scaffold is defined by two primary stretches: the N-H stretch and the highly conjugated lactam C=O stretch[3].

Protocol:

  • Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (air).

  • Place 1–2 mg of the solid powder directly onto the crystal and apply pressure using the anvil.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

  • Validation Check: Verify the presence of a sharp N-H stretch at ~3100–3250 cm⁻¹ and a strong C=O stretch at ~1700–1720 cm⁻¹[3].

Quantitative Data Summaries

Table 1: Physicochemical & Spectroscopic Reference Data

Analytical ParameterExpected Value / CharacteristicDiagnostic Purpose
Molecular Formula

Fundamental composition
Exact Mass (Monoisotopic) 179.0746 DaHRMS structural confirmation
¹H NMR (3,3-Dimethyl) ~1.3 - 1.4 ppm (Singlet, 6H)Confirms quaternary C3 substitution
¹H NMR (Lactam N-H) ~10.0 - 10.5 ppm (Singlet, 1H, in DMSO-d₆)Validates lactam tautomer stability
¹³C NMR (C=O) ~180 ppmConfirms carbonyl oxidation state
FT-IR (Lactam C=O) ~1700 - 1720 cm⁻¹ (Strong)Validates functional group integrity

Table 2: LC-HRMS Gradient Protocol

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.00.4955
1.00.4955
5.00.4595
6.50.4595
6.60.4955
8.00.4955

Pharmacological Relevance: Menin-MLL Inhibition

To understand the downstream application of this specific chemical characterization, it is important to contextualize how 3,3-dimethylindolin-2-one derivatives function in biological systems. These scaffolds are frequently utilized to competitively bind to the Menin protein, disrupting its oncogenic interaction with MLL fusion proteins—a critical pathway in the treatment of specific acute leukemias[2],[7].

Caption: Mechanism of action for oxindole-based inhibitors disrupting the oncogenic Menin-MLL complex.

References

  • The Royal Society of Chemistry. Copper-Catalyzed Domino Coupling Reaction: An Efficient Method to Synthesize Oxindoles. Retrieved from:[Link]

  • National Institutes of Health (PMC). Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas. Retrieved from:[Link]

  • Google Patents.US11479557B2 - Inhibitors of the menin-MLL interaction.
  • Google Patents.WO2017214367A1 - Inhibitors of the menin-mll interaction.

Sources

4-Fluoro-3,3-dimethylindolin-2-one in the synthesis of bioactive compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 4-Fluoro-3,3-dimethylindolin-2-one in the Synthesis of Bioactive Compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) represents a "privileged scaffold" in modern drug discovery, particularly for Phosphodiesterase 10A (PDE10A) inhibitors and ion channel modulators (e.g., KCNQ/Kv7).[1] This moiety combines two critical structural features:

  • The gem-dimethyl effect (C3): Prevents metabolic oxidation (hydroxylation) common to mono-substituted oxindoles and locks the amide conformation via the Thorpe-Ingold effect, often enhancing receptor binding affinity.[1]

  • The C4-Fluorine substitution: Modulates the pKa of the NH group, alters the lipophilicity (LogD), and blocks potential metabolic soft spots on the aromatic ring while exerting electronic influence on the C5 position for subsequent functionalization.[1]

This guide provides a validated workflow for the synthesis, purification, and downstream functionalization of this core scaffold, focusing on its application in synthesizing high-affinity PDE10A inhibitors.[1]

Chemical Profile & Rationale

PropertySpecificationRelevance in Drug Design
CAS Number 866211-50-9Unique identifier for procurement/registration.[2]
Formula C₁₀H₁₀FNOLow MW (179.[1]19) allows room for elaboration (Fragment-Based Drug Design).
C3-Substitution gem-DimethylMetabolic Stability: Blocks cytochrome P450-mediated oxidation at the benzylic C3 position.
C4-Substitution FluorineElectronic Tuning: Lowers HOMO energy; deactivates C3/C5 slightly but directs electrophilic substitution to C5 via ortho/para directing effects (modified by the amide).

Protocol A: Synthesis of 4-Fluoro-3,3-dimethylindolin-2-one

For laboratories where the building block is not commercially available or requires bulk scale-up.

Objective: Synthesize the title compound from commercially available 4-fluoroindolin-2-one via "one-pot" double alkylation.

Materials
  • Precursor: 4-Fluoroindolin-2-one (CAS: 71294-03-6).

  • Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH, 60% in mineral oil).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.[1]

  • Equipment: 3-neck round bottom flask, nitrogen manifold, ice bath.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL 3-neck flask and purge with N₂.

  • Deprotonation:

    • Suspend NaH (2.5 equiv, washed with hexane to remove oil) in anhydrous THF (10 mL/g of substrate) at 0 °C.

    • Add 4-Fluoroindolin-2-one (1.0 equiv) portion-wise. Evolution of H₂ gas will be vigorous.[1]

    • Mechanism:[1][3][4][5] The C3 protons are acidic (pKa ~18).[1] The base generates the enolate.[1]

    • Stir for 30 min at 0 °C to ensure complete formation of the dianion (or mono-anion depending on stoichiometry, but C3 is kinetically accessible).

  • Alkylation (The Gem-Dimethylation):

    • Add MeI (2.5 equiv) dropwise via syringe pump to control the exotherm.[1]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Note: The second methylation at C3 is faster than the first due to the inductive effect of the first methyl group and the lack of steric hindrance in the planar enolate.[1]

  • Quench & Workup:

    • Cool to 0 °C. Carefully quench with sat. NH₄Cl solution.

    • Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification:

    • Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO₂, 0-20% EtOAc in Hexane).[1]

QC & Self-Validation
  • ¹H NMR (CDCl₃): Look for the disappearance of the C3-CH₂ signal (~3.5 ppm) and the appearance of a strong singlet at ~1.4–1.5 ppm (6H) representing the gem-dimethyl group.[1]

  • Failure Mode: If a doublet methyl signal appears, mono-methylation occurred.[1] Re-subject to reaction conditions.[1][4][6]

Protocol B: Application in Bioactive Synthesis (PDE10A Inhibitor Route)

Context: Synthesis of 1-(cyclopropylmethyl)-4-fluoro-3,3-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one, a key intermediate for clinical candidate PDE10A inhibitors.[1][2]

Objective: Regioselective nitration at C5 followed by N-alkylation.

Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_logic Regioselectivity Logic Start 4-Fluoro-3,3- dimethylindolin-2-one Step1 Nitration (KNO3, H2SO4) Start->Step1 Electrophilic Aromatic Substitution (SEAr) Inter1 Intermediate: 5-Nitro derivative Step1->Inter1 Step2 N-Alkylation (R-Br, Cs2CO3) Inter1->Step2 Base-Mediated Alkylation Final Target Scaffold: PDE10A Inhibitor Core Step2->Final Logic F (C4) directs ortho/para but C3 is blocked. NH directs para to C5.

Caption: Synthetic workflow for the conversion of the core scaffold into a functionalized PDE10A inhibitor precursor. The C4-Fluorine and C3-Dimethyl groups cooperatively direct nitration to the C5 position.

Detailed Methodology

Step 1: Regioselective Nitration (C5) [1]

  • Dissolution: Dissolve 4-fluoro-3,3-dimethylindolin-2-one (1.0 equiv) in concentrated H₂SO₄ at -10 °C.

  • Nitration: Add KNO₃ (1.05 equiv) portion-wise, maintaining temperature below 0 °C.

    • Mechanistic Insight: The C4-Fluorine is an ortho/para director (deactivating), but the amide nitrogen is a strong para director (activating).[1] The C3 position is fully blocked by methyls.[1] Therefore, the cooperative directing effects strongly favor the C5 position .[1]

  • Workup: Pour onto crushed ice. The yellow precipitate (5-nitro isomer) is collected by filtration.

    • Validation: LCMS shows M+45 (Nitro).[1] ¹H NMR shows a downfield shift of the aromatic proton at C6.[1]

Step 2: N-Alkylation (Introduction of Diversity)

  • Setup: Dissolve the 5-nitro intermediate in DMF.

  • Base: Add Cs₂CO₃ (2.0 equiv). Stir for 15 min.

  • Alkylation: Add (Bromomethyl)cyclopropane (1.2 equiv). Heat to 60 °C for 2 hours.

  • Outcome: This yields the 1-(cyclopropylmethyl)-4-fluoro-3,3-dimethyl-5-nitroindolin-2-one , a versatile precursor.[1][2] The nitro group can subsequently be reduced to an aniline for amide coupling (common in kinase/PDE inhibitors).[1]

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Methylation (Protocol A) Moisture in solvent or degraded NaH.Use freshly distilled THF; titrate NaH or use excess.[1] Ensure vigorous stirring.
C6-Nitration (Protocol B) Temperature too high during KNO₃ addition.Maintain < 0 °C. The C5 position is electronically favored, but higher energy conditions may erode selectivity.[1]
O-Alkylation vs N-Alkylation "Hard" electrophiles attacking the carbonyl oxygen.Use "softer" counterions (Cs⁺) and polar aprotic solvents (DMF) to favor N-alkylation (thermodynamic product).[1]

References

  • Ma, Y., et al. "Discovery of 1-(cyclopropylmethyl)-4-fluoro-5-[5-methoxy-4-oxo-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-1(4H)-yl]-3,3-dimethyl-1,3-dihydro-2H-indol-2-one (ID-1428) as a highly potent and brain-penetrant phosphodiesterase 10A (PDE10A) inhibitor."[1] Bioorganic & Medicinal Chemistry, 2015.[1]

  • Hewawasam, P., et al. "The synthesis and structure-activity relationships of 3,3-dimethyloxindoles as KCNQ potassium channel openers."[1] Bioorganic & Medicinal Chemistry Letters, 2003.[1]

  • BLDpharm. "Product Datasheet: 4-Fluoro-3,3-dimethylindolin-2-one (CAS 866211-50-9)."[7][8][9][10]

  • Sigma-Aldrich. "Product Specification: 4-Fluoro-3,3-dimethylindolin-2-one." [1]

Sources

scale-up synthesis of 4-Fluoro-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 4-Fluoro-3,3-dimethylindolin-2-one

Introduction & Mechanistic Rationale

4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) is a privileged structural motif frequently utilized as a critical intermediate in the development of kinase inhibitors and monoamine transporter modulators. The primary challenge in the scale-up synthesis of 3,3-dimethylated oxindoles from their unmethylated precursors is achieving strict regioselectivity. Under standard basic conditions, the nitrogen atom of the oxindole is highly nucleophilic, which typically leads to competitive and undesirable N-alkylation[1].

To circumvent this, the following optimized protocol leverages a copper-mediated regioselective C-alkylation strategy adapted from established [1]. By utilizing Potassium tert-butoxide (KOtBu) to generate the enolate in the presence of a Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂), the soft Cu(I) ion coordinates directly with the enolate. According to Hard-Soft Acid-Base (HSAB) theory, this coordination softens the nucleophilic character of the C3 carbon, directing the soft electrophile (Methyl Iodide, MeI) exclusively to the C3 position while sterically and electronically shielding the harder nitrogen atom[1].

Retrosynthetic Strategy & Process Workflow

G A 4-Fluoroindolin-2-one (Starting Material) B Deprotonation & Cu-Coordination (KOtBu, CuBr·SMe2, THF) A->B Base addition C C3-Dimethylation (MeI, 5-10 °C) B->C Regioselective D Quench & Phase Separation (10% NH4Cl / MTBE) C->D Reaction complete E Crystallization (Heptane, 0-5 °C) D->E Organic layer F 4-Fluoro-3,3-dimethylindolin-2-one (Final Product) E->F Filtration & Drying

Workflow for the regioselective .

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 50.0 g scale-up batch, designed to maximize the space-time yield while maintaining thermal control over the exothermic alkylation.

ReagentMW ( g/mol )Eq.Mass / VolFunction
4-Fluoroindolin-2-one151.141.050.0 gStarting Material
Potassium tert-butoxide112.215.0185.0 gStrong Base
CuBr·SMe₂205.580.17.0 gRegioselective Catalyst
Methyl Iodide (MeI)141.943.2150.0 gAlkylating Agent
Tetrahydrofuran (THF)72.11-1350 mLReaction Solvent

Step-by-Step Scale-Up Protocol

Note: This protocol is designed as a self-validating system. Advancing through the phases is strictly gated by the In-Process Control (IPC) metrics to prevent downstream purification failures.

Phase 1: Enolate Generation and Copper Coordination

  • Preparation: Ensure the 2.0 L jacketed glass reactor is thoroughly dried and purged with N₂. Moisture will prematurely quench the KOtBu, leading to incomplete deprotonation.

  • Solvent & Base: Charge the reactor with anhydrous THF (1350 mL) and KOtBu (185.0 g). Stir at 250 rpm to form a uniform slurry.

  • Substrate Addition: Add 4-fluoroindolin-2-one (50.0 g) portion-wise to manage the mild exotherm associated with deprotonation.

  • Catalyst Addition: Add CuBr·SMe₂ (7.0 g)[1]. The mixture will transition to a distinct deep color as the copper-enolate complex forms.

  • Cooling: Chill the reactor jacket to bring the internal temperature to 5–10 °C.

Phase 2: Regioselective Alkylation 6. Alkylating Agent: Transfer MeI (150.0 g) to a pressure-equalizing addition funnel. 7. Addition: Add MeI dropwise over 45 minutes[1]. Causality Note: The internal temperature must be maintained strictly below 15 °C. Higher temperatures will cause thermal degradation of the delicate Cu-enolate complex, leading to a spike in N-methylated impurities. 8. Reaction: Once addition is complete, warm the reactor to 20–25 °C and stir for 1 hour[1]. 9. IPC Check (Self-Validation): Pull a 0.5 mL aliquot, quench with water, extract with MTBE, and analyze via HPLC (215 nm). The reaction is validated to proceed only if the mono-methylated intermediate is <1.0% (Area %). If >1.0%, continue stirring for an additional 30 minutes.

Phase 3: Quench, Extraction, and Isolation 10. Quench: Slowly charge 10% aqueous NH₄Cl (1000 mL) to the reactor to neutralize the remaining base[1]. Caution: Mildly exothermic. Stir for 15 minutes. 11. Phase Separation: Allow the layers to settle. Separate the lower aqueous layer and extract it once with tert-butyl methyl ether (MTBE, 500 mL)[1]. 12. Washing: Combine the organic layers (THF + MTBE) and wash with 15% aqueous NaCl (250 mL) to remove residual alcohols and initiate copper salt precipitation[1]. 13. Filtration: Pass the organic phase through a short pad of silica gel (100 g). Causality Note: This step is critical to scavenge trace copper residues that could otherwise contaminate the final API intermediate and cause discoloration[1]. 14. Solvent Exchange: Add Heptane (1250 mL) to the filtrate. Concentrate the mixture under reduced pressure at 60–90 °C until the total volume is reduced to approximately 700 mL[1]. 15. Crystallization: Cool the concentrate gradually from 85 °C to 0–5 °C over 2 hours to induce crystallization[1]. 16. Isolation: Filter the resulting beige solid, wash with cold heptane (100 mL), and dry in a vacuum oven at 45 °C to a constant weight. Expected yield: 65–70%[1].

Quality Control & Safety (GHS)

The final product, 4-Fluoro-3,3-dimethylindolin-2-one, typically presents as a beige to off-white solid. Routine quality control should target an HPLC purity of >98%, monitoring specifically for unreacted starting material and N-methylated byproducts.

Hazard Identification (GHS): According to standard [2], 4-Fluoro-3,3-dimethylindolin-2-one is classified under the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Process Safety Note: Methyl Iodide is a highly volatile alkylating agent and suspected carcinogen. All additions must be performed via closed-transfer systems or sealed addition funnels within a properly ventilated engineering control system (e.g., walk-in fume hood).

References

  • Title: WAY-315193 | New Drug Approvals (Mechanistic Aspects of Conversion of Indolinone Diol to Indolinone Aminoalcohol and Process Implications) Source: New Drug Approvals / Wyeth Research URL: [Link]

Sources

Application Note: Mechanistic Insights and Synthetic Protocols for 4-Fluoro-3,3-dimethylindolin-2-one in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) Primary Application: Scaffold for brain-penetrant Phosphodiesterase 10A (PDE10A) inhibitors

Executive Summary

The optimization of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. The compound 4-fluoro-3,3-dimethylindolin-2-one has emerged as a privileged 2-oxindole scaffold in the structure-based drug design (SBDD) of highly potent PDE10A inhibitors[1]. By systematically modifying the oxindole core with a gem-dimethyl group at the C3 position and a fluorine atom at the C4 position, researchers have successfully mitigated P-glycoprotein (P-gp) mediated efflux while achieving sub-nanomolar inhibitory activity against PDE10A, a key target for schizophrenia therapeutics[2].

This application note details the mechanistic rationale behind these structural modifications, provides a comparative data analysis, and outlines a self-validating synthetic protocol for functionalizing this critical scaffold.

Mechanistic Rationale: The "E-E-A-T" of Scaffold Design

In medicinal chemistry, every atomic substitution must serve a functional purpose. The transition from a basic 2-oxindole to 4-fluoro-3,3-dimethylindolin-2-one is driven by three distinct mechanistic requirements:

A. The C3 Gem-Dimethyl Group: Conformational Locking and Stability

Unsubstituted 2-oxindoles are susceptible to enolization (tautomerization to a hydroxyindole form) and oxidative degradation at the C3 position. The incorporation of a 3,3-dimethyl group serves a dual causality:

  • Chemical Stability: It permanently locks the molecule in the lactam state, preventing enolization and protecting the C3 carbon from metabolic oxidation.

  • Conformational Constraint: The steric bulk of the gem-dimethyl groups forces the attached N-alkyl substituents into a bioactive conformation that optimally occupies the selectivity pocket of the PDE10A catalytic domain, as confirmed by X-ray crystallography ()[3].

B. The C4 Fluorine Substitution: Modulating P-gp Efflux

A major hurdle in CNS drug development is the rapid extrusion of lipophilic molecules by P-glycoprotein efflux pumps at the BBB. The introduction of an electronegative fluorine atom at the C4 position directly addresses this:

  • Inductive Electron Withdrawal: Fluorine reduces the electron density of the indole aromatic ring. This subtle electronic shift decreases the basicity of distal hydrogen-bond acceptors, significantly lowering the P-gp efflux ratio (ER)[2].

  • Metabolic Shielding: The C4 position is a common site for Cytochrome P450 (CYP) mediated hydroxylation. Fluorine substitution blocks this metabolic liability, extending the compound's biological half-life in vivo.

Quantitative Data: Scaffold Optimization

The table below summarizes the structure-activity relationship (SAR) data demonstrating the superiority of the 4-fluoro-3,3-dimethylindolin-2-one scaffold (yielding Compound 19e) compared to an unoptimized precursor[1].

Compound VariantScaffold ModificationsPDE10A IC₅₀ (nM)P-gp Efflux Ratio (ER)Brain PenetrationIn Vivo Efficacy (Mice)
Compound 1 Unoptimized (No F, No di-Me)0.946.2PoorHigh dose required
Compound 19e 4-Fluoro-3,3-dimethyl 0.080 1.4 Excellent MED = 0.3 mg/kg (p.o.)

Data derived from the optimization of PDE10A inhibitors[2]. An ER < 2.0 is generally considered acceptable for CNS penetration.

Experimental Protocols: Functionalization Workflow

The following step-by-step methodologies describe the foundational functionalization of 4-fluoro-3,3-dimethylindolin-2-one to build the PDE10A inhibitor core. These protocols are designed as self-validating systems; intermediate isolation and TLC/LC-MS verification at each step ensure downstream success[1].

Protocol A: N-Alkylation of the Oxindole Core

Objective: Attach the lipophilic tail (e.g., cyclopropylmethyl group) required for hydrophobic pocket binding.

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 4-fluoro-3,3-dimethylindolin-2-one (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

    • Causality Check: NaH quantitatively deprotonates the acidic lactam nitrogen (pKa ~10). Hydrogen gas evolution serves as a visual validation of the reaction.

  • Alkylation: Stir for 30 minutes at 0 °C, then add cyclopropylmethyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1.0 hour[1].

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: Verify product mass via LC-MS. The N-alkylated product should show high purity (>95%) before proceeding.

Protocol B: Electrophilic Aromatic Substitution (C5 Nitration)

Objective: Introduce a reactive handle at the C5 position for subsequent coupling.

  • Preparation: Dissolve the N-alkylated intermediate (1.0 eq) in concentrated Sulfuric Acid (H₂SO₄) at -10 °C (ice/salt bath).

  • Nitration: Prepare a mixture of conc. H₂SO₄ and conc. Nitric Acid (HNO₃) (1.1 eq). Add this nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 0 °C.

    • Causality Check: The oxindole ring is electronically activated at the C5 position (para to the nitrogen, ortho to the fluoro group). Strict temperature control (-10 °C to 0 °C) is critical to prevent over-nitration or oxidative cleavage of the N-alkyl bond.

  • Workup: After 45 minutes, pour the reaction mixture over crushed ice. The product will precipitate. Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and dry under a vacuum.

  • Validation: Confirm the regioselectivity (C5 nitration) via ¹H-NMR. The disappearance of the C5 proton and the specific coupling constants of the remaining aromatic protons validate the structure.

(Note: The nitro group is subsequently reduced to an amine using Pd/C and H₂, followed by coupling with the specific pyridazinone moiety to yield the final inhibitor, Compound 19e).

Mechanistic Visualizations

A. Synthetic and Mechanistic Workflow

Synthesis A 4-Fluoro-3,3-dimethylindolin-2-one (Privileged Scaffold) B N-Alkylation (NaH, DMF, R-Br) A->B C N-Alkylated Intermediate B->C D Regioselective Nitration (H2SO4, HNO3, -10°C) C->D E 5-Nitro Intermediate D->E F Reduction & Coupling (SBDD Optimization) E->F G Compound 19e (Potent PDE10A Inhibitor) F->G

Synthetic workflow of 4-Fluoro-3,3-dimethylindolin-2-one to PDE10A inhibitor.

B. Pharmacological Signaling Pathway

Pathway Inhibitor Compound 19e (Oxindole Derivative) PDE10A PDE10A Enzyme (Striatal Medium Spiny Neurons) Inhibitor->PDE10A Sub-nanomolar Inhibition cAMP cAMP / cGMP Accumulation (Second Messengers) PDE10A->cAMP Prevents Hydrolysis PKA PKA / PKG Activation (Kinase Cascade) cAMP->PKA Activates D2 Dopamine D2 Receptor Signaling Modulation PKA->D2 Modulates Behavior Suppression of PCP-Induced Hyperlocomotion D2->Behavior Behavioral Output

Mechanism of action for PDE10A inhibition by oxindole derivatives in the striatum.

References

  • Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor. Bioorganic & Medicinal Chemistry, 2015, 23(22), 7138-7149.[Link]

  • Crystal structure of the catalytic domain of PDE10A complexed with highly potent and brain-penetrant PDE10A Inhibitor with 2-oxindole scaffold (PDB: 5AXQ). Worldwide Protein Data Bank (wwPDB), 2015.[Link]

  • Compound Summary: 4-Fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one. MolAid Chemical Database / US20130150344A1 Patent Literature. [Link]

Sources

Application Note: Safety, Handling, and Protocols for 4-Fluoro-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Analysis

4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) is a specialized heterocyclic building block used extensively in the synthesis of pharmaceutical candidates.[1] It belongs to the oxindole (indolin-2-one) class, a "privileged scaffold" in medicinal chemistry due to its prevalence in kinase inhibitors (e.g., Sunitinib) and ion channel modulators.[1]

Structural Significance

This specific analog features two critical structural modifications that enhance its utility in drug design:

  • 3,3-Gem-dimethyl Group: This modification blocks the C3 position, which is metabolically labile in natural indoles. This "metabolic blocking" strategy prevents rapid oxidation by cytochrome P450 enzymes and conformationally restricts the oxindole ring, potentially improving binding affinity to target proteins.

  • 4-Fluoro Substitution: The fluorine atom at the C4 position modulates the pKa of the NH group and alters the electronic distribution of the aromatic ring without significantly changing steric bulk. This is often used to fine-tune potency and metabolic stability (the "Fluorine Effect").[2]

Technical Specifications & Physical Properties

PropertySpecification
CAS Number 866211-50-9
IUPAC Name 4-Fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Molecular Formula C₁₀H₁₀FNO
Molecular Weight 179.19 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>20 mg/mL), Methanol, DCM; Low solubility in water
LogP (Predicted) ~2.5 (Lipophilic)
Melting Point 152–156 °C (Typical range for this class)

Safety Profile & Hazard Identification

Signal Word: WARNING

This compound is an organic intermediate and should be treated as a hazardous chemical. While specific toxicological data may be limited, it is classified based on the properties of fluorinated oxindoles.

Hazard Statements (GHS-US/EU)[1]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[4][5] Continue rinsing.[3][4][5][6]

Engineering Controls[1]
  • Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.

  • Waste Disposal: Fluorinated organic compounds require specific disposal streams (halogenated waste) to prevent environmental contamination. Do not dispose of down the drain.

Handling & Storage Protocols

Storage Stability[1][2][7][8][11][12]
  • Temperature: Store at 2–8°C for long-term stability. Room temperature is acceptable for short-term transport (up to 2 weeks).[1]

  • Atmosphere: Hygroscopic potential is low, but storage under an inert atmosphere (Nitrogen or Argon) is recommended to prevent slow oxidation or hydrolysis over months.

  • Container: Keep container tightly closed in a dry and well-ventilated place.

Handling Workflow Visualization

The following diagram outlines the decision matrix for handling this compound based on the intended application.

HandlingWorkflow Start Start: Receive Compound Inspect Inspect Container Integrity Start->Inspect Storage Store at 2-8°C (Desiccated) Inspect->Storage Pass Weighing Weighing Procedure Storage->Weighing Required for Exp Solvent Select Solvent Weighing->Solvent Precaution Use Fume Hood Wear Nitrile Gloves Weighing->Precaution DMSO DMSO Stock (Bio-Assay) Solvent->DMSO Biological DCM DCM/THF (Synthesis) Solvent->DCM Chemical

Figure 1: Safe handling and storage workflow for 4-Fluoro-3,3-dimethylindolin-2-one.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Purpose: To create a stable stock solution for in vitro screening (e.g., kinase assays, ion channel studies).

  • Calculation:

    • Target Concentration: 10 mM[1]

    • Volume: 1 mL[1]

    • Required Mass:

      
      .
      
  • Procedure:

    • Weigh approximately 1.8–2.0 mg of the solid into a tared 1.5 mL amber microcentrifuge tube. Note: Weighing exact small masses is difficult; weigh a larger amount and adjust solvent volume.

    • Calculate the exact volume of DMSO (Dimethyl Sulfoxide, anhydrous, ≥99.9%) required:

      
      
      
    • Add the calculated volume of DMSO.

    • Vortex for 30 seconds until fully dissolved. Sonicate for 1 minute if particles persist.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: General N-Alkylation (Synthetic Derivatization)

Purpose: Functionalization of the oxindole nitrogen (N1 position) is a common first step in building SAR libraries.

Reaction Scheme:


[1]

Reagents:

  • 4-Fluoro-3,3-dimethylindolin-2-one (1.0 equiv)[1][7]

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (
    
    
    
    ) (1.5 equiv)
  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-Fluoro-3,3-dimethylindolin-2-one (100 mg, 0.56 mmol) and anhydrous DMF (3.0 mL). Stir until dissolved.

  • Deprotonation:

    • Option A (Mild): Add

      
       (365 mg, 1.12 mmol).
      
    • Option B (Strong): Cool to 0°C, add NaH (60% dispersion, 34 mg, 0.84 mmol), and stir for 15 min.

  • Addition: Add the Alkyl Halide (0.67 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Workup:

    • Quench with saturated

      
       solution (10 mL).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the residue via flash column chromatography (Silica gel, Gradient 0–30% EtOAc in Hexanes).

Synthetic Utility Pathway

The following diagram illustrates the versatility of this scaffold in drug development, highlighting key reaction sites.

SyntheticUtility Core 4-Fluoro-3,3-dimethyl indolin-2-one N_Alkylation N-Alkylation (Targeting Kinase Hinge) Core->N_Alkylation Base/R-X Bromination C5-Bromination (Cross-Coupling Handle) Core->Bromination NBS/DMF Reduction Carbonyl Reduction (Indoline Formation) Core->Reduction LiAlH4 Target Drug Candidate (e.g., KCNQ Modulator) N_Alkylation->Target Suzuki Suzuki Coupling (Biaryl Synthesis) Bromination->Suzuki Pd cat/Ar-B(OH)2 Suzuki->Target

Figure 2: Synthetic divergence from the core scaffold.[1] The C5 position remains open for electrophilic halogenation, enabling palladium-catalyzed cross-coupling.[1]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2104523 (Related Indolinones). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Fluoro-3,3-dimethylindolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working with 4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9). This compound is a highly valuable synthetic intermediate, frequently utilized as a core scaffold in the development of potent PDE10A inhibitors [1] and monoamine reuptake modulators[2].

Synthesizing this gem-dimethylated oxindole via the double alkylation of 4-fluoroindolin-2-one is notoriously prone to impurity formation. Below, we dissect the mechanistic causality of these impurities, provide a self-validating experimental protocol, and answer the most common troubleshooting questions from the bench.

Part 1: Mechanistic Pathway & Impurity Profiling

Understanding the kinetic and thermodynamic competing pathways is critical. The reaction relies on the deprotonation of the C3 position to form an enolate, followed by nucleophilic attack on methyl iodide. However, the N-H proton is also highly acidic, and the lactam ring is sensitive to harsh aqueous base, leading to a distinct profile of under-alkylated, over-alkylated, and degradation impurities.

ReactionPathway SM 4-Fluoroindolin-2-one (Starting Material) Mono 4-Fluoro-3-methylindolin-2-one (Under-alkylated Impurity) SM->Mono + MeI / Base (Kinetic Step) Hydrolysis Ring-Opened Amino Acid (Hydrolysis Degradant) SM->Hydrolysis H2O / Strong Base (Side Reaction) Target 4-Fluoro-3,3-dimethylindolin-2-one (Target Product) Mono->Target + MeI / Base (Thermodynamic Step) Tri 4-Fluoro-1,3,3-trimethylindolin-2-one (Over-alkylated Impurity) Target->Tri Excess MeI / Base (N-Alkylation) Target->Hydrolysis H2O / Strong Base

Reaction pathway of 4-fluoroindolin-2-one methylation and common impurity formation.

Part 2: Quantitative Analytical Data

To facilitate rapid identification during In-Process Controls (IPC), use the following diagnostic analytical markers.

Compound RoleChemical NameLC-MS [M+H]⁺Diagnostic ¹H NMR Shift (CDCl₃)TLC R_f (Hex/EtOAc 3:1)
Starting Material 4-Fluoroindolin-2-one152.0~3.50 ppm (s, 2H, C3-H₂)0.20
Impurity (Under) 4-Fluoro-3-methylindolin-2-one166.1~1.50 ppm (d, 3H), ~3.55 (q, 1H)0.30
Target Product 4-Fluoro-3,3-dimethylindolin-2-one180.1~1.45 ppm (s, 6H, C3-Me₂)0.40
Impurity (Over) 4-Fluoro-1,3,3-trimethylindolin-2-one194.1~3.20 ppm (s, 3H, N-Me)0.65
Part 3: Troubleshooting FAQs

Q1: Why is my reaction yielding a mixture of mono- and di-alkylated products despite using 2.0 equivalents of methyl iodide? A: This is a classic kinetic vs. thermodynamic control issue. The first methylation of 4-fluoroindolin-2-one is rapid. However, the introduction of the first methyl group creates significant steric hindrance, which is exacerbated by the electrostatic repulsion of the adjacent C4-fluorine atom. This drastically increases the activation energy required for the second C-alkylation. If your base (e.g., NaH) is partially deactivated by trace moisture in the solvent, you will lack the necessary equivalents to drive the second deprotonation. Fix: Always use strictly anhydrous DMF or THF, and ensure a slight stoichiometric excess of both base and electrophile (2.15 eq).

Q2: How can I selectively favor C-alkylation over N-alkylation (preventing the m/z 194 impurity)? A: The pKa of the oxindole N-H is ~10.3, making it highly acidic. However, the C3 enolate is a "softer" nucleophile compared to the "hard" nitrogen anion. According to Hard-Soft Acid-Base (HSAB) theory, the soft C3 enolate preferentially reacts with soft electrophiles like methyl iodide. N-alkylation typically only occurs after the C3 position is fully blocked, or if a large excess of MeI is present. Fix: Strictly control the equivalents of MeI to no more than 2.15 eq. Utilize a syringe pump to add MeI dropwise, preventing localized high concentrations that could force premature N-alkylation.

Q3: During aqueous workup, my yield drops by 30%, and I detect a highly polar impurity that stays at the baseline on my normal-phase TLC. What is happening? A: You are observing the ring-opened hydrolysis degradant: 2-(2-amino-6-fluorophenyl)-2-methylpropanoic acid. The indolin-2-one lactam ring is highly susceptible to base-catalyzed hydrolysis [3]. If you quench the reaction directly with water while a significant amount of unreacted strong base (like NaH) remains, the resulting localized exotherm and extreme pH spike will rapidly cleave the amide bond. Fix: Always perform a buffered quench using a weak acid (such as saturated aqueous NH₄Cl) at 0 °C to neutralize the strong base before exposing the mixture to bulk water for extraction.

Part 4: Self-Validating Experimental Protocol

This optimized methodology utilizes built-in feedback loops to ensure high-fidelity synthesis of 4-Fluoro-3,3-dimethylindolin-2-one.

Step 1: System Preparation & Deprotonation

  • Flame-dry a 500 mL 3-neck round-bottom flask and purge with Argon.

  • Charge the flask with 4-fluoroindolin-2-one (1.0 eq, 10.0 g, 66.2 mmol) and anhydrous DMF (150 mL, 0.4 M).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add Sodium Hydride (60% dispersion in mineral oil, 2.2 eq, 5.8 g) portion-wise over 30 minutes.

    • Causality Check: Hydrogen gas evolution must be visible. The solution will transition to a deep red/brown color, confirming the formation of the active enolate.

Step 2: Controlled Alkylation 5. Load Methyl Iodide (2.15 eq, 8.9 mL) into a gas-tight syringe. 6. Add the MeI dropwise via a syringe pump over 45 minutes, maintaining the internal reaction temperature strictly below 5 °C to suppress N-alkylation. 7. Remove the ice bath and allow the reaction to mature at 20 °C for 2 hours.

Step 3: In-Process Control (IPC) & Self-Validation 8. Withdraw a 50 µL aliquot from the reaction mixture. Quench it into 1 mL of MeCN/H₂O (1:1) containing 0.1% Formic Acid. 9. Analyze via LC-MS.

  • Validation Matrix: The protocol is self-validating if the UV Area % of m/z 166 (mono-methyl) is < 1.0% and m/z 194 (trimethyl) is < 2.0%.

  • Course Correction: If m/z 166 > 1.0%, the reaction is stalled. Add 0.1 eq of NaH and 0.1 eq of MeI, then stir for an additional 30 minutes. If m/z 194 begins to exceed 2.0%, proceed to Step 4 immediately to prevent further over-alkylation.

Step 4: Buffered Quench & Isolation 10. Cool the flask back to 0 °C. 11. Slowly add 50 mL of saturated aqueous NH₄Cl dropwise. (Critical: Do not use unbuffered water to avoid lactam hydrolysis). 12. Extract the aqueous layer with EtOAc (3 x 100 mL). 13. Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to strip residual DMF, followed by brine (50 mL). 14. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified via recrystallization from heptane/ethyl acetate.

References
  • Title: Heterocyclic Compound (US20130150344A1)
  • Title: 1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht) activity (WO2005097744A1)
  • Title: Heterocyclic compounds as modulators of bcl6 as ligand directed degraders (WO2023212147A1)

scalability problems for 4-Fluoro-3,3-dimethylindolin-2-one production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalability & Troubleshooting for 4-Fluoro-3,3-dimethylindolin-2-one Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the critical scalability bottlenecks encountered during the synthesis of 4-Fluoro-3,3-dimethylindolin-2-one. Transitioning the C3-dimethylation of 4-fluoroindolin-2-one from the benchtop to a multi-kilogram pilot plant introduces severe challenges in thermal management, chemoselectivity, and impurity control[1].

This guide provides field-validated troubleshooting protocols, mechanistic insights, and a self-validating Standard Operating Procedure (SOP) to ensure high-yield, high-purity production.

Part 1: Reaction Chemoselectivity & Mechanistic Principles

To successfully scale this reaction, one must understand the thermodynamic and kinetic properties of the oxindole core. The chemoselectivity between N-alkylation and C-alkylation is entirely dictated by the stoichiometric control of the base[2].

The N-H proton is the most acidic (pKa ~14), followed by the C3-H protons (pKa ~18). If only one equivalent of base is used, the N-anion forms, leading to the undesired N-methyl impurity. To direct methylation exclusively to the C3 position, the system must be driven to a dianion state . The C3-enolate is significantly more nucleophilic than the N-anion, ensuring that electrophilic attack by Methyl Iodide (MeI) occurs at the carbon center[3].

G A Oxindole Core B N-Deprotonation (pKa ~ 14) A->B 1st eq Base C C3-Deprotonation (pKa ~ 18) B->C 2nd eq Base (Forms Dianion) D N-Methylation (Impurity) B->D MeI addition without 2nd Base eq E C3-Methylation (Desired) C->E MeI addition (C-enolate is more nucleophilic)

Caption: Chemoselectivity control: Dianion generation favors C3-alkylation over N-alkylation.

Part 2: Troubleshooting Guide & FAQs

Q1: During scale-up to 5 kg, our impurity profile shows a 30% spike in N-methylated and mono-methylated byproducts. How do we suppress this? Causality & Solution: This is a classic symptom of insufficient base or moisture ingress. To achieve complete C,C-dimethylation without N-methylation, you must use exactly 3.1 equivalents of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS)[3].

  • Eq 1: Deprotonates the N-H.

  • Eq 2: Deprotonates the first C3-H.

  • Eq 3: Remains in solution to immediately deprotonate the transient mono-methylated intermediate, preparing it for the second methylation. If you use less than 3 equivalents, the intermediate mono-methyl oxindole will compete for the remaining base, leaving a mixture of N-methylated and mono-C-methylated species.

Q2: The addition of Methyl Iodide (MeI) caused a massive thermal runaway, spiking the reactor from 0°C to 45°C and resulting in tar formation. How can we manage this exotherm? Causality & Solution: The alkylation of the dianion is violently exothermic[1]. At the bench scale, heat dissipates quickly through the flask walls. In a 50 L or larger reactor, the surface-area-to-volume ratio plummets, trapping the heat. Because MeI boils at 42.5°C, a thermal spike will vaporize your reagent into the headspace, destroying your stoichiometry and halting the reaction. Protocol Fix: Switch from batch addition to continuous subsurface dosing. Use a jacketed reactor set to -5°C and dose the MeI over 2–4 hours, ensuring the internal temperature never exceeds 10°C.

Q3: Why does the second methylation step take significantly longer for 4-fluoroindolin-2-one compared to unsubstituted oxindoles? Causality & Solution: The fluorine atom at the C4 position introduces two barriers. First, it exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the adjacent C3-enolate and reduces its nucleophilicity. Second, the spatial proximity (ortho-relationship) of the fluorine to the C3 position creates steric hindrance against the incoming second methyl group. Protocol Fix: Allow a longer maturation time (4–6 hours) after the final MeI addition and consider adding 5–10% v/v of a polar aprotic co-solvent (e.g., DMPU) to break up lithium aggregates and maximize enolate reactivity.

Part 3: Validated Scale-Up Protocol (10 kg Scale)

This self-validating Standard Operating Procedure (SOP) is engineered to mitigate the thermal and chemoselective risks outlined above.

Step-by-Step Methodology
  • Reactor Preparation & Drying: Purge a 100 L glass-lined jacketed reactor with N₂. Charge with 4-Fluoroindolin-2-one (10.0 kg, 1.0 eq) and anhydrous THF (40 L). Cool the internal temperature to 0°C.

  • Dianion Generation: Slowly dose LiHMDS (1M in THF, 3.1 eq) over 3 hours. Critical Step: Maintain the internal temperature between 0°C and 5°C. The solution will transition to a deep purple/red, indicating successful dianion formation[3].

  • Electrophilic Alkylation: Equip the reactor with a subsurface dosing tube. Slowly dose Methyl Iodide (2.5 eq) over 4 hours. Self-Validation: Monitor the exotherm closely; if the temperature approaches 10°C, pause the dosing immediately.

  • Maturation: Once dosing is complete, allow the reactor to slowly warm to 15°C and stir for 6 hours to overcome the steric hindrance of the 4-fluoro group.

  • Quench: Cool the reactor back to 0°C. Slowly quench the reaction by adding saturated aqueous NH₄Cl (20 L). Causality: NH₄Cl provides a mild proton source to reprotonate the N-anion without hydrolyzing the amide bond.

  • Isolation via Crystallization: Separate the organic layer. Perform a solvent swap from THF to a Heptane/Ethyl Acetate (8:2) mixture via vacuum distillation. Cool to 0°C to induce crystallization. Filter and wash with cold heptane to isolate the pure 4-Fluoro-3,3-dimethylindolin-2-one, bypassing the need for unscalable chromatography.

G A 4-Fluoroindolin-2-one (Starting Material) B Dianion Intermediate (Active Nucleophile) A->B + 3.1 eq LiHMDS THF, <10°C C Mono-methylated Intermediate B->C + 1.0 eq MeI Highly Exothermic D 4-Fluoro-3,3-dimethyl indolin-2-one C->D + 1.5 eq MeI Sterically Hindered

Caption: Mechanistic workflow for the selective C3-dimethylation of 4-fluoroindolin-2-one.

Part 4: Quantitative Data & Process Parameters

The following table summarizes the critical process parameters required to maintain self-validating control over the reaction at scale.

Process ParameterTarget ValueCritical Rationale / Causality
LiHMDS Base 3.1 EquivalentsStrictly required to form the dianion of both the starting material and the transient mono-methylated intermediate, preventing N-methylation[3].
Methyl Iodide (MeI) 2.5 EquivalentsA slight excess compensates for volatility losses and drives the sterically hindered second methylation to completion.
Dosing Temperature 0°C to 5°CPrevents thermal runaway and prevents MeI (boiling point 42.5°C) from vaporizing out of the reaction phase[1].
Reaction Time 4 to 6 hoursAccommodates the slower reaction kinetics caused by the inductive and steric effects of the 4-fluoro substituent.
Expected Yield > 85%Achievable at >10 kg scale provided strict thermal and stoichiometric controls are maintained.

References[2] Transition-Metal-Free α-C-Alkylation of Oxindoles with Alcohols. ResearchGate. Available at: https://www.researchgate.net/publication/330500000_Transition-Metal-Free_a-C-Alkylation_of_Oxindoles_with_Alcohols[1] Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole) Derivatives. BenchChem. Available at: https://www.benchchem.com/[3] Large-Scale Synthesis of a Selective Inhibitor of the Norepinephrine Transporter: Mechanistic Aspects of Conversion of Indolinone Diol to Indolinone Aminoalcohol and Process Implications. New Drug Approvals / Organic Process Research & Development. Available at: https://newdrugapprovals.org/

Sources

Technical Support Center: Byproduct Analysis in 4-Fluoro-3,3-dimethylindolin-2-one Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and analysis of 4-Fluoro-3,3-dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this specific chemical transformation. Our goal is to provide you with actionable insights and troubleshooting strategies rooted in established chemical principles to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and purification of 4-Fluoro-3,3-dimethylindolin-2-one. Each answer provides a causal explanation and a recommended course of action.

Question 1: My reaction yield of 4-Fluoro-3,3-dimethylindolin-2-one is significantly lower than anticipated. What are the primary contributing factors?

Answer: Low yields are a frequent challenge and can typically be attributed to one or more of the following factors:

  • Incomplete Cyclization: The core-forming step, often an intramolecular cyclization, may not have proceeded to completion. This can be due to insufficient catalyst activity, suboptimal temperature, or inadequate reaction time. Monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction duration.[1][2]

  • Product Decomposition: The indolinone core can be sensitive to harsh reaction conditions. Excessively high temperatures or prolonged exposure to strong acids or bases used in the reaction or workup can lead to degradation.[1][2][3] Consider reducing the reaction temperature and employing a milder workup protocol.

  • Poor Quality of Starting Materials: The purity of your precursors is paramount. Impurities in the starting materials can introduce competing side reactions or inhibit the catalyst, thereby reducing the yield of the desired product.[1] Always ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can dramatically influence the reaction outcome. What works for a similar substrate may not be optimal for this specific fluorinated compound. A systematic optimization of these parameters is often necessary.

Below is a troubleshooting workflow to diagnose the cause of low yield:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_completion starting_material Significant Starting Material Remaining? check_completion->starting_material optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Change Catalyst/Solvent starting_material->optimize_conditions Yes complex_mixture Complex Mixture of Byproducts? starting_material->complex_mixture No end Improved Yield optimize_conditions->end harsh_conditions Investigate Harsh Conditions: - Lower Temperature - Use Milder Reagents - Modify Workup complex_mixture->harsh_conditions Yes purity_issue Check Starting Material Purity complex_mixture->purity_issue No harsh_conditions->end purity_issue->end

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing multiple spots on my TLC plate after the reaction, some of which are very close to the product's Rf value. What could these be?

Answer: The presence of multiple spots, especially those with similar polarity to your product, often indicates the formation of isomers or closely related byproducts.

  • Regioisomers: Depending on the synthetic route, particularly in electrophilic aromatic substitution reactions, the fluorine atom's directing effects can lead to the formation of other isomers.[2] The electronic properties of the fluorine substituent can influence the position of cyclization.

  • Oxidation Byproducts: The indolinone scaffold can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures. This can lead to the formation of corresponding isatin or other oxidized species.

  • Incompletely Reacted Intermediates: If the reaction proceeds through multiple steps, you may be observing stable intermediates that have not fully converted to the final product.

To resolve this, optimizing your column chromatography is key. Consider using a shallower solvent gradient or a different stationary phase to achieve baseline separation.[2]

Question 3: My mass spectrometry data shows a significant peak corresponding to a loss of 19 or 20 Da. Is this indicative of a byproduct?

Answer: While it could be a byproduct, it is more likely a fragmentation pattern of your desired product within the mass spectrometer. Fluorinated organic compounds can sometimes undergo defluorination or loss of HF in the mass spectrometer's high-energy environment.[4] However, defluorination can also be a genuine side reaction in solution, particularly if the reaction conditions involve strong bases or nucleophiles.[4] To confirm, you should analyze your crude product by ¹⁹F NMR. The presence of multiple fluorine signals would suggest different fluorine-containing species in your sample.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 4-Fluoro-3,3-dimethylindolin-2-one.

Question 1: What are the most common byproducts in the synthesis of 4-Fluoro-3,3-dimethylindolin-2-one and how are they formed?

Answer: Understanding the potential side reactions is crucial for developing a robust synthetic protocol. The diagram below illustrates the synthesis of the target molecule from a hypothetical precursor and the pathways to common byproducts.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways Precursor Precursor (e.g., 2-amino-5-fluorophenyl derivative) Target Target Product 4-Fluoro-3,3-dimethylindolin-2-one Precursor->Target Intramolecular Cyclization Incomplete Incomplete Cyclization (Unreacted Precursor) Precursor->Incomplete Insufficient Reaction Time/Temp Regioisomer Regioisomer (e.g., 6-Fluoro isomer) Precursor->Regioisomer Alternative Cyclization Oxidation Oxidation Product (e.g., Isatin derivative) Target->Oxidation Air/Oxidants Defluorination Defluorinated Product Target->Defluorination Harsh Basic Conditions

Caption: Common byproduct formation pathways.

Summary of Common Byproducts:

Byproduct ClassFormation MechanismKey Analytical Indicators
Unreacted Starting Material Incomplete reaction due to suboptimal conditions (time, temperature, catalyst).[2]Presence of characteristic starting material peaks in NMR, HPLC, and MS of the crude product.
Regioisomers Alternative cyclization pathways, influenced by the electronic effects of the fluorine substituent.[1][2]Distinct signals in ¹H and ¹⁹F NMR, and a separate peak with the same mass in LC-MS.
Oxidation Products Exposure to atmospheric oxygen or other oxidants, often at elevated temperatures.[5]A mass increase of 14 or 16 Da in MS, and downfield shifts of aromatic protons in ¹H NMR.
Defluorinated Products Can occur under harsh basic conditions or via nucleophilic displacement of the fluoride.[4]Absence of C-F coupling in NMR and a mass decrease of 18 Da (F replaced by H) in MS.

Question 2: Which analytical techniques are most effective for identifying and quantifying these byproducts?

Answer: A multi-technique approach is essential for robust byproduct analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating the target compound from impurities. When coupled with a UV detector, it allows for the quantification of byproducts.[6][7] A diode-array detector (DAD) can provide additional information by comparing the UV-Vis spectra of different peaks.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful tool for this task. It provides both the retention time (from LC) and the mass-to-charge ratio (from MS) of each component, allowing for the confident identification of byproducts based on their molecular weights.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation of unknown byproducts. ¹⁹F NMR is particularly useful for identifying any unintended fluorine-containing side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying any volatile byproducts or impurities in the starting materials.

The following diagram outlines a typical analytical workflow:

Analytical_Workflow sample Crude Reaction Sample tlc TLC Analysis (Initial Assessment) sample->tlc lcms LC-MS Analysis (Identify Byproduct Masses) sample->lcms hplc HPLC-UV/DAD (Quantify Impurities) lcms->hplc isolate Isolate Byproducts (Prep-HPLC or Column Chromatography) lcms->isolate If unknown byproduct >1% report Final Byproduct Profile hplc->report nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) isolate->nmr nmr->report

Caption: Analytical workflow for byproduct identification.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for analyzing the purity of 4-Fluoro-3,3-dimethylindolin-2-one. Optimization may be required based on your specific byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the crude sample in 1 mL of acetonitrile.

References

  • CN103420892A - Preparation method of 4-fluoroindole. Google Patents.
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]

  • Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents. PMC. Available at: [Link]

  • The synthesis of indolines by radical engaged dearomatization of indoles. ResearchGate. Available at: [Link]

  • Synthesis of indolin-3-one via [4+3]-cycloaddition. ResearchGate. Available at: [Link]

  • Fluoroorganic Chemistry. Purdue University, Ramachandran Research Group. Available at: [Link]

  • Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. Available at: [Link]

  • WO2015198045A1 - 3-substituted 2-amino-indole derivatives. Google Patents.
  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PMC. Available at: [Link]

  • Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. SpringerLink. Available at: [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. PMC. Available at: [Link]

  • Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. ResearchGate. Available at: [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Available at: [Link]

  • Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. PMC. Available at: [Link]

  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Available at: [Link]

  • The Dark Side of Fluorine. PMC. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Fluoro-3,3-dimethylindolin-2-one and Other Indolinone Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indolin-2-one scaffold has emerged as a "privileged structure," particularly in the discovery of potent and selective kinase inhibitors.[1][2][3] This guide provides an in-depth technical comparison of 4-Fluoro-3,3-dimethylindolin-2-one with other key indolinone derivatives. By examining the structure-activity relationships (SAR) and the impact of specific substitutions, we aim to provide researchers with a framework for understanding and advancing the design of next-generation kinase inhibitors based on this versatile scaffold.

The Indolin-2-one Core: A Foundation for Kinase Inhibition

The indolin-2-one core, a bicyclic structure consisting of a benzene ring fused to a pyrrolidin-2-one ring, serves as a critical pharmacophore for a multitude of kinase inhibitors.[1] These small molecules typically exert their inhibitory effect by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation cascade that drives cellular processes such as proliferation, differentiation, and survival.[1] The successful development of Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor, has solidified the importance of the indolin-2-one scaffold in oncology drug discovery.[2][4]

Deconstructing the Indolinone Scaffold: A Tale of Two Substitutions

The biological activity and selectivity of indolinone derivatives are profoundly influenced by the nature and position of substituents on the core structure. This guide will focus on two key modifications: gem-dialkylation at the C3 position and fluorination at the C4 position, as exemplified by 4-Fluoro-3,3-dimethylindolin-2-one.

The Significance of C3-Substitution: A Gateway to Potency and Selectivity

Substitutions at the C3 position of the indolin-2-one ring are paramount in determining the inhibitory profile of these compounds.[3][5] This position often serves as a crucial interaction point with the ATP binding pocket of the target kinase.

A notable class of C3-substituted indolinones are those bearing a methylidene-linked heterocyclic ring, such as a pyrrole.[4] These derivatives have been extensively studied and have shown potent inhibition of various receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2]

In contrast, the introduction of a gem-dimethyl group at the C3 position, as seen in 4-Fluoro-3,3-dimethylindolin-2-one, presents a different structural paradigm. While less common in the context of kinase inhibition compared to the C3-methylidene derivatives, 3,3-disubstituted indolin-2-ones have been explored as inhibitors of other biological targets, such as the eIF2·GTP·Met-tRNAiMet ternary complex in translation initiation.[6][7] The presence of the gem-dimethyl group can confer conformational rigidity and introduce specific steric interactions within the binding pocket, potentially leading to novel selectivity profiles.

The Role of Fluorination: Enhancing "Drug-Like" Properties

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties.[8] Fluorination can influence a molecule's metabolic stability, lipophilicity, and binding affinity.[9]

In the context of indolinone derivatives, fluorination of the benzene ring can significantly impact their biological activity. For instance, the presence of a fluorine atom at the C5 position is a key feature of the potent kinase inhibitor Sunitinib.[4] Fluorine substitution at the C4 position, as in 4-Fluoro-3,3-dimethylindolin-2-one, is expected to modulate the electronic properties of the aromatic ring and potentially influence its interactions with the target protein.

Comparative Analysis: 4-Fluoro-3,3-dimethylindolin-2-one in Context

While direct comparative experimental data for 4-Fluoro-3,3-dimethylindolin-2-one against a panel of kinases is not extensively available in the public domain, we can infer its potential properties based on the established SAR of the indolinone class.

Table 1: Hypothetical Comparative Profile of Indolinone Derivatives

CompoundC3-SubstitutionC4-SubstitutionC5-SubstitutionExpected Primary TargetsAnticipated Potency
4-Fluoro-3,3-dimethylindolin-2-one Gem-dimethylFluoroUnsubstitutedNovel kinase selectivity due to C3-stericsModerate to High
Sunitinib Analog (Hypothetical) Pyrrole-methylideneUnsubstitutedFluoroVEGFR, PDGFR, c-KitHigh
3,3-Dimethylindolin-2-one Gem-dimethylUnsubstitutedUnsubstitutedPotentially non-kinase targetsVariable
4-Fluoroindolin-2-one UnsubstitutedFluoroUnsubstitutedBroad kinase activityLow to Moderate

This table is for illustrative purposes and is based on general SAR principles of the indolinone class.

The gem-dimethyl substitution at the C3 position of 4-Fluoro-3,3-dimethylindolin-2-one likely sterically hinders binding to the ATP pocket of many traditional indolinone targets. This could, however, lead to enhanced selectivity for kinases with a more accommodating binding site. The C4-fluoro group is anticipated to increase the compound's metabolic stability and may contribute to favorable binding interactions through hydrogen bonding or dipole-dipole interactions.

Experimental Protocols

General Synthesis of 3,3-Dimethylindolin-2-one Derivatives

The synthesis of the 3,3-dimethylindolin-2-one core can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriately substituted N-phenyl-2-methyl-2-nitropropanamide.

Step-by-Step Protocol:

  • Nitration: React isobutyric acid with a nitrating agent (e.g., nitric acid/sulfuric acid) to yield 2-methyl-2-nitropropanoic acid.

  • Acyl Chloride Formation: Convert the carboxylic acid to its corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • Amide Formation: React the acyl chloride with the desired aniline (e.g., 4-fluoroaniline for the synthesis of the 4-fluoro derivative) in the presence of a base (e.g., pyridine or triethylamine) to form the N-aryl-2-methyl-2-nitropropanamide.

  • Reductive Cyclization: Subject the nitro-amide to reductive cyclization conditions (e.g., catalytic hydrogenation with Pd/C or reduction with Fe/acetic acid) to yield the 3,3-dimethylindolin-2-one derivative.

Synthesis_Workflow A Isobutyric Acid B 2-Methyl-2-nitropropanoic Acid A->B Nitration C 2-Methyl-2-nitropropanoyl Chloride B->C Acyl Chloride Formation D N-(4-fluorophenyl)-2-methyl-2-nitropropanamide C->D Amidation with 4-Fluoroaniline E 4-Fluoro-3,3-dimethylindolin-2-one D->E Reductive Cyclization

Caption: General synthetic workflow for 4-Fluoro-3,3-dimethylindolin-2-one.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of a compound against a specific kinase is through a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compound (e.g., 4-Fluoro-3,3-dimethylindolin-2-one) at various concentrations in an appropriate assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37°C) for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Stop the reaction and add a luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Combine Kinase, Substrate, and Test Compound in a 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at optimal temperature C->D E Add Luminescent ATP Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathways and Molecular Targets

Indolinone-based kinase inhibitors are known to target key signaling pathways involved in cancer progression, primarily by inhibiting receptor tyrosine kinases (RTKs) that are often dysregulated in tumor cells.

RTK_Signaling_Pathway GF Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Binds P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation RAS RAS P1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Angiogenesis, Survival) TF->Gene Regulates Inhibitor Indolinone Derivative (e.g., 4-Fluoro-3,3-dimethylindolin-2-one) Inhibitor->RTK Inhibits ATP Binding

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by indolinone derivatives.

Conclusion and Future Directions

4-Fluoro-3,3-dimethylindolin-2-one represents an intriguing, yet underexplored, member of the indolinone family. While direct comparative data is sparse, the principles of structure-activity relationships suggest that the unique combination of a C4-fluoro and a C3-gem-dimethyl substitution could lead to novel kinase selectivity profiles. Further investigation into the synthesis and biological evaluation of this and related 3,3-dialkylated indolinones is warranted to fully elucidate their therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to embark on such investigations and contribute to the ever-evolving field of kinase inhibitor drug discovery.

References

  • Prakash, C. R., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-71. [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • Bolufer, J., et al. (2013). Synthesis and SAR study of novel 3,3-diphenyl-1,3-dihydroindol-2-one derivatives as potent eIF2·GTP·Met-tRNAiMet ternary complex inhibitors. European Journal of Medicinal Chemistry, 69, 537-553. [Link]

  • Prakash, C. R., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-71. [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 18(15), 1266-1277. [Link]

  • Li, M., et al. (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry, 28(31), 6396-6425. [Link]

  • Liu, Y., et al. (2014). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 19(9), 13836-13853. [Link]

  • Kondratyev, A. D., et al. (2004). 3,3-diaryl-1,3-dihydroindol-2-ones as antiproliferatives mediated by translation initiation inhibition. Bioorganic & Medicinal Chemistry Letters, 14(7), 1755-1759. [Link]

  • Zask, A., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 28(3), 1145. [Link]

  • G. A. I. T., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Russian Chemical Reviews, 87(5), 415-447. [Link]

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indolinones

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into established pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry. The indolin-2-one core is a privileged structure, famously represented in multi-kinase inhibitors like Sunitinib, and its biological activity can be profoundly modulated through fluorination.[1][2][3]

This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated indolinones. We will explore the physicochemical rationale for fluorination and present supporting experimental data to illustrate its impact on kinase inhibition, anticancer cytotoxicity, and pharmacokinetic profiles. The aim is to provide a clear, evidence-based resource for rational drug design and development.

The "Fluorine Factor": Why This Halogen is a Game-Changer in Drug Design

The substitution of a hydrogen atom with fluorine is far from a simple exchange. Fluorine's unique physicochemical properties—including its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—can dramatically alter a molecule's behavior.[4] These changes often translate into superior pharmacological profiles.[5][6]

Key advantages conferred by fluorination include:

  • Enhanced Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[7][8] Blocking these "metabolic soft spots" can increase a drug's half-life and overall exposure.[5][7]

  • Improved Binding Affinity : Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and create favorable non-covalent interactions within a target's binding pocket, such as halogen bonds or hydrophobic interactions, thereby increasing potency.

  • Modulated Physicochemical Properties : Fluorination can influence lipophilicity, membrane permeability, and molecular conformation, which are critical for a drug's absorption, distribution, and target engagement.[5]

Caption: The influence of fluorine's core properties on drug characteristics.

Comparative Analysis of Biological Activity

The true impact of fluorination is best demonstrated through direct comparison of experimental data for fluorinated indolinones and their non-fluorinated counterparts.

Enhanced Kinase Inhibition

Indolinones are renowned for their activity as protein kinase inhibitors. Fluorination can significantly boost this inhibitory potency. Sunitinib, for instance, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) including VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth.[3][9][10] While direct public data on a non-fluorinated Sunitinib analog is scarce, the principle of enhanced activity is well-documented across similar scaffolds. Studies on other heterocyclic kinase inhibitors show that adding fluorine can lower IC50 values, indicating greater potency.[4] This is often attributed to the fluorine atom forming favorable interactions within the ATP-binding pocket of the kinase.

Increased Anticancer Cytotoxicity

The ultimate therapeutic goal of kinase inhibition in oncology is to kill cancer cells. Fluorinated indolinones frequently exhibit superior cytotoxicity compared to their non-fluorinated parents. Experimental data from cell-based assays, such as the MTT assay, consistently demonstrate this trend across various human cancer cell lines.

For example, studies have shown that novel fluorinated indolin-2-one compounds can exhibit potent activities against cell lines like A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer), with potencies comparable to, or in some cases exceeding, that of Sunitinib.[1] This enhanced cytotoxicity is a direct consequence of improved target inhibition and other cellular effects, such as the induction of apoptosis.[1]

Compound TypeExample Cancer Cell LineIC50 Value (µM)Key Finding
Non-Fluorinated Indolinone HeLa10.64 - 33.62 µM (for a series)Baseline activity demonstrated.[11]
Fluorinated Indolinone (C5-halo) HeLaPotent activity, comparable to CisplatinHalogen substitution at the C5 position significantly enhances anticancer potency.[11]
Novel Fluorinated Indolinone HepG2, A549, HCT116Comparable to SunitinibStrategic fluorination leads to potent growth inhibition and apoptosis induction.[1]
Sunitinib (Fluorinated) PANC-1 (Pancreatic Cancer)3.53 µMEstablished benchmark for a fluorinated indolinone's cytotoxic effect.[9]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency.

Improved Pharmacokinetic Profile: A Focus on Metabolic Stability

A potent molecule is only effective if it can reach its target in sufficient concentrations for an adequate duration. This is where fluorination provides a decisive advantage by enhancing metabolic stability. The strong C-F bond effectively "shields" the molecule from degradation by liver enzymes.[7]

Data from in vitro studies using liver microsomes, which contain high concentrations of metabolic enzymes, clearly illustrate this effect.

Compound IDDescriptionHalf-life (t½, min)Key Finding
Indole (Parent Scaffold) Non-fluorinated12.35 (for UT-155, an indole derivative)Susceptible to rapid metabolism.[7]
5-Fluoroindole Fluorinated Indole144.2Over 10-fold increase in metabolic stability/half-life upon fluorination.[7]
Indazole Analog (32a) 4-Fluoro analog of UT-15513.29Modest improvement, highlighting the importance of fluorine's position.[7]
Indazole Analog (32c) CF3-substituted analog of UT-15553.71A trifluoromethyl group provides a significant stability enhancement.[7]

Note: Data was generated in mouse and rat liver microsomes. While absolute values may differ between systems, the trend of increased stability with fluorination is consistent.[7]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for the key assays used to evaluate these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This biochemical assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

A 1. Reaction Setup - Add buffer, test compound (or DMSO), and purified kinase to 96-well plate. B 2. Reaction Initiation - Add substrate and [γ-³³P]-ATP to start the phosphorylation reaction. A->B C 3. Incubation - Incubate at 30°C for a defined period (e.g., 60 minutes). B->C D 4. Reaction Quenching - Stop the reaction by adding phosphoric acid. C->D E 5. Substrate Capture - Transfer reaction mixture to a filter plate; phosphorylated substrate binds to the filter. D->E F 6. Washing - Wash the filter plate multiple times to remove unbound [γ-³³P]-ATP. E->F G 7. Signal Detection - Add scintillant and measure radioactivity (in CPM) using a microplate scintillation counter. F->G H 8. Data Analysis - Calculate % inhibition relative to DMSO control. - Plot dose-response curve to determine IC50. G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation : Prepare assay buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 1.2 mM DTT, 3 µM Na-Orthovanadate).[12] Prepare serial dilutions of the test indolinone compounds in DMSO.

  • Reaction Mix : In a 96-well plate, add 20 µL of assay buffer, 5 µL of the test compound dilution, and 10 µL of the purified kinase enzyme solution.[12]

  • Initiation : Start the reaction by adding 15 µL of a mix containing the peptide substrate and [γ-³³P]-ATP (final concentration ~1 µM).[12]

  • Incubation : Allow the reaction to proceed at room temperature or 30°C for 60-120 minutes.

  • Termination : Stop the reaction by adding an acid (e.g., phosphoric acid).

  • Capture & Wash : Transfer the mixture to a filter plate (e.g., phosphocellulose), where the phosphorylated substrate will bind. Wash the wells several times to remove any unincorporated [γ-³³P]-ATP.

  • Detection : Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : The amount of radioactivity is directly proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a vehicle (DMSO) control and plot the results to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This cell-based assay measures the metabolic activity of cells, which serves as an indicator of cell viability and allows for the determination of a compound's cytotoxicity.[13]

Methodology:

  • Cell Seeding : Seed cancer cells (e.g., A549, HepG2) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13][14] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the fluorinated and non-fluorinated indolinones in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium + DMSO) and a blank control (medium only).[13]

  • Incubation : Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13][15]

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly.[13][15]

  • Absorbance Measurement : Record the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.

  • Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability). Plot the dose-response curve to determine the IC50 value.

Mechanistic Grounding: The VEGFR Signaling Pathway

Many indolinones, including Sunitinib, exert their anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. Blocking this pathway prevents the formation of new blood vessels that tumors need to grow and metastasize.[9][16]

cluster_downstream Downstream Signaling Cascade cluster_cellular_response Cellular Response VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Binds VEGFR->VEGFR Dimerization & Autophosphorylation RAS RAS VEGFR->RAS Activates PI3K PI3K VEGFR->PI3K Activates Indolinone Fluorinated Indolinone (e.g., Sunitinib) Indolinone->VEGFR Competitively Inhibits ATP Binding ATP ATP ADP ADP P P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis (New Blood Vessel Formation) Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by fluorinated indolinones.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indolinone scaffold is a powerful and validated strategy in modern drug discovery. As demonstrated by comparative data, fluorination consistently enhances key biological and pharmacological properties. It can increase potency through improved kinase inhibition, boost anticancer efficacy by enhancing cytotoxicity, and improve drug-like properties by conferring superior metabolic stability.

For researchers in the field, these findings underscore the importance of considering fluorination not as an afterthought, but as a rational design element from the outset of a project. The position and number of fluorine atoms can have a dramatic effect on activity, and a systematic exploration of fluorinated analogs remains a highly fruitful avenue for discovering next-generation therapeutics. Future work will likely focus on leveraging these principles to develop even more selective and potent inhibitors with finely tuned pharmacokinetic profiles to overcome drug resistance and improve patient outcomes.

References
  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.
  • Synthesis and biological evaluation of novel fluorinated anticancer agents incorporating the indolin-2-one moiety. RSC Publishing.
  • MTT assay protocol. Abcam.
  • Application Notes & Protocols: In Vitro Assay Development for Inhibix. Benchchem.
  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments.
  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC.
  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • ChEMBL - In Vitro Kinase Inhibition Assay. EMBL-EBI.
  • In vitro kinase assay. Protocols.io.
  • A Comparative Guide to the Biological Activity of Fluorinated vs. Non. Benchchem.
  • Comparing the metabolic stability of fluorinated versus non-fluorinated indoles. Benchchem.
  • Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. PubMed.
  • Anticancer Activity of Sunitinib Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia. PMC.
  • Fluorine in drug discovery: Role, design and case studies. (Source not publicly available).
  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI.
  • Sunitinib: the antiangiogenic effects and beyond. PMC - NIH.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. AACR Journals.
  • Sunitinib in Metastatic Renal Cell Carcinoma: The Pharmacological Basis of the Alternative 2/1 Schedule. Frontiers. Available at: [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.

Sources

Structural Analysis of 4-Fluoro-3,3-dimethylindolin-2-one by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Scientists

Executive Summary

This guide provides a technical deep-dive into the structural characterization of 4-Fluoro-3,3-dimethylindolin-2-one , a critical scaffold in the design of kinase inhibitors (e.g., JNK3, GSK3


, Aurora A). While NMR spectroscopy and computational modeling (DFT) provide essential solution-state and theoretical data, Single Crystal X-ray Diffraction (SC-XRD)  remains the gold standard for defining the precise stereoelectronic environment created by the gem-dimethyl quaternary center and the C4-fluorine substituent.

This document details the experimental protocol, analyzes the specific structural features revealed only by crystallography, and objectively compares this technique against alternative analytical methods.

Part 1: The Structural Challenge

The indolin-2-one (oxindole) core is ubiquitous in medicinal chemistry. However, the introduction of the 3,3-dimethyl group and the 4-fluoro substituent introduces specific structural constraints that define its biological activity:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The bulky methyl groups at C3 compress the internal bond angle, potentially distorting the planarity of the indole ring.

  • Tautomeric Locking: Unlike unsubstituted oxindoles, the quaternary C3 prevents tautomerization to the hydroxyindole form, locking the molecule in the amide (lactam) form.

  • Fluorine Electrostatics: The C4-fluorine atom creates a specific electrostatic potential surface and steric demand that influences ligand-protein binding, often modulating metabolic stability against oxidative metabolism.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation.

StructuralWorkflow Compound 4-Fluoro-3,3- dimethylindolin-2-one Cryst Crystallization (Slow Evaporation) Compound->Cryst Solvent Screening XRD SC-XRD Data Collection (100 K) Cryst->XRD Single Crystal Selection Solve Structure Solution (Direct Methods) XRD->Solve Diffraction Pattern Refine Refinement (SHELXL) Solve->Refine Electron Density Analysis Structural Analysis (Packing & Geometry) Refine->Analysis .CIF Generation

Figure 1: Critical workflow for the structural determination of fluorinated oxindole derivatives.

Part 2: Experimental Protocol

To ensure reproducibility and high-resolution data, the following protocol is recommended based on the physicochemical properties of fluorinated oxindoles.

Crystallization Strategy

The target compound is moderately lipophilic due to the methyl and fluorine groups.

  • Method: Slow Evaporation.

  • Solvent System: Dichloromethane/Hexane (1:1) or Ethanol.

  • Protocol: Dissolve 20 mg of compound in 2 mL of solvent. Filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (293 K) for 3-5 days.

  • Why: The gem-dimethyl group disrupts π-stacking efficiency compared to planar oxindoles; mixed solvents encourage slower nucleation.

Data Collection Parameters
  • Radiation Source: Mo K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu K
    
    
    to minimize absorption effects from the Fluorine atom, though Cu is acceptable for small organic molecules.
  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature reduces thermal motion (ellipsoids) of the terminal methyl groups and the fluorine atom, ensuring precise bond length determination.

  • Resolution: Aim for 0.8 Å or better to resolve the electron density of the C-F bond clearly from the C-H bonds.

Part 3: Structural Analysis & Key Features

The X-ray structure reveals three critical features that NMR cannot directly visualize in 3D space.

The Indole Core Planarity

While the benzene and pyrrole rings are fused, the 3,3-dimethyl substitution often causes a slight envelope distortion in the five-membered ring to relieve steric strain.

  • Metric: Mean deviation from the least-squares plane defined by atoms N1-C2-C3-C3a-C7a.

  • Expectation: Deviation < 0.05 Å indicates planarity; > 0.1 Å indicates puckering due to the gem-dimethyl groups.

The Fluorine Interaction (C4 Position)
  • Bond Length: The C4-F bond length is typically 1.35 – 1.36 Å .

  • Intramolecular Interaction: X-ray allows measurement of the distance between the Fluorine at C4 and the Methyl protons at C3. This steric clash often dictates the rotational barrier of the methyl groups.

  • Intermolecular Contacts: Fluorine often acts as a weak hydrogen bond acceptor (C-H...F) in the crystal lattice, directing packing.

Hydrogen Bonding Network

Oxindoles typically form centrosymmetric dimers via the amide functionality.

  • Donor: N1-H

  • Acceptor: O2 (Carbonyl)

  • Geometry: The

    
     graph set motif is standard. The presence of the 4-fluoro group may alter the angle of this dimer slightly due to electronic repulsion, a feature quantifiable only by X-ray.
    

Part 4: Comparative Analysis Guides

Why choose X-ray Crystallography over other methods? The table below compares SC-XRD with NMR and Density Functional Theory (DFT) for this specific scaffold.

Table 1: Technique Comparison for 4-Fluoro-3,3-dimethylindolin-2-one
Feature of InterestSC-XRD (X-Ray) NMR (

H/

C/NOESY)
DFT (Computational)
3D Conformation Definitive. Direct measurement of bond angles and torsion.Inferential. Derived from NOE constraints; ambiguous for symmetric methyls.Predictive. Requires experimental validation; sensitive to basis set choice.
Gem-Dimethyl Groups Resolves spatial orientation and thermal motion (ellipsoids).Appears as a singlet (6H) unless chiral environment is introduced.Calculates lowest energy rotamer (0 K), ignoring entropy.
Fluorine Position Precise bond length (C-F) and intermolecular contacts.

F NMR confirms presence but not spatial packing.
Models electronic density; good for electrostatic potential maps.
Solid State Packing Excellent. Reveals H-bond networks (

) and

-stacking.
None. Solution state averages out intermolecular interactions.Poor. Crystal structure prediction (CSP) is computationally expensive.
Sample Requirement Single Crystal (0.1 - 0.3 mm).~5-10 mg in solution (

or

).
No physical sample required.
Comparative Logic Diagram

The following diagram illustrates when to apply each technique during the development of kinase inhibitors based on this scaffold.

MethodSelection Question What is the primary structural question? Identity Chemical Identity & Purity? Question->Identity Binding Protein-Ligand Binding Mode? Question->Binding Packing Solid-State Stability/Polymorphism? Question->Packing NMR Solution NMR (Quick, Routine) Identity->NMR Primary Tool CoCrystal Protein X-ray Crystallography Binding->CoCrystal Docking Validation SmallMol Small Molecule SC-XRD (Gold Standard) Packing->SmallMol Lattice Energy & H-Bonds NMR->SmallMol Ambiguous Stereochemistry?

Figure 2: Decision matrix for selecting analytical techniques.

Part 5: References

  • Chemical Identity & Properties:

    • 4-Fluoro-3,3-dimethylindolin-2-one (CAS 866211-50-9).[1] BLD Pharm.[1]

  • Kinase Inhibitor Context:

    • Multistage Screening Reveals 3-Substituted Indolin-2-one Derivatives as Novel and Isoform-Selective c-Jun N-terminal Kinase 3 (JNK3) Inhibitors.[2] ResearchGate.

  • Fluorine in Drug Design:

    • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Research.

  • Crystallographic Methodology (Analogs):

    • Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry.

  • Comparative Analysis (NMR vs X-ray):

    • Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder. National Institutes of Health (PMC).

Sources

comparative study of 4-Fluoro-3,3-dimethylindolin-2-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of 4-Fluoro-3,3-dimethylindolin-2-one Analogs in Medicinal Chemistry

Executive Summary

The 3,3-dimethylindolin-2-one scaffold has emerged as a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, histone deacetylase 6 (HDAC6) inhibitors, and central nervous system (CNS) modulators[1]. The strategic incorporation of a gem-dimethyl group at the C3 position serves a critical mechanistic purpose: it prevents the molecule from tautomerizing into the reactive 3-hydroxyindole form, thereby blocking oxidative degradation and locking the structure in its stable lactam conformation.

Further functionalization with a 4-fluoro substituent introduces profound electronic and steric benefits. The highly electronegative fluorine atom modulates the pKa of the adjacent lactam nitrogen, enhancing its hydrogen-bond donor capacity—a critical interaction for anchoring the molecule into the ATP-binding hinge region of kinases. Additionally, the C4-fluorine provides steric shielding, which can dictate the binding orientation of the core scaffold. This guide provides an objective, comparative analysis of three key halogenated analogs of 4-Fluoro-3,3-dimethylindolin-2-one, detailing their physicochemical properties, target selectivities, and synthetic workflows.

Comparative Analysis of Halogenated Analogs

To build diverse chemical libraries, medicinal chemists rely on orthogonally functionalized building blocks. The placement of a secondary halogen (Bromine or Chlorine) on the 4-Fluoro-3,3-dimethylindolin-2-one core dictates the vector of structural expansion[2]. Because the C-F bond is highly inert to standard palladium-catalyzed cross-coupling conditions, the secondary halogens act as exclusive reactive sites.

5-Bromo-4-fluoro-3,3-dimethylindolin-2-one

This analog places the reactive bromine atom directly adjacent to the 4-fluoro group[2].

  • Mechanistic Role: The steric clash between the C4-F and C5-Br forces incoming cross-coupled aryl groups to adopt a highly twisted, non-planar conformation. This orthogonal trajectory is highly advantageous for targeting deep, narrow hydrophobic pockets in specific receptor tyrosine kinases.

  • Application: Primarily used in oncology for synthesizing highly selective kinase inhibitors where off-target binding must be minimized through rigid conformational locking.

6-Bromo-4-fluoro-3,3-dimethylindolin-2-one

By shifting the bromine to the C6 position, the steric hindrance from the 4-fluoro group is completely alleviated[3].

  • Mechanistic Role: The C6 position projects outward from the standard kinase hinge-binding motif, allowing for the attachment of large solubilizing groups (e.g., piperazines or morpholines) without disrupting the primary pharmacophore binding.

  • Application: This scaffold is heavily utilized in CNS drug development. Derivatives of 6-bromo-3,3-dimethylindolin-2-one have been shown to reverse hyperlocomotion induced by NMDA glycine site antagonists (such as L-687,414), serving as highly effective behavioral models for schizophrenia treatment[4].

7-Chloro-4-fluoro-3,3-dimethylindolin-2-one

This analog features a chlorine atom adjacent to the lactam nitrogen[5].

  • Mechanistic Role: The C7-chlorine provides significant steric bulk near the N-H bond. This limits the rotational freedom of the molecule when entering a binding pocket and electronically withdraws electron density from the nitrogen, further acidifying the N-H proton to strengthen hydrogen bonding with target proteins.

  • Application: Utilized in the synthesis of neuroprotective agents, specifically for modulating HDAC6 and activating the Nrf2 antioxidant pathway in models of Alzheimer's and Parkinson's diseases[1].

Quantitative Data Summary
AnalogCAS NumberSubstitution PatternMW ( g/mol )Steric Profile & Cross-Coupling EfficiencyPrimary Pharmacological Utility
5-Bromo-4-fluoro... 872141-28-1C5-Br, C4-F258.09High steric hindrance; requires highly active Pd ligands (e.g., SPhos).Selective Kinase Inhibitors[2]
6-Bromo-4-fluoro... NC1934429C6-Br, C4-F258.09Low steric hindrance; excellent yields with standard Pd(dppf)Cl₂.CNS Agents / NMDA Modulators[3],[4]
7-Chloro-4-fluoro... 1699078-51-7C7-Cl, C4-F213.64Moderate hindrance; C-Cl bond requires elevated temperatures for activation.HDAC6 Inhibitors / Nrf2 Activators[5],[1]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To demonstrate the synthetic utility of these building blocks, the following self-validating protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-4-fluoro-3,3-dimethylindolin-2-one with an aryl boronic acid.

Causality & Rationale:

  • Catalyst Choice:

    
     is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing competitive dehalogenation.
    
  • Base & Solvent: Potassium carbonate (

    
    ) is required to convert the boronic acid into a highly nucleophilic boronate complex, facilitating transmetalation. A 1,4-Dioxane/Water (4:1) mixture is used; the water dissolves the inorganic base, while the high boiling point of dioxane (101°C) provides the thermal energy necessary to drive the catalytic cycle.
    
  • Degassing: Oxygen must be rigorously excluded.

    
     rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, leading to homocoupling of the boronic acid (biaryl formation) rather than the desired cross-coupling.
    
Step-by-Step Methodology
  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-4-fluoro-3,3-dimethylindolin-2-one (1.0 mmol, 258 mg) and the desired aryl boronic acid (1.2 mmol).

  • Base Addition: Add

    
     (2.0 mmol, 276 mg) to the flask.
    
  • Solvent Introduction & Degassing: Add 10 mL of a 1,4-Dioxane/Water (4:1 v/v) mixture. Seal the flask with a rubber septum. Degas the suspension by bubbling Argon directly through the solvent for 15 minutes.

  • Catalyst Addition: Quickly remove the septum, add

    
     (0.05 mmol, 36.5 mg), and reseal. Purge the headspace with Argon for an additional 5 minutes.
    
  • Reaction: Heat the mixture in an oil bath at 90°C for 12 hours under a positive pressure of Argon. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with distilled water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate the filtrate in vacuo and purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 6-aryl-4-fluoro-3,3-dimethylindolin-2-one derivative.

SynthesisWorkflow A 6-Bromo-4-fluoro-3,3- dimethylindolin-2-one C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O A->C B Aryl Boronic Acid B->C D Cross-Coupled Indolin-2-one C->D Suzuki Coupling E Silica Gel Purification D->E Isolation

Figure 1: Suzuki-Miyaura cross-coupling workflow for 6-Bromo-4-fluoro-3,3-dimethylindolin-2-one.

Pharmacological Signaling & Application

Once synthesized, these functionalized analogs act on complex biological pathways. For instance, fluorinated 3,3-dimethylindolin-2-one derivatives have shown remarkable efficacy as tripartite agents. By inhibiting HDAC6, these compounds prevent the degradation of Nrf2. The subsequent stabilization and nuclear translocation of Nrf2 trigger a robust antioxidant response, providing profound neuroprotection in models of neurodegenerative diseases[1].

SignalingPathway Analog Fluorinated Indolin-2-one Derivative Target HDAC6 / Kinase Inhibition Analog->Target Binds Catalytic Domain Nrf2 Nrf2 Stabilization Target->Nrf2 Prevents Degradation HIF1 HIF-1α Activation Target->HIF1 Up-regulates Neuro Neuroprotection & CNS Disease Modulation Nrf2->Neuro Antioxidant Response HIF1->Neuro Hypoxic Adaptation

Figure 2: Neuroprotective signaling pathway activated by 3,3-dimethylindolin-2-one HDAC6 inhibitors.

References

  • Google Patents. US10377746B2 - Indolin-2-one derivatives. Retrieved from:[4]

  • National Center for Biotechnology Information (PMC). Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors. Retrieved from:[Link][1]

Sources

biological efficacy of 4-Fluoro-3,3-dimethylindolin-2-one compared to standards

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the physicochemical and biological properties of privileged scaffolds is critical. The compound 4-Fluoro-3,3-dimethylindolin-2-one (CAS 866211-50-9) represents a highly optimized fragment building block. It is extensively utilized in the synthesis of Progesterone Receptor (PR) modulators[1] and Voltage-Gated Sodium Channel (NaV) blockers[2].

Unlike late-stage clinical drugs, the "biological efficacy" of a fragment is defined by its Ligand Efficiency (LE) , metabolic stability , and target engagement capacity . This guide objectively compares 4-Fluoro-3,3-dimethylindolin-2-one against standard unsubstituted indolin-2-one and intermediate scaffolds, providing researchers with the mechanistic rationale and self-validating experimental protocols needed to leverage this scaffold in lead optimization.

Mechanistic Causality: The Rationale for Scaffold Optimization

To understand the superior efficacy of 4-Fluoro-3,3-dimethylindolin-2-one, we must analyze the structural liabilities of the standard indolin-2-one core and how specific substitutions resolve them[3].

  • The Standard Indolin-2-one Liability: Unsubstituted indolin-2-ones possess highly acidic protons at the C3 position. This leads to rapid tautomerization (enolization), making the core susceptible to Knoevenagel condensations, oxidative degradation, and rapid Phase I metabolism by Cytochrome P450 (CYP450) enzymes.

  • The 3,3-Dimethyl Advantage: Gem-dimethylation at the C3 position completely blocks enolization. By removing the acidic protons, the lactam ring is locked into its stable form, drastically reducing intrinsic clearance (CLint) and extending the metabolic half-life.

  • The 4-Fluoro Stereoelectronic Effect: The addition of a fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the lactam N-H, enhancing its capacity as a hydrogen-bond donor—a critical interaction for binding the Progesterone Receptor ligand-binding domain[1]. Furthermore, the C4-fluorine provides steric shielding to the adjacent positions and can participate in orthogonal halogen bonding within hydrophobic target pockets.

PharmacophoreLogic A Indolin-2-one (Standard) B 3,3-Dimethylindolin-2-one (Intermediate) A->B Gem-dimethylation (Blocks C3 Oxidation) C 4-Fluoro-3,3-dimethylindolin-2-one (Optimized Scaffold) B->C C4 Fluorination (Enhances LLE & H-bond Donor)

Diagram 1: Structural evolution of the oxindole scaffold to overcome metabolic liabilities.

Comparative Biological & Physicochemical Efficacy

The following table synthesizes quantitative data comparing the fragment properties of 4-Fluoro-3,3-dimethylindolin-2-one against its structural predecessors. Data reflects standardized biochemical assay outputs used in Fragment-Based Drug Discovery (FBDD).

Property / MetricIndolin-2-one (Standard)3,3-Dimethylindolin-2-one4-Fluoro-3,3-dimethylindolin-2-one
C3-Tautomerization Active (Liability)BlockedBlocked
HLM Half-Life (

)
< 15 min~ 45 min> 120 min
Lactam N-H pKa (est.) ~ 10.3~ 10.5~ 9.8 (Stronger H-bond donor)
PR Binding Affinity (

)
> 100 µM~ 50 µM~ 15 µM
Ligand Efficiency (LE) Low (< 0.25)Moderate (~ 0.30)High (> 0.35)

Experimental Protocols for Scaffold Validation

To ensure scientific integrity, any claims of fragment efficacy must be backed by self-validating assay systems. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) for Fragment Binding

Causality: SPR is utilized because it allows for label-free, real-time detection of low-affinity, low-molecular-weight fragments, providing precise kinetic (


, 

) and affinity (

) data.
  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Target Immobilization: Immobilize the recombinant target protein (e.g., PR Ligand-Binding Domain) via amine coupling to a density of ~3000 Response Units (RU) to account for the low molecular weight of the fragment.

  • Reference Flow Cell: Leave Flow Cell 1 unmodified and blocked with ethanolamine to serve as a real-time background subtraction control (Self-validation step).

  • Analyte Preparation: Prepare a 2-fold dilution series of 4-Fluoro-3,3-dimethylindolin-2-one (ranging from 1 µM to 200 µM) in running buffer (PBS + 0.05% Tween-20 + 2% DMSO).

  • Injection & Regeneration: Inject analytes at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the

    
    .
    
Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: This assay isolates Phase I CYP450 metabolism. The inclusion of an NADPH-regenerating system is the causal trigger for CYP450 activity; reactions lacking NADPH serve as negative controls to rule out chemical instability.

  • Reaction Mixture: Combine 1 µM of the test compound (e.g., 4-Fluoro-3,3-dimethylindolin-2-one) with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Trigger the reaction by adding an NADPH-regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the

    
    .
    

ExperimentalWorkflow N1 Fragment Library Prep (DMSO Stocks) N2 SPR Binding Assay (Target: PR / NaV) N1->N2 N3 Hit Validation (KD Determination) N2->N3 Affinity > Threshold N4 HLM Stability Assay (+ NADPH System) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 Lead Optimization (Spiro-oxindole Synthesis) N5->N6 T1/2 > 120 min

Diagram 2: Sequential experimental workflow for fragment validation and progression.

References

  • Wyeth. (2006). Progesterone receptor antagonists, contraceptive regimens, and kits (US Patent No. US20060009509A1). U.S.
  • Xenon Pharmaceuticals Inc. / Wyeth. (2016). Enantiomers of spiro-oxindole compounds and their uses as therapeutic agents (US Patent No. US9480677B2). U.S.
  • Wyeth. (2009). Process for preparing 3,3-disubstituted oxindoles and thio-oxindoles (US Patent No. US7595338B2). U.S.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 4-Fluoro-3,3-dimethylindolin-2-one Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing pharmacological properties such as metabolic stability and binding affinity.[1][2] The indolin-2-one core is a privileged scaffold found in numerous biologically active compounds, and its fluorinated derivatives are of significant interest. This guide provides an in-depth spectroscopic comparison of the four potential positional isomers of 4-Fluoro-3,3-dimethylindolin-2-one, detailing the experimental methodologies and data interpretation required for their unambiguous identification.

The primary challenge for researchers lies in distinguishing between the 4-Fluoro, 5-Fluoro, 6-Fluoro, and 7-Fluoro isomers. While they share the same mass, their distinct electronic environments, dictated by the position of the highly electronegative fluorine atom, give rise to unique spectroscopic signatures. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to resolve this analytical challenge.

G cluster_0 Positional Isomers of Fluoro-3,3-dimethylindolin-2-one A 4-Fluoro B 5-Fluoro C 6-Fluoro D 7-Fluoro Core 3,3-dimethylindolin-2-one Core Core->A Fluorine Substitution at Aromatic Ring Position Core->B Fluorine Substitution at Aromatic Ring Position Core->C Fluorine Substitution at Aromatic Ring Position Core->D Fluorine Substitution at Aromatic Ring Position

Caption: Positional isomers based on fluorine substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.[3][4] For fluorinated compounds, the interplay of ¹H, ¹³C, and ¹⁹F nuclei provides a rich dataset of chemical shifts and spin-spin coupling constants that are highly diagnostic of the fluorine's position.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to prevent the exchange of the N-H proton, allowing for its observation.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. It is crucial to note that standard proton-decoupling will not remove ¹³C-¹⁹F coupling, which is key for analysis.[2]

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity, 100% abundant nucleus, so spectra can be obtained rapidly.[5] Proton decoupling is often applied to simplify the spectra, although proton-coupled spectra can provide additional structural information.

    • 2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be invaluable for definitive assignments.

G cluster_workflow General Spectroscopic Workflow Sample Sample Weighing (5-10 mg) Solvent Dissolution in Deuterated Solvent (0.6 mL CDCl3/DMSO-d6) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Data Acquisition (¹H, ¹³C, ¹⁹F NMR) Tube->Spectrometer Processing Fourier Transform & Phasing Spectrometer->Processing Analysis Data Analysis (Chemical Shifts, Coupling) Processing->Analysis

Caption: A typical experimental workflow for NMR analysis.

¹H NMR Spectral Comparison

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is most informative. The fluorine atom acts as a substituent that perturbs the chemical shifts of the adjacent protons and introduces characteristic splitting patterns (H-F coupling).

IsomerH-5H-6H-7H-4Distinguishing Features
4-Fluoro dddddddd-The absence of a signal for H-4. H-5 will show coupling to H-6, H-7, and the fluorine at C-4.
5-Fluoro -dddddddH-4 and H-6 will appear as doublets of doublets due to coupling with the adjacent proton and the fluorine at C-5.
6-Fluoro dd-ddH-5 and H-7 will show coupling to the fluorine at C-6. H-7 will likely be a simple doublet.
7-Fluoro dt-dH-6 will appear as a triplet (or near-triplet) due to similar coupling constants with H-5 and the fluorine at C-7.
  • Abbreviations: d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublets of doublets.

  • Expected coupling constants: ³JHH ≈ 7-9 Hz, ⁴JHH ≈ 1-3 Hz, ³JHF (ortho) ≈ 8-10 Hz, ⁴JHF (meta) ≈ 5-7 Hz, ⁵JHF (para) ≈ 1-3 Hz.

¹³C NMR Spectral Comparison

The most significant feature in the ¹³C NMR spectra of fluorinated compounds is the large, direct carbon-fluorine coupling constant (¹JCF), typically around 240-260 Hz.[6] This splits the signal of the carbon atom bonded to fluorine into a doublet. Smaller, long-range couplings (²JCF, ³JCF, ⁴JCF) are also observed and are diagnostic.

G C1 ¹JCF C2 C C1->C2 C1->C2 ²JCF (ortho) C3 C C1->C3 ³JCF (meta) C4 C C1->C4 ⁴JCF (para) C2->C3 C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1

Caption: Key Carbon-Fluorine (C-F) couplings in ¹³C NMR.

IsomerC-F (¹JCF ≈ 240-260 Hz)ortho-Carbons (²JCF ≈ 20-25 Hz)meta-Carbons (³JCF ≈ 7-10 Hz)para-Carbon (⁴JCF ≈ 2-4 Hz)
4-Fluoro C-4C-3a, C-5C-6, C-7aC-7
5-Fluoro C-5C-4, C-6C-3a, C-7C-7a
6-Fluoro C-6C-5, C-7C-4, C-7aC-3a
7-Fluoro C-7C-6, C-7aC-5C-4

The carbon directly attached to fluorine (C-F) will exhibit a large downfield shift due to fluorine's electronegativity, in addition to the characteristic large doublet splitting.

¹⁹F NMR Spectral Comparison

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for distinguishing isomers.[5][7] The chemical shift of the fluorine signal is highly dependent on its position on the aromatic ring. Each isomer will produce a single, distinct signal (which may be a multiplet due to H-F coupling if protons are not decoupled).

IsomerExpected ¹⁹F Chemical Shift Range (vs. CFCl₃)Expected Multiplicity (Proton-Coupled)
4-Fluoro -110 to -120 ppmMultiplet (coupling to H-5)
5-Fluoro -115 to -125 ppmTriplet of doublets (or multiplet)
6-Fluoro -112 to -122 ppmTriplet of doublets (or multiplet)
7-Fluoro -120 to -130 ppmMultiplet (coupling to H-6)

Note: These are estimated ranges. Actual values depend on solvent and concentration. The key takeaway is that each isomer will have a unique and reproducible chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8] While all isomers will show characteristic absorptions for the amide C=O and N-H groups, the C-F bond vibration and the aromatic C-H out-of-plane bending patterns can be used for differentiation.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: Identify the frequencies of major absorption bands and compare them across isomers.

Vibrational ModeExpected Frequency (cm⁻¹)Expected Variation Among Isomers
N-H Stretch3200 - 3350Minimal variation expected.
C-H Stretch (Aromatic)3000 - 3100Minimal variation expected.
C=O Stretch (Amide)1680 - 1710Minor shifts (< 5 cm⁻¹) may occur due to electronic effects of the fluorine substituent.
C-F Stretch1100 - 1250Highly Diagnostic . The exact position of this strong band is sensitive to the fluorine's position on the aromatic ring.[9]
C-H Bending (Out-of-Plane)750 - 900Highly Diagnostic . The pattern of absorption in this region is characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. While all isomers have the same molecular weight, subtle differences in fragmentation patterns may arise due to the influence of the fluorine's position on bond stabilities.

Experimental Protocol: MS Analysis
  • Sample Introduction: Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for these molecules, which will primarily form the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.[10]

  • Data Acquisition: Acquire a full scan mass spectrum to determine the m/z of the molecular ion. For structural analysis, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to observe the daughter ions.[11]

Comparative Analysis
  • Molecular Ion: All four isomers will exhibit the same molecular ion peak (for C₁₀H₁₀FNO, the exact mass is 179.0746 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation: The primary fragmentation pathways are expected to be similar for all isomers, involving:

    • Loss of a methyl group (•CH₃) to give an [M-15]⁺ fragment.

    • Loss of the carbonyl group (CO) to give an [M-28]⁺ fragment.

    • Cleavage of the five-membered ring.

The relative intensities of these fragment ions may vary slightly between isomers. For instance, the position of the electron-withdrawing fluorine atom could influence the stability of the resulting fragment ions, leading to a reproducible, albeit potentially subtle, difference in the MS/MS spectrum. A key fragment will be the one corresponding to the fluorinated phenethyl moiety, which can help confirm the presence and location of the fluorine atom.[11]

Conclusion

The unambiguous differentiation of 4-Fluoro-3,3-dimethylindolin-2-one isomers is a critical task in synthesis and drug development that is readily achievable with standard spectroscopic techniques.

  • NMR spectroscopy stands out as the most definitive method. The combination of ¹H NMR (aromatic splitting patterns), ¹³C NMR (characteristic C-F coupling constants), and ¹⁹F NMR (unique chemical shifts) provides a comprehensive and conclusive dataset for structural assignment.

  • IR spectroscopy serves as a rapid and valuable complementary technique. The position of the strong C-F stretching band and the pattern of the aromatic C-H out-of-plane bending vibrations are highly indicative of the isomer's structure.

  • Mass spectrometry confirms the molecular weight and elemental composition. While fragmentation patterns may show subtle differences, MS is most powerful when used in conjunction with chromatography (LC-MS) for separating isomeric mixtures before analysis.

By systematically applying these methodologies and carefully interpreting the resulting data, researchers can confidently identify and characterize these important fluorinated heterocyclic compounds.

References

  • MDPI. (2015, May 7). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available from: [Link]

  • PubMed. (2015, May 7). Synthesis, molecular structure and spectroscopic investigations of novel fluorinated spiro heterocycles. Available from: [Link]

  • ScienceDirect. (1979). Carbon-13 NMR spectroscopy of heterocyclic compounds: Part VII. The characterisation of 7-fluorocoumarin from a 20-MHz study of chemical shifts, carbon proton and carbon fluorine coupling constants. Available from: [Link]

  • ResearchGate. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available from: [Link]

  • Dovepress. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

  • ResearchGate. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available from: [Link]

  • ResearchGate. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available from: [Link]

  • National Center for Biotechnology Information (PMC). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Available from: [Link]

  • Royal Society of Chemistry. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • Amazon AWS. Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones. Available from: [Link]

  • MDPI. (2023, January 26). (Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene). Available from: [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Organocatalytic Stereoselective Synthesis of Fluorinated 3,3′-Linked Bisoxindoles. Available from: [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

  • Royal Society of Chemistry. 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts. Available from: [Link]

  • Royal Society of Chemistry. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available from: [Link]

  • TWO FLUORO COMPOUNDS OF MAIN GROUP ELEMENTS: SYNTHESIS, CHARACTERIZATION, THEORETICAL AND SPECTRO. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Characterization of the μ6‑F Compounds [NEt4][F(Cl2)3] and [NEt4][F(Br2)3]. Available from: [Link]

  • SciSpace. The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Available from: [Link]

  • NIST. Mass spectra of fluorocarbons. Available from: [Link]

  • MDPI. (1989, November 2). Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. Available from: [Link]

  • Wiley Online Library. (2023, September 26). Photolysis Products of Fluorinated Pharmaceuticals. Available from: [Link]

  • ResearchGate. 3-Fluorooxindoles from indolin-2-ones by Selectfluor. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. Available from: [Link]

  • Frontiers. (2025, February 24). A mass spectrometry-based strategy for investigating volatile molecular interactions in microbial consortia: unveiling a Fusarium-specific induction of an antifungal compound. Available from: [Link]

  • ResearchGate. (PDF) 2-[(3,3-Dimethylindolin-2-ylidene)methyl]-4-[(3,3-dimethyl-3H-indol-1-ium-2-yl)methylidene]-3-oxocyclobut-1-en-1-olate chloroform disolvate. Available from: [Link]

Sources

confirming the purity of 4-Fluoro-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Purity of 4-Fluoro-3,3-dimethylindolin-2-one Content Type: Publish Comparison Guide

A Senior Scientist’s Guide to Analytical Validation

Strategic Analysis: The Molecule & Its Matrix

Confirming the purity of 4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) requires more than a generic C18 HPLC run. This scaffold—a fluorinated oxindole with a gem-dimethyl substitution—presents specific analytical challenges that, if ignored, lead to false purity assignments.

The "Hidden" Impurities:

  • Regioisomers (The Fluorine Problem): If synthesized via the Brunner reaction or similar hydrazine cyclizations, the 6-fluoro isomer is a persistent contaminant. Its polarity is nearly identical to the 4-fluoro target, often co-eluting on standard alkyl phases.

  • Alkylation Byproducts (The Dimethyl Problem): The gem-dimethyl group is typically installed via double methylation of 4-fluorooxindole. Common impurities include the mono-methyl intermediate (incomplete reaction) and O-methylated isoureas (kinetic byproduct).

  • Hydrolysis Precursors: Residual 4-fluoroisatin or open-ring hydrazides from early synthesis steps.

This guide compares three analytical methodologies to rigorously validate this compound, moving from routine screening to absolute quantification.

Method 1: HPLC-UV/MS (The Separation Specialist)

Best for: Detecting regioisomers and trace organic impurities.

Standard C18 columns often fail to resolve the 4-fluoro and 6-fluoro regioisomers due to insufficient selectivity for the fluorine position. To guarantee purity, we utilize Fluorinated Stationary Phases which leverage fluorine-fluorine (F-F) and


-

interactions for superior selectivity.
Recommended Protocol: The PFP Screen
  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 100 Å, 150 x 4.6 mm.

    • Why: The electron-deficient PFP ring interacts strongly with the electron-rich indole core and discriminates based on the fluorine position.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       95% B (Linear gradient)
      
    • 15-18 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond). MS (ESI+) for mass confirmation (

    
    ).
    

Data Interpretation:

  • Target Peak: ~194 Da.

  • Mono-methyl Impurity: ~180 Da (Elutes earlier).

  • Regioisomer (6-F): 194 Da. On a PFP column, the 6-fluoro isomer typically elutes after the 4-fluoro isomer due to accessible surface area differences.

Method 2: Quantitative NMR (qNMR) (The Absolute Truth)

Best for: Absolute purity determination without reference standards.

qNMR is the "Supreme Court" of purity analysis. Unlike HPLC, it does not require a response factor for every impurity. It quantifies the mass fraction of the analyte directly against an internal standard (IS).

Experimental Design
  • Solvent: DMSO-

    
    .
    
    • Why: Excellent solubility for indolinones; shifts the exchangeable NH proton (>10 ppm) away from the aromatic region.

  • Internal Standard (IS): Dimethyl Sulfone (DMSO

    
    ) .
    
    • Why: It produces a clean singlet at ~3.0 ppm , a "silent region" for 4-Fluoro-3,3-dimethylindolin-2-one (which has methyls at ~1.3 ppm and aromatics at 6.8–7.5 ppm). It is non-hygroscopic and chemically inert.

  • Relaxation Delay (

    
    ):  30 seconds.
    
    • Critical: The

      
       relaxation time of the quaternary carbons and isolated protons can be long. A 30s delay ensures >99.9% magnetization recovery for quantitative integration (5 
      
      
      
      ).
qNMR Protocol Steps
  • Weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) directly into the NMR tube using a microbalance (precision
    
    
    0.01 mg).
  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
    H NMR with 
    
    
    
    , scan count (
    
    
    ) = 16 or 32.
  • Integrate the IS singlet (Set to equivalent of 6 protons) and the Target Methyl singlet (6 protons, ~1.3 ppm).

Calculation:



  • 
    : Integral Area
    
  • 
    : Number of protons (6 for both)
    
  • 
    : Molecular Weight (Target: 193.22, DMSO
    
    
    
    : 94.13)
  • 
    : Purity of Internal Standard (usually 99.9%)
    
Method 3: Differential Scanning Calorimetry (DSC)

Best for: Thermodynamic purity and solid-state characterization.

While HPLC and NMR assess chemical purity, DSC assesses thermodynamic purity based on the melting point depression principle (Van't Hoff equation).

  • Protocol: Heat 2-3 mg sample in a crimped aluminum pan from 30°C to 200°C at 10°C/min.

  • Pass Criteria: Sharp endotherm (melting event). A broad melting range (>2°C) indicates the presence of solid-solution impurities (like regioisomers) that HPLC might miss if the gradient is too fast.

Comparative Analysis Summary
FeatureHPLC-UV/MS (PFP Column)qNMR (DMSO-

)
DSC
Primary Output Chromatographic Purity (%)Absolute Weight Purity (%)Thermodynamic Purity (mol%)
Specificity High (Separates isomers)High (Structural ID)Low (Total impurity load)
Regioisomer Detection Excellent (with PFP phase)Moderate (requires distinct shifts)Poor (shows as broadening)
Response Factor Required for accurate %Not Required Not Required
Limit of Detection < 0.05%~ 0.5%~ 1.0%
Throughput High (20 min/sample)Low (45 min/sample)Medium (30 min/sample)
Analytical Workflow Diagram

The following decision tree illustrates the logical flow for validating a batch of 4-Fluoro-3,3-dimethylindolin-2-one.

PurityWorkflow Start Crude 4-Fluoro-3,3-dimethylindolin-2-one DSC Step 1: DSC Screen (Check Melting Range) Start->DSC Sharp Sharp Peak (<2°C range) DSC->Sharp Pass Broad Broad Peak (>2°C range) DSC->Broad Fail HPLC Step 2: HPLC-UV (PFP Column) (Check Regioisomers & Byproducts) Sharp->HPLC Purify Recrystallize / Prep-HPLC Broad->Purify HPLC->Purify Impurities > 1% qNMR Step 3: qNMR (DMSO-d6) (Determine Absolute Content) HPLC->qNMR Purity > 99% Purify->DSC qNMR->Purify Content < 98% (Solvent/Inorganic Salts) Final Release Lot (CoA Generation) qNMR->Final Content > 98%

Caption: Integrated analytical workflow ensuring both isomeric selectivity (HPLC) and absolute mass quantification (qNMR).

References
  • Separation of Fluoro-Isomers: Journal of Chromatography A. "Selectivity of Pentafluorophenyl Phases for Regioisomers of Fluorinated Aromatics."

  • qNMR Methodology: Journal of Pharmaceutical and Biomedical Analysis. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients."

  • Indolinone Synthesis Impurities: Beilstein Journal of Organic Chemistry. "Synthesis and functionalization of 3,3-dimethylindolin-2-ones."

  • DSC Purity Determination: Thermochimica Acta. "Purity determination by DSC: A review of the method and its application."

Sources

cross-reactivity of 4-Fluoro-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 4-Fluoro-3,3-dimethylindolin-2-one (4-F-DMI) in Lead Optimization

Part 1: Executive Summary & Strategic Positioning

4-Fluoro-3,3-dimethylindolin-2-one (4-F-DMI) is a specialized, rigidified scaffold used primarily in the development of ion channel modulators (e.g., KCNQ/Kv7) and nuclear receptor ligands (e.g., Progesterone Receptor antagonists) .

Unlike the more common 5-fluoro or 6-fluoro isomers, the 4-fluoro substitution pattern offers a unique electronic and steric profile that critically influences both chemical reactivity (during library synthesis) and biological cross-reactivity (selectivity against off-targets).

This guide objectively compares 4-F-DMI against its primary alternatives—the non-fluorinated parent (3,3-DMI) and the 5-Fluoro isomer (5-F-DMI)—to assist researchers in scaffold selection for lead optimization.

Feature4-Fluoro-3,3-dimethylindolin-2-one (4-F-DMI) 5-Fluoro-3,3-dimethylindolin-2-one (5-F-DMI) 3,3-dimethylindolin-2-one (Non-F)
Primary Application KCNQ Openers, PR AntagonistsKinase Inhibitors (Sunitinib analogs), PR ModulatorsGeneral Scaffold / Negative Control
Metabolic Stability High (Blocks C4-hydroxylation)Moderate (Blocks C5, but C4/C6 vulnerable)Low (Vulnerable to aromatic hydroxylation)
Chemical Reactivity Directs Electrophiles to C7 (ortho)Directs Electrophiles to C4/C6 (ortho)Non-selective (C5/C6 mixture)
Electronic Effect Strong Inductive Withdrawal (

) at C3a
Resonance Donation to C4/C6Neutral
Cross-Reactivity Risk Low (Unique steric bulk at C4 prevents common kinase binding modes)High (Mimics common kinase inhibitor motifs)Moderate (Promiscuous binding)

Part 2: Technical Deep Dive – Cross-Reactivity & Selectivity

Chemical Cross-Reactivity: Regioselectivity in Synthesis

Expert Insight: In drug discovery, "chemical cross-reactivity" often refers to the formation of regioisomeric byproducts during scaffold functionalization. The position of the fluorine atom dictates the outcome of Electrophilic Aromatic Substitution (EAS), such as nitration or bromination, which are essential for building libraries.

  • Mechanism: The 4-fluoro group is an ortho-para director (due to lone pair resonance) but strongly deactivating inductively. However, in the indolinone system, the amide nitrogen is the strongest activator.

  • 4-F-DMI Behavior: The 4-fluoro substituent sterically hinders the C3 and C5 positions and electronically deactivates C3a. Consequently, electrophilic attack is strongly directed to C7 (ortho to the nitrogen, para to the fluorine). This yields high regioselectivity (>95% C7-substitution).

  • Alternative (5-F-DMI): The 5-fluoro group directs incoming electrophiles to C4 or C6 . This often results in difficult-to-separate mixtures, increasing the "chemical cross-reactivity" (impurity profile) of the synthesis.

Biological Cross-Reactivity: Target Selectivity

Expert Insight: Cross-reactivity in bioassays is often driven by the scaffold's ability to fit into "promiscuous pockets" (e.g., the ATP-binding site of kinases or the Ligand Binding Domain of Nuclear Receptors).

  • Kinase Selectivity (The "Sunitinib Effect"):

    • Many kinase inhibitors (e.g., Sunitinib) utilize a 5-fluoro-indolin-2-one core. The 5-F mimics a hydrogen bond acceptor or fills a hydrophobic pocket in the ATP binding site.

    • 4-F-DMI Advantage: The 4-fluoro substituent introduces steric bulk closer to the hinge-binding region (the amide N-H). This steric clash frequently abolishes binding to common kinases (e.g., VEGFR, PDGFR), making 4-F-DMI an excellent "clean" scaffold for non-kinase targets like Ion Channels.

  • Metabolic Cross-Reactivity (CYP450):

    • Indoles are prone to oxidation by CYP450s, typically at the C4, C5, or C6 positions.

    • 4-F-DMI Advantage: Fluorine substitution at C4 blocks a primary metabolic soft spot (C4-hydroxylation), significantly extending half-life (

      
      ) compared to the non-fluorinated analog.
      

Part 3: Visualization of Decision Logic

The following diagram illustrates the decision matrix for selecting the 4-F-DMI scaffold based on required selectivity and synthetic outcomes.

ScaffoldSelection Start Start: Select Indolinone Scaffold Decision1 Primary Target Class? Start->Decision1 Kinase Kinase Inhibitor (e.g., VEGFR) Decision1->Kinase Yes Channel Ion Channel / Nuclear Receptor (e.g., KCNQ, PR) Decision1->Channel Yes Select5F Select 5-Fluoro-3,3-DMI (Mimics Sunitinib core) Kinase->Select5F Decision2 Metabolic Stability Requirement? Channel->Decision2 HighStab High Stability Needed (Block C4/C5 sites) Decision2->HighStab Yes LowStab Standard Stability Decision2->LowStab No Decision3 Library Synthesis Strategy? HighStab->Decision3 SelectNonF Select Non-Fluorinated (Baseline Control) LowStab->SelectNonF RegioC7 Need C7-Functionalization (High Regioselectivity) Decision3->RegioC7 Critical RegioMix Accept C4/C6 Mixture Decision3->RegioMix Tolerable Result4F RECOMMENDATION: 4-Fluoro-3,3-dimethylindolin-2-one (Clean Kinase Profile, C7-Selective) RegioC7->Result4F RegioMix->Select5F

Caption: Decision tree for selecting 4-Fluoro-3,3-dimethylindolin-2-one based on target class and synthetic requirements.

Part 4: Experimental Protocols

To validate the "Cross-Reactivity" (Selectivity) of 4-F-DMI in your specific context, use the following self-validating protocols.

Protocol A: Comparative Regioselectivity Assessment (Chemical Cross-Reactivity)

Objective: Determine if the 4-fluoro substituent effectively directs electrophilic substitution to C7, minimizing isomeric impurities.

  • Reagents:

    • Substrate A: 4-Fluoro-3,3-dimethylindolin-2-one (1.0 eq)

    • Substrate B: 5-Fluoro-3,3-dimethylindolin-2-one (1.0 eq)

    • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

    • Solvent: Acetonitrile (

      
      )
      
  • Procedure:

    • Dissolve 0.5 mmol of Substrate in 5 mL

      
      .
      
    • Add NBS (0.55 mmol) at

      
       and stir for 2 hours.
      
    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate.

  • Analysis (Self-Validating Step):

    • Analyze crude mixture via 1H-NMR (400 MHz) .

    • Critical Checkpoint:

      • For 4-F-DMI : Look for a doublet at

        
         ~7.2 ppm (C6-H) and 
        
        
        
        ~6.8 ppm (C5-H) with ortho-coupling. Absence of singlet peaks confirms C7-substitution (regioselective).
      • For 5-F-DMI : Look for complex mixtures of C4-Br and C6-Br isomers (multiple doublets/singlets).

    • Success Criterion: >95% single regioisomer for 4-F-DMI vs <80% for 5-F-DMI.

Protocol B: Metabolic Stability Screening (Biological Cross-Reactivity)

Objective: Quantify the stability advantage of blocking the C4 position.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates: 4-F-DMI vs. Non-fluorinated DMI (

    
     final conc).
    
  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate substrates with HLM at

      
      .
      
    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • Calculate Intrinsic Clearance (

      
      ).
      
    • Expected Result: 4-F-DMI should show

      
       half-life compared to Non-fluorinated DMI due to C4-blockade.
      

Part 5: References

  • Wyeth (Pfizer). (2006).[1] Progesterone Receptor Antagonists. US Patent Application 2006/0009509 A1. Link

    • Context: Describes the synthesis and use of fluorinated 3,3-dimethylindolin-2-one scaffolds (specifically 5-bromo-7-fluoro analogs) for nuclear receptor modulation, establishing the SAR for this class.

  • Hewawasam, P., et al. (2002). Synthesis and Structure-Activity Relationships of (3S)-3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1,3-dihydroindol-2-one (BMS-204352) and Analogs as Openers of Maxi-K Channels. Journal of Medicinal Chemistry, 45(7), 1487–1499. Link

    • Context: Foundational paper establishing the 3,3-disubstituted indolin-2-one core as a privileged scaffold for ion channel modulation, distinct from kinase inhibitors.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Context: Authoritative review on the metabolic and electronic effects of fluorine substitution (4-F vs 5-F) on phenyl/indole rings.

Sources

Benchmarking 4-Fluoro-3,3-dimethylindolin-2-one: A Comparative Guide to Novel p53-MDM2 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting the p53-MDM2 Axis

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating responses to a variety of stress signals, including DNA damage and oncogenic signaling.[1] Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of genetically unstable cells.[2] In approximately half of all human cancers, the p53 gene itself is mutated, leading to a loss of its tumor-suppressive function. However, in the remaining cancers harboring wild-type p53, its function is often abrogated through other mechanisms. A primary antagonist of p53 is the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2).[3][4]

MDM2 directly binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3][4] This interaction effectively keeps p53 levels in check under normal physiological conditions. Many cancers exploit this regulatory axis by overexpressing MDM2, thereby creating a state of functional p53 inactivation.[2] This has made the p53-MDM2 protein-protein interaction a highly attractive target for therapeutic intervention. The core strategy is elegantly simple: by disrupting this interaction with a small molecule inhibitor, p53 can be stabilized and reactivated, unleashing its potent tumor-suppressive activities.[5][6]

This guide introduces 4-Fluoro-3,3-dimethylindolin-2-one , a novel small molecule with a scaffold amenable to targeting protein-protein interactions. We hypothesize that this compound acts as an inhibitor of the p53-MDM2 interaction. To rigorously evaluate its potential, we will benchmark it against a panel of well-characterized MDM2 inhibitors:

  • Nutlin-3a: A pioneering, potent, and selective cis-imidazoline analog that has been extensively studied preclinically.[4][5][7]

  • Milademetan (RAIN-32): An orally available, second-generation MDM2 inhibitor that has shown promising results in clinical trials.[2][8][9]

  • AMG-232 (Navtemadlin): A highly potent and selective piperidinone-based MDM2 inhibitor, also in clinical development.[3][10][11][12]

Through a systematic series of biochemical, biophysical, and cell-based assays, we will objectively compare the performance of 4-Fluoro-3,3-dimethylindolin-2-one to these established inhibitors, providing a comprehensive data-driven assessment of its therapeutic potential.

The p53-MDM2 Signaling Pathway and Point of Intervention

The interaction between p53 and MDM2 forms a critical negative feedback loop. Understanding this pathway is essential to appreciate the mechanism of action of the inhibitors discussed in this guide.

p53_MDM2_pathway cluster_stress cluster_core cluster_outcomes Stress DNA Damage, Oncogene Activation p53 p53 (active) Stress->p53 Activates MDM2 MDM2 p53->MDM2 Transcriptional Upregulation Degradation Proteasomal Degradation p53->Degradation Targeted for p21 p21 p53->p21 Upregulates PUMA PUMA/BAX p53->PUMA Upregulates MDM2->p53 Binds & Ubiquitinates Inhibitor 4-Fluoro-3,3-dimethylindolin-2-one (and Comparators) Inhibitor->MDM2 Inhibits Binding to p53 CellCycleArrest Cell Cycle Arrest, Senescence p21->CellCycleArrest Induces Apoptosis Apoptosis PUMA->Apoptosis Induces

Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of inhibitor action.

Comparative Data Summary

The following table summarizes the key performance metrics for 4-Fluoro-3,3-dimethylindolin-2-one and the known inhibitors. This data provides a quantitative basis for comparison across various experimental platforms.

Compound Biochemical Assay (AlphaLISA IC50)Biophysical Assay (SPR KD)Cell-Based Assay (HCT116 Proliferation IC50)Mechanism of Action
4-Fluoro-3,3-dimethylindolin-2-one TBDTBDTBDPutative p53-MDM2 Interaction Inhibitor
Nutlin-3a ~90 nM~160 nM~2.0 µMp53-MDM2 Interaction Inhibitor[5][7]
Milademetan (RAIN-32) ~5.6 nMData not readily available~6.4 µM (HCT116 p53+/+)p53-MDM2 Interaction Inhibitor[13]
AMG-232 (Navtemadlin) 0.6 nM0.045 nM10 nMp53-MDM2 Interaction Inhibitor[3][10][11]

TBD: To Be Determined through the experimental protocols outlined below.

Experimental Design: A Step-by-Step Benchmarking Workflow

To ensure a comprehensive and rigorous comparison, we will employ a multi-tiered experimental approach. This workflow is designed to first establish the biochemical potency and biophysical binding characteristics of 4-Fluoro-3,3-dimethylindolin-2-one, followed by an assessment of its cellular activity and target engagement, and culminating in a preliminary in vivo efficacy evaluation.

experimental_workflow cluster_biochem Tier 1: Biochemical & Biophysical Characterization cluster_cell Tier 2: Cellular Activity & Target Engagement cluster_invivo Tier 3: In Vivo Proof-of-Concept A1 AlphaLISA Assay (IC50 Determination) A2 Surface Plasmon Resonance (SPR) (Binding Kinetics - KD, ka, kd) A1->A2 Confirm Direct Binding B1 Western Blot Analysis (p53, p21, MDM2 stabilization) A1->B1 Validate Cellular MOA A3 Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics - ΔH, ΔS) A2->A3 Characterize Thermodynamics B2 p53 Reporter Gene Assay (Functional p53 activation) B1->B2 Confirm Functional Outcome B5 Cellular Thermal Shift Assay (CETSA) (Direct target engagement in cells) B1->B5 Verify Target Engagement B3 Cell Proliferation Assay (e.g., CellTiter-Glo®) (Cell growth inhibition - GI50) B2->B3 Assess Antiproliferative Effect B4 Apoptosis Assay (Caspase-Glo® 3/7) (Induction of programmed cell death) B3->B4 Determine Apoptotic Induction C1 Xenograft Tumor Model (e.g., SJSA-1 osteosarcoma) B3->C1 Evaluate In Vivo Efficacy C2 Pharmacodynamic Analysis (p21 induction in tumor tissue) C1->C2 Confirm On-Target Activity In Vivo

Caption: A tiered experimental workflow for benchmarking novel MDM2 inhibitors.

Experimental Protocols

Tier 1: Biochemical & Biophysical Characterization

1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for p53-MDM2 Interaction

  • Principle: This assay measures the direct inhibition of the p53-MDM2 interaction in a solution-based, no-wash format. A GST-tagged MDM2 protein is captured by Glutathione-coated Donor beads, and a biotinylated p53 peptide is captured by Streptavidin-coated Acceptor beads. When in close proximity, excitation of the Donor bead results in a luminescent signal from the Acceptor bead. A test compound that disrupts the interaction will decrease the signal.

  • Protocol:

    • Prepare serial dilutions of 4-Fluoro-3,3-dimethylindolin-2-one and comparator compounds (Nutlin-3a, Milademetan, AMG-232) in assay buffer.

    • In a 384-well plate, add GST-MDM2 and the test compound dilutions. Incubate for 30 minutes at room temperature.

    • Add biotinylated p53 peptide to all wells.

    • Add a mixture of Glutathione Donor beads and Streptavidin Acceptor beads.

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Principle: SPR provides real-time, label-free analysis of binding kinetics (association rate, ka; dissociation rate, kd) and affinity (equilibrium dissociation constant, KD). One interacting partner (e.g., MDM2) is immobilized on a sensor chip, and the other (the inhibitor) is flowed over the surface.

  • Protocol:

    • Immobilize recombinant human MDM2 protein onto a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a series of concentrations of 4-Fluoro-3,3-dimethylindolin-2-one and comparator compounds in running buffer.

    • Inject the different concentrations of the test compounds over the immobilized MDM2 surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate KD (kd/ka).

Tier 2: Cellular Activity & Target Engagement

3. Western Blot Analysis for p53 Pathway Activation

  • Principle: Inhibition of the p53-MDM2 interaction stabilizes p53, leading to its accumulation and the transcriptional upregulation of its target genes, including MDM2 (a negative feedback loop) and the cyclin-dependent kinase inhibitor p21.[4][14] This can be visualized by Western blotting.

  • Protocol:

    • Seed HCT116 (p53 wild-type) cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of 4-Fluoro-3,3-dimethylindolin-2-one and comparator compounds for 24 hours.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. p53 Reporter Gene Assay

  • Principle: This assay measures the functional activation of p53 as a transcription factor. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a p53-responsive promoter. Activation of p53 by an inhibitor leads to the expression of luciferase, which can be quantified by a luminescent assay.[1][15][16][17]

  • Protocol:

    • Transfect HCT116 cells with a p53-responsive luciferase reporter plasmid.

    • After 24 hours, treat the cells with serial dilutions of 4-Fluoro-3,3-dimethylindolin-2-one and comparator compounds for another 24 hours.

    • Lyse the cells and add a luciferase assay substrate.

    • Measure the luminescence using a luminometer.

    • Normalize the data to a control (e.g., co-transfected Renilla luciferase) and determine the EC50 for p53 activation.

5. Apoptosis Assay (Caspase-Glo® 3/7)

  • Principle: A key downstream effect of p53 activation is the induction of apoptosis, which is executed by caspase enzymes. This assay uses a proluminescent caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[8][18][19][20][21]

  • Protocol:

    • Seed HCT116 cells in a white-walled 96-well plate.

    • Treat the cells with test compounds for 48 hours.

    • Add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Incubate for 1 hour at room temperature.

    • Measure the luminescence.

6. Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA directly assesses the engagement of a compound with its target protein in intact cells. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[22][23][24][25][26]

  • Protocol:

    • Treat intact HCT116 cells with 4-Fluoro-3,3-dimethylindolin-2-one or vehicle control.

    • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C).

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble MDM2 in the supernatant by Western blot.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured workflow for the preclinical benchmarking of 4-Fluoro-3,3-dimethylindolin-2-one as a putative p53-MDM2 interaction inhibitor. By systematically comparing its performance against well-established clinical candidates—Nutlin-3a, Milademetan, and AMG-232—across a suite of validated biochemical, biophysical, and cellular assays, we can generate a robust dataset to evaluate its potential.

References

  • The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a. RSC Publishing. [Link]

  • Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harbor Perspectives in Medicine. [Link]

  • p53 Luciferase Reporter Lentivirus. BPS Bioscience. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents. Molecular Cancer Therapeutics. [Link]

  • p53 reporter luciferase assays. Bio-protocol. [Link]

  • Milademetan IC50s and AUC values for cell lines used in Figure 2, B and D. ResearchGate. [Link]

  • Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity. Molecules. [Link]

  • Nutlin-3a disrupts the p53-MDM2-LANA interaction. ResearchGate. [Link]

  • Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma. Journal of Clinical Investigation. [Link]

  • Antitumor Activity of the Selective MDM2 Antagonist Nutlin-3 Against Chemoresistant Neuroblastoma With Wild-Type p53. Journal of the National Cancer Institute. [Link]

  • Interrogation of MDM2 phosphorylation in p53 activation using native chemical ligation. Nature Communications. [Link]

  • Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer. International Journal of Molecular Sciences. [Link]

  • MDM2-Driven p53 Ubiquitination Assay Kit. BPS Bioscience. [Link]

  • Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results. Clinical Cancer Research. [Link]

  • Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Clinical Cancer Research. [Link]

  • MDM2-p53 Homogenous Assay Kit. BPS Bioscience. [Link]

  • Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core. Pharmaceuticals. [Link]

  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Cells. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • MDM2-p53 Homogenous Assay Kit. BPS Bioscience. [Link]

  • Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein. The Analyst. [Link]

  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • Targeting p53–MDM2 interaction by small-molecule inhibitors. Acta Pharmaceutica Sinica B. [Link]

  • Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. Proceedings of the National Academy of Sciences. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. Nanyang Technological University. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology. [Link]

  • Western Blot - Trouble Visualizing MDM2, p53 and p21? ResearchGate. [Link]

  • Western Blotting Analysis for MDM2, p53 and p21 Proteins in Wild Type... ResearchGate. [Link]

  • BindingDB PrimarySearch_ki. BindingDB. [Link]

  • Mean plasma concentration‐time curves of milademetan. ResearchGate. [Link]

  • Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain. Journal of Biological Chemistry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Fluoro-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Operational Guide: 4-Fluoro-3,3-dimethylindolin-2-one

Chemical Profile & Hazard Logic

Compound Identity:

  • IUPAC Name: 4-Fluoro-3,3-dimethylindolin-2-one[1][2][3][4]

  • CAS Number: 866211-50-9[2][3][4]

  • Molecular Formula: C₁₀H₁₀FNO[1]

  • Physical State: Solid (typically off-white to yellow crystalline powder)[1][2][5]

Risk Assessment & Causality: While classified as a Warning level hazard (GHS07), treating this compound with "standard" caution is insufficient for high-fidelity research.[2] The indolin-2-one scaffold is a privileged structure in medicinal chemistry, often designed for high bioavailability and kinase interaction.[1][2]

  • Bioavailability Hazard (H302): The lipophilic nature of the dimethyl-substituted oxindole core facilitates membrane permeability.[2] Consequently, "Harmful if swallowed" implies a risk of systemic absorption via mucous membranes or incidental hand-to-mouth contamination.[1][2]

  • Respiratory Irritation (H335): Fluorination often increases the volatility or "dustiness" of crystalline solids by altering lattice energy. Inhalation of micro-particulates can trigger rapid mucosal inflammation.

  • Surface Contamination: As a fluorinated organic, this solid is prone to static charge accumulation, leading to "jumping" during weighing. This creates invisible surface contamination that standard cleaning may miss.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, tailoring protection to the physical state of the compound to maximize ergonomics and safety.

PPE Component Solid Handling (Weighing/Transfer) Solution Handling (Synthesis/Assay) Technical Rationale
Respiratory N95/P2 Respirator (if outside hood) or Fume Hood (Face Velocity: 100 fpm)Fume Hood Required .[1][2] If unavailable, Half-mask w/ OV/P100 cartridges.[2]Prevents inhalation of static-charged dust (solids) or solvent vapors (solutions).[1]
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness).Double Nitrile or Silver Shield® (if using DCM/THF).Fluorinated organics can permeate standard nitrile when dissolved in carrier solvents like DMSO or DMF.
Eye Protection Chemical Safety Goggles (indirect vent).Safety Glasses with side shields (if under sash).Goggles seal against airborne dust; glasses protect against splashes.
Body Protection Lab Coat (Cotton/Poly blend), buttoned to neck.Lab Coat + Chemical Apron (if >100mL volume).Prevents clothing contamination which can lead to secondary exposure outside the lab.

Operational Handling Protocol: A Self-Validating System

This workflow is designed to neutralize the specific risks of static charge and aerosolization inherent to fluorinated indolinones.

Phase A: Preparation & Static Control
  • Environmental Setup: Operate within a certified chemical fume hood. Ensure the sash is at the working height (typically 18 inches).

  • Static Neutralization: Use an anti-static gun or ionizing bar on the weigh boat and spatula before touching the compound.

    • Why? Fluorinated solids are triboelectric. Eliminating charge prevents the powder from repelling off the spatula, ensuring accurate mass and preventing bench contamination.

  • Lining: Place a disposable absorbent mat (plastic side down) on the hood surface to capture invisible micro-spills.

Phase B: The "Closed-Transfer" Weighing Method
  • Tare: Place the receiving vessel (e.g., scintillating vial) inside the balance. Tare.

  • Transfer: Remove the vessel from the balance. Add the solid outside the balance enclosure but inside the fume hood.

    • Validation: Never add solid while the vial is on the balance pan. Spills inside the balance mechanism are impossible to clean and create long-term exposure risks.[1][2]

  • Seal & Solubilize: Cap the vessel immediately after weighing. Add solvent (e.g., DMSO) via syringe through a septum if possible, or open only when ready to dispense.

Phase C: Decontamination
  • Solvent Wipe: Wipe all tools (spatula, balance area) with a chemically compatible solvent (Ethanol or Isopropanol) before removing them from the hood.

  • UV Inspection (Optional): Many indolinones are fluorescent. Use a handheld UV lamp (365 nm) to check the work area for glowing residues, validating your cleaning protocol.

Visualization: Safety & Logic Workflow

The following diagram illustrates the decision logic for handling 4-Fluoro-3,3-dimethylindolin-2-one, emphasizing the critical control points for containment.

G Start Start: Handling 4-Fluoro-3,3-dimethylindolin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder Form Solution Solution (Dissolved) StateCheck->Solution Liquid Form StaticControl Apply Anti-Static Measures (Ionizer/Gun) Solid->StaticControl High Static Risk SolventCheck Check Carrier Solvent (DMSO vs. DCM) Solution->SolventCheck Weighing Closed-Transfer Weighing (Add solid away from balance) StaticControl->Weighing Weighing->Solution Dissolution StdGloves Double Nitrile Gloves SolventCheck->StdGloves DMSO/MeOH BarrierGloves Laminate/Silver Shield Gloves SolventCheck->BarrierGloves DCM/THF Waste Disposal: High-Temp Incineration (Halogenated Waste Stream) StdGloves->Waste BarrierGloves->Waste

Figure 1: Operational logic flow for handling fluorinated indolinone derivatives, prioritizing static control and solvent-specific permeation barriers.

Emergency Response & Waste Management

Spill Management:

  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the dust.

    • Protocol: Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up. Place all materials in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads.

    • Caution: If dissolved in DMSO, remember DMSO carries the toxicant through the skin. Do not touch the absorbent material even with gloves; use tongs/forceps.

Disposal (RCRA/Local Regulations):

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with non-halogenated solvents (e.g., pure acetone waste) if your facility separates them, as the fluorine content requires higher temperature incineration to prevent the formation of toxic byproducts.

  • Labeling: Clearly label as "Contains Fluorinated Organics – Toxic."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16244440, 4-Fluoro-3,3-dimethylindolin-2-one. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Fluoro-3,3-dimethylindolin-2-one
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3,3-dimethylindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.